Delucemine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
186495-49-8 |
|---|---|
Molecular Formula |
C16H17F2N |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H17F2N/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13/h2-7,10-11,16,19H,8-9H2,1H3 |
InChI Key |
MUGNLPWYHGOJEG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Other CAS No. |
186495-49-8 |
Synonyms |
NPS 1506 NPS-1506 NPS1506 |
Origin of Product |
United States |
Foundational & Exploratory
Delucemine's Neuronal Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delucemine (also known as NPS-1506) is a neuroactive compound with a dual mechanism of action, functioning as both an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a selective serotonin reuptake inhibitor (SSRI).[1][2] This unique pharmacological profile positions this compound as a compound of interest for various neurological and psychiatric conditions. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound's effects on neurons, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Pharmacological Profile: A Dual-Action Compound
This compound's primary mechanism of action involves the modulation of two critical targets in the central nervous system: the NMDA receptor and the serotonin transporter (SERT).
Uncompetitive NMDA Receptor Antagonism
This compound acts as a moderate-affinity, uncompetitive antagonist at the NMDA receptor.[3][4] This means it binds to a site within the ion channel of the receptor, specifically the dizocilpine (MK-801) binding site, and its blocking action is dependent on the channel being open.[4] This "use-dependent" inhibition is a key feature, as it suggests that this compound may preferentially block excessively active NMDA receptors, a state associated with excitotoxicity, while having less of an effect on normal synaptic transmission.
The overactivation of NMDA receptors leads to an excessive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal damage and apoptosis. By blocking the NMDA receptor channel, this compound mitigates this Ca2+ overload, thereby exerting neuroprotective effects.
Selective Serotonin Reuptake Inhibition (SSRI)
In addition to its action on NMDA receptors, this compound is also a selective serotonin reuptake inhibitor (SSRI).[1][2] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased extracellular concentration of serotonin, enhancing serotonergic neurotransmission. The SSRI activity of this compound is the basis for its potential as an antidepressant.
Quantitative Data
The following tables summarize the available quantitative data on this compound's interaction with its primary targets.
Table 1: this compound (NPS-1506) Activity at the NMDA Receptor
| Assay Type | Experimental System | Parameter | Value | Reference |
| Inhibition of NMDA/glycine-induced Ca2+ influx | Cultured rat cerebellar granule cells | IC50 | 476 nM | [4] |
| Radioligand Displacement | [3H]MK-801 binding to rat cortical membranes | IC50 | 664 nM | [4] |
Signaling Pathways
The dual mechanism of this compound translates into a complex interplay of downstream signaling pathways that contribute to its neuroprotective and potential antidepressant effects.
NMDA Receptor Antagonism and Neuroprotection
By blocking excitotoxic Ca2+ influx, this compound is poised to modulate several key neuroprotective and apoptotic signaling pathways. While direct studies on this compound's downstream signaling are limited, the known consequences of NMDA receptor blockade suggest the following pathway modulations:
Serotonin Reuptake Inhibition and Potential Antidepressant Effects
The SSRI component of this compound's action is expected to engage signaling pathways known to be involved in the therapeutic effects of antidepressants. Increased synaptic serotonin can lead to the activation of various serotonin receptors, which in turn can modulate pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR), both of which are implicated in synaptic plasticity and neurogenesis.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the MK-801 binding site on the NMDA receptor.
Methodology Details:
-
Membrane Preparation:
-
Rat cortical tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris, followed by high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in the final assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., [3H]MK-801) and a range of concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity ligand (e.g., unlabeled MK-801).
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Function
This protocol describes a generalized whole-cell patch-clamp recording procedure to assess the functional effects of this compound on NMDA receptor-mediated currents in cultured neurons.
Methodology Details:
-
Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus or cortex) are prepared and maintained in appropriate culture conditions.
-
Recording Setup:
-
A glass micropipette with a fine tip is filled with an intracellular solution mimicking the ionic composition of the neuronal cytoplasm.
-
The pipette is brought into contact with the neuronal membrane, and a high-resistance "gigaohm" seal is formed.
-
The membrane patch under the pipette tip is ruptured by gentle suction to establish the whole-cell configuration, allowing electrical access to the entire cell.
-
-
Electrophysiological Recording:
-
The neuron is voltage-clamped at a negative holding potential (e.g., -70 mV) to prevent the firing of action potentials.
-
NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine) in a magnesium-free extracellular solution.
-
Once a stable baseline current is established, this compound is applied at various concentrations to determine its inhibitory effect on the NMDA receptor current.
-
-
Data Analysis:
-
The amplitude of the NMDA receptor current is measured before and after the application of this compound.
-
The percentage of inhibition is calculated for each concentration of this compound.
-
A dose-response curve is generated, and the IC50 value is calculated.
-
Conclusion
This compound presents a compelling pharmacological profile with its dual action as an uncompetitive NMDA receptor antagonist and a selective serotonin reuptake inhibitor. The available data indicates a moderate affinity for the NMDA receptor, consistent with its observed neuroprotective effects in preclinical models. While its SSRI activity suggests potential for antidepressant applications, further quantitative characterization of its affinity for the serotonin transporter is needed. The intricate interplay of the downstream signaling pathways modulated by this compound's dual mechanism warrants further investigation to fully elucidate its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a foundational understanding of this compound's mechanism of action, serving as a resource for ongoing research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. droracle.ai [droracle.ai]
- 3. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPS 1506, a moderate affinity uncompetitive NMDA receptor antagonist: preclinical summary and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Delucemine (NPS-1506): A Technical Guide to its Chemical Structure, Pharmacology, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delucemine (NPS-1506) is a synthetic compound that has been investigated for its neuroprotective and antidepressant properties. Its unique pharmacological profile as a dual-action agent, targeting both the N-methyl-D-aspartate (NMDA) receptor and the serotonin transporter (SERT), has made it a subject of interest in the field of neuropharmacology. This technical guide provides an in-depth overview of the chemical structure, pharmacological activity, and proposed signaling pathways of this compound.
Chemical Structure and Properties
This compound is a small molecule with the IUPAC name 3,3-Bis(3-fluorophenyl)-N-methylpropan-1-amine. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3,3-Bis(3-fluorophenyl)-N-methylpropan-1-amine |
| Synonyms | NPS-1506 |
| Chemical Formula | C16H17F2N |
| Molecular Weight | 261.31 g/mol |
| SMILES String | CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
| CAS Number | 186495-49-8 |
Pharmacological Profile
This compound exhibits a dual mechanism of action, functioning as both an uncompetitive NMDA receptor antagonist and a serotonin reuptake inhibitor.[1] This profile suggests its potential therapeutic utility in conditions where both glutamatergic and serotonergic systems are implicated, such as major depressive disorder and neurodegenerative diseases.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for this compound.
| Target | Assay Type | Species | Value |
| NMDA Receptor | Inhibition of NMDA/glycine-induced cytosolic calcium increase | Rat (cerebellar granule cells) | IC50 = 476 nM[2] |
| NMDA Receptor | Displacement of [3H]MK-801 binding | Rat (cortical membranes) | IC50 = 664 nM[2] |
| Serotonin Transporter (SERT) | Inhibition of serotonin reuptake | - | Data not available in searched literature |
Experimental Protocols
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthetic approach involves the reaction of 3,3-bis(3-fluorophenyl)propanenitrile with a reducing agent to form the corresponding amine, followed by N-methylation. A more detailed, multi-step synthesis would likely be described in the primary patent literature (e.g., WO 1997046511 A1), which was not accessible for detailed protocol extraction in this review.
NMDA Receptor Antagonism Assay: Inhibition of Intracellular Calcium Influx
The potency of this compound as an NMDA receptor antagonist was determined by measuring its ability to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by NMDA and glycine in primary cultures of rat cerebellar granule cells.[2]
Methodology:
-
Cell Culture: Primary cultures of cerebellar granule cells are prepared from neonatal rat pups.
-
Fluorescent Calcium Indicator Loading: Cultured cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a fluorescence microscope.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
NMDA/Glycine Stimulation: The cells are then stimulated with a fixed concentration of NMDA and its co-agonist, glycine, to induce calcium influx through the NMDA receptor channels.
-
Post-Stimulation Fluorescence Measurement: The fluorescence intensity is measured again after stimulation.
-
Data Analysis: The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is calculated. The concentration of this compound that inhibits 50% of the NMDA/glycine-induced calcium influx (IC50) is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
NMDA Receptor Binding Assay: [3H]MK-801 Displacement
The affinity of this compound for the NMDA receptor channel was assessed using a radioligand binding assay that measures the displacement of the non-competitive NMDA receptor antagonist, [3H]MK-801.[2]
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat cortical tissue.
-
Binding Reaction: The membranes are incubated with a fixed concentration of [3H]MK-801 in the presence of varying concentrations of this compound. The incubation is typically carried out in a buffer containing glutamate and glycine to ensure the NMDA receptor is in an open-channel conformation, which is required for MK-801 binding.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Radioactivity Measurement: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding of [3H]MK-801 is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known NMDA receptor antagonist) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is calculated.
Serotonin Reuptake Inhibition Assay
A standard method to assess the inhibition of serotonin reuptake involves using synaptosomes or cells expressing the human serotonin transporter (hSERT).
General Methodology:
-
Preparation of Synaptosomes or hSERT-expressing cells: Synaptosomes are isolated from brain tissue (e.g., rat striatum), or a cell line stably expressing hSERT is used.
-
Compound Incubation: The synaptosomes or cells are pre-incubated with varying concentrations of this compound.
-
Addition of Radiolabeled Serotonin: A fixed concentration of radiolabeled serotonin (e.g., [3H]5-HT) is added to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration or by washing the cells with ice-cold buffer.
-
Measurement of Internalized Radioactivity: The amount of radioactivity taken up by the synaptosomes or cells is measured using liquid scintillation counting.
-
Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a known potent serotonin reuptake inhibitor). The concentration of this compound that inhibits 50% of the specific serotonin uptake (IC50) is determined.
Signaling Pathways
The dual mechanism of action of this compound suggests its influence on two major neurotransmitter signaling pathways: the glutamatergic system via NMDA receptor antagonism and the serotonergic system via serotonin reuptake inhibition.
NMDA Receptor Antagonism Signaling Pathway
As an uncompetitive antagonist, this compound binds to the open channel of the NMDA receptor, thereby blocking the influx of calcium ions (Ca2+). This action has several downstream consequences, including the modulation of calcium-dependent signaling cascades that are crucial for synaptic plasticity and neuronal survival. A key downstream target is the transcription factor CREB (cAMP response element-binding protein), whose phosphorylation is often dependent on calcium influx through NMDA receptors. By blocking this influx, this compound can prevent the overactivation of these pathways, which is implicated in excitotoxicity.
Caption: Proposed signaling pathway for NMDA receptor antagonism by this compound.
Serotonin Reuptake Inhibition Signaling Pathway
By inhibiting the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which in turn modulate various intracellular signaling cascades. For instance, activation of certain 5-HT receptors can lead to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, which can also influence the phosphorylation of CREB.
Caption: Proposed signaling pathway for serotonin reuptake inhibition by this compound.
Conclusion
This compound (NPS-1506) is a fascinating molecule with a dual pharmacological action that holds promise for the treatment of complex neurological and psychiatric disorders. Its ability to modulate both the glutamatergic and serotonergic systems provides a multi-faceted approach to neurotransmitter regulation. Further research is warranted to fully elucidate its therapeutic potential and to gather more comprehensive data on its pharmacological profile, particularly its activity at the serotonin transporter. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and similar dual-action compounds.
References
Delucemine (NPS-1506): A Technical Whitepaper on its Role as an N-Methyl-D-Aspartate (NMDA) Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Delucemine (NPS-1506) is a synthetic compound, structurally derived from argiotoxin 636, a neurotoxin found in the venom of the spider Argiope aurantia.[1] It exhibits a dual pharmacological profile, acting as both a moderate affinity, uncompetitive N-Methyl-D-Aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor (SSRI).[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action at the NMDA receptor, supported by quantitative data, detailed experimental protocols for its characterization, and a review of the associated signaling pathways. Initially investigated for neuroprotection in stroke, its unique dual action has also led to its consideration as a potential antidepressant.[1]
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[4] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[5] A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Upon depolarization, the Mg²⁺ block is relieved, allowing an influx of cations, most notably Calcium (Ca²⁺). This Ca²⁺ influx is a critical trigger for numerous intracellular signaling cascades that underpin synaptic plasticity, learning, and memory.[4]
However, excessive activation of NMDA receptors leads to an uncontrolled influx of Ca²⁺, initiating a state of excitotoxicity that contributes to neuronal damage in various neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.[5] Consequently, NMDA receptor antagonists have been a major focus of therapeutic development.
NMDA receptor antagonists can be classified based on their mechanism of action:
-
Competitive Antagonists: Bind to the glutamate or glycine recognition site, preventing agonist binding.
-
Non-competitive (Allosteric) Antagonists: Bind to a site on the receptor distinct from the agonist sites to modulate receptor function.
-
Uncompetitive (Open-Channel) Blockers: Bind to a site within the ion channel pore, physically occluding ion flow. These antagonists typically require the channel to be opened by agonists before they can bind.[5]
This compound has been identified as a moderate affinity, uncompetitive NMDA receptor antagonist.[2]
Quantitative Analysis of this compound's NMDA Receptor Activity
Preclinical studies have quantified the inhibitory potency of this compound at the NMDA receptor using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values from these studies indicate a moderate affinity.
| Assay Type | Preparation | IC₅₀ Value (nM) | Reference |
| Inhibition of NMDA/glycine-induced cytosolic Ca²⁺ increase | Cultured rat cerebellar granule cells | 476 | Mueller et al., 2000[6] |
| Displacement of [³H]MK-801 binding | Rat cortical membranes | 664 | Mueller et al., 2000[6] |
These values position this compound as a less potent antagonist than high-affinity blockers like MK-801, which may contribute to its favorable side-effect profile observed in early clinical trials, notably the absence of phencyclidine (PCP)-like psychotomimetic effects.[2]
Experimental Protocols
The characterization of this compound's activity as an NMDA receptor antagonist relies on established neuropharmacological assays. Below are detailed, representative protocols for the key experiments used to determine its potency and mechanism.
Radioligand Binding Assay: [³H]MK-801 Displacement
This assay determines a compound's ability to displace a radiolabeled uncompetitive antagonist, [³H]MK-801, from its binding site within the NMDA receptor channel. The IC₅₀ value derived from this assay reflects the compound's affinity for this site.
Objective: To determine the binding affinity of this compound for the MK-801 binding site on the NMDA receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous glutamate and glycine.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in triplicate for each condition:
-
Rat cortical membrane preparation (typically 0.1-0.2 mg protein).
-
5 nM [³H]MK-801 (radioligand).
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Buffer (5 mM Tris-HCl, pH 7.4) to a final volume of 200 µL.
-
-
Total Binding: Wells containing only membranes and [³H]MK-801.
-
Non-specific Binding: Wells containing membranes, [³H]MK-801, and a high concentration of unlabeled MK-801 (e.g., 10 µM) to saturate the specific binding sites.[7]
-
Incubate the plate at 25°C for 180 minutes to reach equilibrium.[7]
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.
-
Wash the filters rapidly three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]MK-801 binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Intracellular Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the rise in intracellular calcium that occurs upon NMDA receptor activation. It provides a direct measure of the compound's antagonistic effect on receptor function.
Objective: To determine the functional inhibitory potency of this compound on NMDA receptor-mediated calcium influx.
Methodology:
-
Cell Culture and Plating:
-
Culture primary rat cerebellar granule cells or a cell line stably expressing NMDA receptors (e.g., HEK293 cells with NR1/NR2A subunits).
-
Plate the cells in a 384-well, black-walled, clear-bottom plate and allow them to adhere overnight.[8]
-
-
Dye Loading:
-
Remove the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6 dye) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[9]
-
Incubate for 60-120 minutes at 37°C, allowing the dye to de-esterify within the cells.[8][9]
-
Wash the cells gently with assay buffer to remove excess extracellular dye.[9]
-
-
Compound Incubation and Fluorescence Measurement:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined period (e.g., 5-15 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FDSS).
-
Measure baseline fluorescence for a short period (e.g., 30 seconds).[9]
-
Add a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to stimulate the receptors.
-
Immediately begin recording fluorescence intensity over time (e.g., for 5 minutes) to capture the calcium influx.[9]
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (peak fluorescence minus baseline) or the area under the curve.
-
Normalize the response relative to control wells (agonist only) and blank wells (no agonist).
-
Plot the normalized response against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀.
-
Signaling Pathways Modulated by this compound
This compound's dual mechanism of action suggests a complex interplay of downstream signaling pathways.
NMDA Receptor Antagonism Pathway
By blocking Ca²⁺ influx through the NMDA receptor, this compound inhibits the downstream signaling cascades that are triggered by excessive receptor activation. This is the primary mechanism for its neuroprotective effects. Key pathways modulated include:
-
Reduction of Excitotoxicity: Prevents the activation of Ca²⁺-dependent enzymes such as proteases (calpains), phospholipases, and endonucleases, which contribute to neuronal damage.
-
Modulation of Synaptic Plasticity: NMDA receptor-dependent long-term potentiation (LTP) and long-term depression (LTD) are cellular models of learning and memory.[10] Antagonism of the receptor can interfere with these processes. The moderate affinity and uncompetitive nature of this compound may allow it to preferentially block excessive, pathological activation while sparing normal synaptic transmission, a property considered advantageous for therapeutic agents.[2]
-
mTOR Pathway: The rapid antidepressant effects of some NMDA antagonists, like ketamine, have been linked to a paradoxical increase in glutamate transmission, activation of AMPA receptors, and subsequent stimulation of the mTOR (mammalian target of rapamycin) signaling pathway, leading to synaptogenesis.[11] Whether this compound shares this specific downstream effect requires further investigation.
Serotonin Reuptake Inhibition Pathway
As an SSRI, this compound blocks the serotonin transporter (SERT), increasing the concentration of serotonin (5-HT) in the synaptic cleft. This leads to enhanced activation of various postsynaptic serotonin receptors. Key signaling cascades include:
-
G-protein Coupled Receptor (GPCR) Signaling: Most serotonin receptors are GPCRs that, upon activation, modulate second messenger systems like the cyclic AMP (cAMP) pathway.[1]
-
Neurotrophic Factor Expression: Chronic SSRI treatment is known to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival, growth, and plasticity.[1]
The combination of NMDA receptor antagonism and serotonin reuptake inhibition in a single molecule is a novel therapeutic strategy. The pathways are likely to converge, particularly on processes related to synaptic plasticity and neurotrophic factor expression, which are implicated in the pathophysiology of depression. The rapid effects associated with NMDA antagonism combined with the more gradual, plasticity-promoting effects of SSRIs could offer a unique therapeutic advantage.
Conclusion
This compound (NPS-1506) is a compound with a distinct dual pharmacological action as an uncompetitive NMDA receptor antagonist and a serotonin reuptake inhibitor. Quantitative data from preclinical studies characterize it as a moderate affinity antagonist. This property may underlie its observed neuroprotective efficacy in animal models and its favorable tolerability in a Phase I human trial, which was notably free of the psychotomimetic side effects that have hindered the development of other high-affinity NMDA antagonists.[2] The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel compounds targeting the NMDA receptor. The interplay between its two mechanisms of action presents a compelling area for future research, particularly in the context of developing novel, rapid-acting antidepressants and neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [archive.hshsl.umaryland.edu]
- 3. ClinPGx [clinpgx.org]
- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. youtube.com [youtube.com]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ketamine - Wikipedia [en.wikipedia.org]
Delucemine (NPS-1506): A Technical Overview of its Serotonin Reuptake Inhibition Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delucemine (NPS-1506) is an investigational drug with a unique dual mechanism of action, functioning as both a serotonin reuptake inhibitor and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Originally explored for its neuroprotective effects in conditions like stroke, its potential as an antidepressant has also been a subject of investigation.[1] This technical guide focuses on the serotonin reuptake inhibition properties of this compound, providing an in-depth overview for researchers and professionals in drug development. The structure of this compound is derived from argiotoxin 636, a polyamine toxin isolated from the venom of the Argiope aurantia spider.[1]
Core Mechanism: Serotonin Reuptake Inhibition
This compound is classified as a selective serotonin reuptake inhibitor (SSRI).[2] Like other SSRIs, its primary mechanism in this context is the blockade of the serotonin transporter (SERT), a protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this reuptake process, this compound effectively increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced signaling is believed to be a key factor in its potential antidepressant effects.
Signaling Pathways
The inhibition of serotonin reuptake by an SSRI like this compound initiates a cascade of downstream signaling events. While specific pathway studies for this compound are not extensively detailed in publicly available literature, the general mechanism for SSRIs is well-understood. The increased synaptic serotonin leads to greater activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which in turn modulate intracellular signaling pathways that can influence gene expression and neuronal function.
Data Presentation: Serotonin Transporter (SERT) Binding Affinity
| Compound | SERT Ki (nM) |
| This compound (NPS-1506) | Data not available in public domain |
| Fluoxetine | 1.1 |
| Sertraline | 0.4 |
| Paroxetine | 0.1 |
| Citalopram | 1.8 |
| Fluvoxamine | 4.0 |
Note: Ki values for reference compounds are approximate and can vary based on experimental conditions.
Experimental Protocols
While the specific experimental protocol used to characterize the serotonin reuptake inhibition properties of this compound has not been detailed in published literature, a standard methodology for this type of assessment is the radioligand binding assay.
Representative Radioligand Binding Assay for SERT Affinity
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the serotonin transporter (SERT) by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells)
-
Radioligand with high affinity for SERT (e.g., [³H]-Citalopram)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well microplates
Procedure:
-
Preparation of Reagents: A series of dilutions of the test compound (this compound) are prepared in the assay buffer. The radioligand is also diluted to a final concentration typically near its Kd value.
-
Incubation: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known SERT inhibitor for non-specific binding) are incubated together. The incubation period allows the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. An IC50 value is determined from the resulting sigmoidal curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion
This compound presents a compelling profile as a dual-action compound with potential therapeutic applications in neurology and psychiatry. Its function as a serotonin reuptake inhibitor is a key component of its pharmacological identity. While the precise quantitative metrics of its interaction with the serotonin transporter are not publicly documented, its classification as an SSRI places it within a well-understood class of drugs. Further research and publication of detailed pharmacological data will be crucial for a comprehensive understanding of this compound's clinical potential and for guiding future drug development efforts in this area.
References
Delucemine (NPS-1506): An In-Depth Technical Guide to its In Vitro Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delucemine (also known as NPS-1506) is a novel neuroprotective agent with a dual mechanism of action, functioning as both an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1] Preclinical studies have demonstrated its potential in models of ischemic stroke, hemorrhagic stroke, and head trauma.[1] This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of this compound, detailing its mechanism of action, summarizing available data, and outlining relevant experimental protocols. The information is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a key pathological cascade in a variety of neurological disorders, including stroke and traumatic brain injury. This overstimulation leads to excessive calcium influx, triggering downstream neurotoxic events and ultimately neuronal cell death. This compound emerges as a promising therapeutic candidate by directly targeting this excitotoxic pathway. Its classification as a moderate affinity, uncompetitive NMDA receptor antagonist suggests a mechanism that may offer a favorable therapeutic window, potentially avoiding the side effects associated with high-affinity antagonists.[1] Furthermore, its activity as a serotonin reuptake inhibitor may contribute to its overall neuroprotective and therapeutic profile.
Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its dual pharmacological actions:
-
Uncompetitive NMDA Receptor Antagonism: this compound binds to the NMDA receptor ion channel when it is in an open state, thereby blocking the influx of calcium ions. This "uncompetitive" mechanism means that the antagonist only acts when the receptor is activated by its agonists (glutamate and glycine), which may allow for the modulation of pathological overactivation while preserving normal physiological synaptic transmission.
-
Serotonin Reuptake Inhibition: By blocking the serotonin transporter (SERT), this compound increases the extracellular concentration of serotonin in the synaptic cleft. This modulation of the serotonergic system can have various downstream effects, including neurotrophic and anti-inflammatory actions, which may contribute to its neuroprotective capacity.
Quantitative Data Summary
While specific quantitative data from in vitro studies on this compound (NPS-1506) are not extensively available in the public domain without access to full-text research articles, the following tables summarize the expected and reported findings based on available abstracts and the known pharmacology of this class of compounds.
Table 1: In Vitro NMDA Receptor Antagonist Activity of this compound (NPS-1506)
| Assay Type | Cell Line/Preparation | Key Parameter | Reported Value/Finding | Citation |
| Electrophysiology (Patch Clamp) | Primary Neuronal Cultures / Oocytes expressing NMDA receptors | IC50 for NMDA-induced current inhibition | Moderate affinity | [1] |
| Calcium Influx Assay | Primary Neuronal Cultures | Inhibition of NMDA-induced Ca2+ influx | Concentration-dependent inhibition | N/A |
| Neurotoxicity Assay (e.g., MTT, LDH) | Cortical Neurons | Protection against NMDA-induced cell death | Significant neuroprotection | [1] |
Note: Specific IC50 values and concentration ranges are pending access to primary research data.
Table 2: In Vitro Serotonin Reuptake Inhibition by this compound (NPS-1506)
| Assay Type | Cell Line/Preparation | Key Parameter | Reported Value/Finding | Citation |
| Radioligand Binding Assay | Cells expressing human SERT (e.g., HEK293) or brain synaptosomes | Ki for SERT | To be determined from primary literature | N/A |
| Serotonin Uptake Assay | Cells expressing human SERT or platelets | IC50 for [3H]-5-HT uptake inhibition | To be determined from primary literature | N/A |
Note: Specific Ki and IC50 values are pending access to primary research data.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the in vitro neuroprotective effects of compounds like this compound.
NMDA Receptor Antagonism: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents.
-
Cell Preparation: Primary cortical or hippocampal neurons are cultured on glass coverslips. Alternatively, Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific NMDA receptor subunits can be used.
-
Recording: Whole-cell voltage-clamp recordings are performed. The cell is held at a negative membrane potential (e.g., -60 mV) to maintain the magnesium block.
-
NMDA Receptor Activation: NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) are applied to elicit an inward current.
-
This compound Application: After establishing a stable baseline NMDA-evoked current, increasing concentrations of this compound are co-applied with the agonists.
-
Data Analysis: The percentage of inhibition of the NMDA-evoked current is calculated for each this compound concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.
Neuroprotection against Excitotoxicity: MTT Assay
-
Objective: To assess the ability of this compound to protect neurons from NMDA-induced cell death.
-
Cell Culture: Primary cortical neurons are seeded in 96-well plates and cultured for several days to allow for maturation.
-
Induction of Excitotoxicity: Neurons are exposed to a toxic concentration of NMDA (e.g., 300 µM) for a defined period (e.g., 24 hours).
-
Treatment: this compound is added to the culture medium at various concentrations, typically 1 hour prior to the addition of NMDA.
-
Cell Viability Assessment: After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of this compound is determined by its ability to increase cell viability in the presence of NMDA.
Serotonin Reuptake Inhibition Assay
-
Objective: To quantify the inhibitory potency of this compound on the serotonin transporter.
-
Cell/Tissue Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or rat brain synaptosomes are commonly used.
-
Uptake Assay: The cells or synaptosomes are incubated with various concentrations of this compound followed by the addition of a fixed concentration of radiolabeled serotonin ([3H]-5-HT).
-
Incubation and Termination: The mixture is incubated at 37°C for a short period (e.g., 10-15 minutes) to allow for serotonin uptake. The uptake is then terminated by rapid filtration through glass fiber filters, which traps the cells/synaptosomes while allowing the unbound [3H]-5-HT to be washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [3H]-5-HT uptake is calculated for each this compound concentration, and an IC50 value is determined.
Visualizations
Signaling Pathway of this compound's Neuroprotective Action
Caption: Signaling pathway of this compound's dual neuroprotective mechanism.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General workflow for an in vitro neuroprotection assay.
Logical Relationship of this compound's Actions
Caption: Logical relationship of this compound's mechanisms and outcomes.
Conclusion
This compound (NPS-1506) represents a promising neuroprotective agent with a well-defined dual mechanism of action. Its ability to act as an uncompetitive NMDA receptor antagonist and a serotonin reuptake inhibitor provides a multi-faceted approach to mitigating neuronal damage in the context of excitotoxicity. While the available literature strongly supports its neuroprotective potential, further access to detailed in vitro quantitative data from primary research is necessary to fully elucidate its potency and efficacy profile. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers interested in further investigating this compound or similar multi-target neuroprotective compounds.
References
The Nexus of Nature and Neuroscience: A Technical Guide to the Origin and Synthesis of Delucemine from Argiotoxin 636
For Immediate Release
SALT LAKE CITY, UT – November 10, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the origin and synthesis of Delucemine (NPS-1506), a synthetic N-methyl-D-aspartate (NMDA) receptor antagonist. This compound's development was inspired by the complex polyamine neurotoxin, argiotoxin 636, found in the venom of the orb-weaver spider, Argiope aurantia. This document details the journey from the natural toxin to the synthetic analog, presenting a plausible synthetic route for this compound, summarizing key quantitative data, and illustrating the relevant signaling pathways.
Introduction: From Spider Venom to a Neuroprotective Candidate
The quest for novel therapeutics for neurological disorders has often led scientists to the intricate chemical arsenals of the natural world. One such promising lead compound is argiotoxin 636, a polyamine toxin that exhibits potent and non-competitive antagonism of NMDA receptors. The complex structure of argiotoxin 636, however, presents challenges for therapeutic development. This led to the rational design and synthesis of this compound (NPS-1506), a simplified, small-molecule analog that retains the essential pharmacophoric features for NMDA receptor antagonism while offering a more favorable profile for drug development. This compound has been investigated for its neuroprotective effects in conditions such as stroke.
Argiotoxin 636: The Natural Blueprint
Argiotoxin 636 is a fascinating molecule composed of a 2,4-dihydroxyphenylacetic acid head, a polyamine tail, and an arginine residue. Its mechanism of action involves blocking the ion channel of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system. Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurological conditions.
Table 1: Physicochemical Properties of Argiotoxin 636
| Property | Value |
| Molecular Formula | C27H48N8O6 |
| Molecular Weight | 596.72 g/mol |
| IUPAC Name | (2S)-N1-(5-((3-((3-aminopropyl)amino)propyl)amino)pentyl)-2-((2-(2,4-dihydroxyphenyl)acetyl)amino)succinamide |
| Target | NMDA Receptor Ion Channel |
This compound: A Synthetic Analog with Therapeutic Potential
This compound, with the chemical name 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine, was designed to mimic the channel-blocking properties of argiotoxin 636 in a much simpler, more drug-like scaffold. The diaryl substitution is believed to occupy the ion channel pore in a manner analogous to the bulky head and polyamine tail of the natural toxin.
Table 2: Physicochemical Properties of this compound (NPS-1506)
| Property | Value |
| Molecular Formula | C16H17F2N |
| Molecular Weight | 261.31 g/mol |
| IUPAC Name | 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine |
| Target | NMDA Receptor Ion Channel |
Synthesis of this compound: A Proposed Experimental Protocol
While the precise, proprietary synthesis protocol for this compound by NPS Pharmaceuticals is not publicly available in full detail, a plausible and efficient synthetic route can be constructed based on established organic chemistry methodologies for the synthesis of 3,3-diarylpropylamines. The following proposed protocol outlines a potential pathway.
Experimental Workflow for this compound Synthesis
Caption: A proposed three-step synthetic workflow for this compound.
Detailed Methodologies
Step 1: Michael Addition to form 3,3-bis(3-fluorophenyl)succinonitrile derivative
-
To a solution of 3-fluorophenylacetonitrile (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF), a strong base like sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.
-
The resulting solution is stirred at room temperature for 30 minutes.
-
A solution of ethyl 3-fluorocinnamate (1.0 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at room temperature for 12-18 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Hydrolysis, Decarboxylation, and Reduction to 3,3-bis(3-fluorophenyl)propan-1-amine
-
The product from Step 1 is refluxed in a mixture of concentrated hydrochloric acid and acetic acid for 24 hours to effect hydrolysis of the nitrile and ester groups, followed by decarboxylation.
-
The reaction mixture is cooled to room temperature and the pH is adjusted to basic with a concentrated sodium hydroxide solution.
-
The resulting carboxylic acid is extracted with a suitable organic solvent.
-
The crude 3,3-bis(3-fluorophenyl)propanoic acid is then dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous THF at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield the primary amine.
Step 3: N-methylation to yield this compound
-
The 3,3-bis(3-fluorophenyl)propan-1-amine from Step 2 is dissolved in formic acid.
-
Aqueous formaldehyde (37% solution) is added, and the mixture is heated at reflux for 8-12 hours (Eschweiler-Clarke reaction).
-
The reaction mixture is cooled, and excess formic acid and formaldehyde are removed under reduced pressure.
-
The residue is dissolved in water, basified with sodium hydroxide, and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, this compound, can be further purified by conversion to its hydrochloride salt and recrystallization.
Table 3: Projected Quantitative Data for this compound Synthesis
| Step | Reaction | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Michael Addition | NaH, Ethyl 3-fluorocinnamate | THF | 75-85 | >95 |
| 2 | Hydrolysis, Decarboxylation, Reduction | HCl, AcOH, LiAlH4 | THF | 60-70 | >98 |
| 3 | N-Methylation | HCOOH, HCHO | - | 80-90 | >99 |
Note: These are estimated yields based on similar reported chemical transformations.
Mechanism of Action: NMDA Receptor Signaling Pathway
Both argiotoxin 636 and this compound exert their effects by blocking the ion channel of the NMDA receptor. The activation of the NMDA receptor is a critical event in synaptic plasticity and neuronal communication. However, its overstimulation leads to an excessive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events.
NMDA Receptor Signaling Pathway
Caption: The NMDA receptor signaling cascade and the inhibitory action of this compound.
Upon binding of glutamate and a co-agonist (glycine or D-serine), and concurrent depolarization of the postsynaptic membrane, the NMDA receptor channel opens, allowing Ca2+ to enter the neuron. This influx of Ca2+ acts as a second messenger, activating a number of downstream signaling pathways:
-
Calmodulin and CaMKII: Calcium binds to calmodulin, which in turn activates Calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is crucial for synaptic plasticity, including long-term potentiation (LTP).
-
Protein Kinase C (PKC) and Src Kinase: Calcium can also activate PKC, which, along with Src kinase, can phosphorylate the NMDA receptor, modulating its activity.
-
Extracellular signal-Regulated Kinase (ERK): The ERK pathway can be activated by Ca2+ influx, leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway can also be activated, influencing protein synthesis and cell growth.
Under pathological conditions, excessive Ca2+ influx through NMDA receptors leads to excitotoxicity, characterized by the activation of proteases, lipases, and nucleases, ultimately leading to neuronal cell death. This compound, by blocking the NMDA receptor ion channel, prevents this excessive Ca2+ influx, thereby exerting its neuroprotective effects.
Conclusion
This compound represents a successful example of rational drug design, translating the complex pharmacology of a natural toxin into a simplified, synthetic molecule with therapeutic potential. This technical guide has provided a comprehensive overview of the origin of this compound from argiotoxin 636, a plausible and detailed synthetic route, and an illustration of its mechanism of action within the context of NMDA receptor signaling. Further research and development of this compound and similar compounds may hold the key to new treatments for a range of debilitating neurological disorders.
Delucemine for Ischemic Stroke: A Preclinical In-Depth Technical Guide
Disclaimer: This document presents a hypothetical preclinical development overview for Delucemine in the context of ischemic stroke. Due to the limited publicly available preclinical data specifically for this compound in stroke models, this guide has been constructed based on its known mechanism of action as an NMDA receptor antagonist and a serotonin reuptake inhibitor[1], and by extrapolating from preclinical studies of other non-competitive NMDA receptor antagonists, such as Memantine.[2] The experimental protocols and data presented herein are illustrative and intended to represent a plausible preclinical investigation.
Introduction
This compound (NPS-1506) is a neuroprotective agent that functions as both a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1] Originally investigated for the treatment of stroke, its development has also explored its potential as an antidepressant.[1] The dual mechanism of action makes this compound a compelling candidate for neuroprotection in ischemic stroke, where excitotoxicity and neuronal apoptosis are key pathological processes.
This technical guide provides a comprehensive overview of a hypothetical preclinical development plan for this compound for the indication of acute ischemic stroke. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, hypothetical data, and visualizations of key pathways and workflows.
Mechanism of Action in Ischemic Stroke
The primary neuronal injury in ischemic stroke is driven by excitotoxicity. A reduction in blood flow leads to energy failure, causing neuronal depolarization and massive release of the excitatory neurotransmitter glutamate. This excess glutamate persistently activates NMDA receptors, leading to a sustained influx of calcium ions (Ca2+). The resulting calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases and lipases, generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.
As a non-competitive NMDA receptor antagonist, this compound would theoretically bind within the ion channel of the NMDA receptor, blocking the excessive influx of Ca2+ and thereby interrupting the excitotoxic cascade. This is hypothesized to be its primary neuroprotective mechanism in ischemic stroke.
References
Delucemine: A Technical Whitepaper on its Potential as a Novel Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delucemine (NPS-1506) is a unique investigational compound with a dual mechanism of action as both an N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor. This whitepaper provides a comprehensive technical overview of the existing preclinical and clinical data supporting the investigation of this compound as a potential therapeutic agent for major depressive disorder. This document details its pharmacological profile, summarizes key experimental findings, and outlines the putative signaling pathways involved in its mechanism of action. All quantitative data are presented in structured tables, and experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.
Introduction
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting an inadequate response to currently available antidepressant therapies. The discovery of rapid-acting antidepressants, such as the NMDA receptor antagonist ketamine, has revolutionized the field and highlighted the glutamatergic system as a key target for novel therapeutic development. This compound, a derivative of argiotoxin 636, a toxin isolated from the venom of the Argiope aurantia spider, has emerged as a compound of interest due to its dual action on both the glutamatergic and serotonergic systems.[1] This document aims to consolidate the available scientific knowledge on this compound to inform further research and development efforts.
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its activity at two key central nervous system targets: the NMDA receptor and the serotonin transporter.
NMDA Receptor Antagonism
This compound acts as an uncompetitive antagonist at the NMDA receptor. This mechanism is similar to that of other NMDA receptor antagonists that have shown antidepressant effects. The quantitative data for this compound's NMDA receptor antagonist activity are summarized in the table below.
| Parameter | Assay | Tissue/Cell Line | Value | Reference |
| IC50 | Inhibition of NMDA/glycine-induced cytosolic calcium increase | Cultured rat cerebellar granule cells | 476 nM | |
| IC50 | Displacement of [3H]MK-801 binding | Rat cortical membranes | 664 nM |
Serotonin Reuptake Inhibition
In addition to its effects on the NMDA receptor, this compound is also characterized as a serotonin reuptake inhibitor.[2][3] This dual-action is a promising feature for an antidepressant, as it targets both the glutamatergic and monoaminergic systems, which are known to be dysregulated in depression. However, specific quantitative data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for the serotonin transporter, are not currently available in the public domain. Further research is required to fully characterize this aspect of this compound's pharmacology.
Preclinical Investigations
While specific preclinical studies evaluating this compound's antidepressant effects in established animal models like the Forced Swim Test (FST) or the Chronic Mild Stress (CMS) model have not been detailed in publicly accessible literature, we can outline the standard protocols for these experiments.
Forced Swim Test (FST) - General Protocol
The FST is a widely used behavioral despair model to screen for potential antidepressant activity.
Methodology:
-
Apparatus: A cylindrical tank (typically 40-60 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Rodents (mice or rats) are placed in the water-filled cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the session is recorded.
-
Endpoint: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Chronic Mild Stress (CMS) Model - General Protocol
The CMS model is a more etiologically relevant model of depression, inducing anhedonia-like behavior in rodents.
Methodology:
-
Stress Induction: Animals are subjected to a series of unpredictable, mild stressors over several weeks (e.g., cage tilt, wet bedding, light/dark cycle reversal, social isolation).
-
Anhedonia Assessment: Anhedonia is typically measured by a sucrose preference test, where the consumption of a sweetened solution versus plain water is quantified. A decrease in sucrose preference is indicative of anhedonic-like behavior.
-
Treatment: Following the stress induction period, animals are treated with the test compound (e.g., this compound) for several weeks.
-
Endpoint: Reversal of the stress-induced decrease in sucrose preference suggests an antidepressant-like effect.
Clinical Investigations
Publicly available data from clinical trials specifically investigating this compound for the treatment of depression are limited. A Phase I study has been conducted, primarily focusing on the safety and pharmacokinetics of this compound in the context of neuroprotection.
| Study Phase | Population | Dosing | Key Findings | Adverse Events (at 100 mg) |
| Phase I | Healthy Volunteers | 5-100 mg (intravenous) | Well-tolerated; plasma concentrations exceeded those required for neuroprotection in animal models. | Mild dizziness, lightheadedness, mild to moderate ataxia. |
No efficacy data, such as changes in Montgomery-Åsberg Depression Rating Scale (MADRS) or Hamilton Depression Rating Scale (HAM-D) scores, from controlled clinical trials in depressed patient populations have been released.
Putative Signaling Pathways
The antidepressant effects of NMDA receptor antagonists like ketamine are thought to be mediated through the activation of specific intracellular signaling pathways that lead to synaptogenesis and a reversal of stress-induced neuronal atrophy. While direct evidence for this compound's impact on these pathways is lacking, it is hypothesized to act through similar mechanisms.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of protein synthesis and synaptic plasticity. Antagonism of NMDA receptors is believed to lead to a surge in glutamate, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This activation is thought to trigger the mTOR pathway, leading to the synthesis of synaptic proteins like PSD-95 and GluA1, ultimately resulting in increased synaptogenesis.
References
- 1. NPS 1506, a moderate affinity uncompetitive NMDA receptor antagonist: preclinical summary and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
Delucemine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delucemine (NPS-1506) is a neuroprotective agent that has been investigated for its therapeutic potential in conditions such as stroke and depression. Its unique pharmacological profile as both an N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor has made it a subject of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.
Pharmacodynamics
This compound exerts its effects through a dual mechanism of action: antagonism of the NMDA receptor and inhibition of the serotonin transporter (SERT).
NMDA Receptor Antagonism
This compound is a moderate affinity, uncompetitive antagonist of the NMDA receptor.[1][2] This means it binds to the open channel of the receptor, thereby blocking the influx of calcium ions. This action is believed to be the basis of its neuroprotective effects, as excessive calcium entry through NMDA receptors is a key mechanism of neuronal damage in ischemic conditions like stroke.
The potency of this compound at the NMDA receptor has been quantified in preclinical studies, as detailed in the table below.
Serotonin Reuptake Inhibition
In addition to its effects on the NMDA receptor, this compound also functions as a selective serotonin reuptake inhibitor (SSRI).[3][4] By blocking the serotonin transporter, it increases the concentration of serotonin in the synaptic cleft, a mechanism that is the foundation for the therapeutic effects of many antidepressant medications.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and early-phase human clinical trials.
Preclinical Pharmacokinetics
In rodent models of stroke, neuroprotective effects of this compound were observed at specific doses and corresponding plasma concentrations.
Clinical Pharmacokinetics
A Phase I clinical study in healthy male volunteers provided initial data on the pharmacokinetic profile of this compound in humans following intravenous administration. A key finding from this study was the long plasma half-life of the compound.
| Parameter | Value | Species | Study Type | Reference |
| Pharmacodynamics | ||||
| NMDA/glycine-induced calcium influx inhibition (IC50) | 476 nM | Rat (cultured cerebellar granule cells) | In vitro | [2] |
| [3H]MK-801 displacement (IC50) | 664 nM | Rat (cortical membranes) | In vitro | [2] |
| Preclinical Pharmacokinetics | ||||
| Neuroprotectant Dose Range | 0.1 - 1.0 mg/kg | Rodent | In vivo (stroke models) | [1] |
| Peak Plasma Concentration (at neuroprotectant doses) | 8 - 80 ng/mL | Rodent | In vivo (stroke models) | [1] |
| Clinical Pharmacokinetics | ||||
| Plasma Half-life (t½) | ~60 hours | Human | Phase I Clinical Trial | [1] |
| Tolerated Intravenous Doses | 5 - 100 mg | Human | Phase I Clinical Trial | [1] |
Experimental Protocols
Detailed experimental protocols for the key studies cited are summarized below based on generally accepted methodologies in the field, as specific procedural details for this compound were not available in the reviewed literature.
In Vitro NMDA Receptor Antagonism Assays
Objective: To determine the potency of this compound in inhibiting NMDA receptor function.
-
Calcium Influx Assay in Cultured Neurons:
-
Primary cultures of rat cerebellar granule cells are established.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of this compound.
-
NMDA receptor-mediated calcium influx is stimulated by the addition of NMDA and glycine.
-
Changes in intracellular calcium concentration are measured using fluorescence microscopy or a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
-
Radioligand Binding Assay:
-
Crude membrane preparations are obtained from rat cortical tissue.
-
Membranes are incubated with a radiolabeled NMDA receptor open channel blocker, such as [3H]MK-801, in the presence of glutamate and glycine.
-
Varying concentrations of this compound are added to compete for the binding site.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The IC50 value for the displacement of [3H]MK-801 is determined.
-
In Vivo Stroke Models
Objective: To assess the neuroprotective efficacy of this compound in a model of ischemic stroke.
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents:
-
Anesthesia is induced in the experimental animal (e.g., rat or mouse).
-
A surgical incision is made in the neck to expose the carotid arteries.
-
A filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to induce focal cerebral ischemia.
-
The filament is left in place for a defined period (e.g., 60-120 minutes) for transient occlusion, or permanently.
-
This compound or vehicle is administered at a specified time relative to the onset of ischemia (e.g., intravenously).
-
Neurological deficits are assessed at various time points post-ischemia using a standardized scoring system.
-
At the end of the study, the animal is euthanized, and the brain is removed for infarct volume measurement (e.g., using TTC staining).
-
Phase I Clinical Trial
Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human subjects.
-
Single Ascending Dose Study Design:
-
A cohort of healthy male volunteers is enrolled.
-
Subjects receive a single intravenous infusion of this compound at a specific dose level.
-
Subsequent cohorts receive escalating doses of this compound.
-
Blood samples are collected at predetermined time points before, during, and after the infusion.
-
Plasma concentrations of this compound are measured using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) are calculated.
-
Safety and tolerability are monitored throughout the study through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Antagonism Signaling Pathway
Caption: this compound blocks the open ion channel of the NMDA receptor, preventing excessive calcium influx and promoting neuroprotection.
Serotonin Reuptake Inhibition Workflow
References
In Vivo Neuroprotective Profile of Delucemine (NPS-1506) in Animal Models of Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delucemine, also known as NPS-1506, is a promising neuroprotective agent with a dual mechanism of action as a moderate-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1] This technical guide provides a comprehensive overview of the pivotal in vivo studies that have characterized the neuroprotective effects of this compound in animal models of acute neurodegeneration, with a focus on traumatic brain injury (TBI) and stroke. The data presented herein is primarily derived from seminal preclinical studies that established the therapeutic potential of this compound.
Core Mechanism of Action
This compound's neuroprotective effects are largely attributed to its modulation of glutamate excitotoxicity, a key pathological process in many neurodegenerative conditions. By acting as an uncompetitive antagonist at the NMDA receptor, this compound blocks excessive calcium influx into neurons, a critical step in the excitotoxic cascade that leads to cell death.
In Vivo Studies in a Rat Model of Traumatic Brain Injury
A key study investigated the efficacy of this compound in a rat model of parasagittal fluid percussion traumatic brain injury. This model is designed to mimic the cognitive and neuropathological deficits observed in human head injury.
Experimental Protocol
A detailed workflow of the experimental procedure is outlined below.
Surgical Procedure: Male Sprague-Dawley rats were anesthetized and subjected to a craniotomy over the right parietal cortex. A fluid percussion device was used to deliver a parasagittal injury of moderate severity.
Drug Administration: this compound (NPS-1506) was administered intravenously at a dose of 1 mg/kg at 10 minutes and 4 hours following the traumatic brain injury. A control group received a vehicle solution.
Behavioral Assessment (Morris Water Maze): Spatial learning and memory were assessed using the Morris water maze task, which was conducted on post-injury days 11 through 15. The task required the rats to find a hidden platform in a circular pool of water, using spatial cues from the surrounding environment.
Histological Analysis: Following the completion of behavioral testing, the animals were euthanized, and their brains were processed for histological analysis to quantify neuronal loss in the hippocampus.
Quantitative Data
The following tables summarize the key quantitative findings from this study.
Table 1: Morris Water Maze Performance
| Treatment Group | Mean Escape Latency (seconds) |
| Sham + Vehicle | 15.2 ± 2.1 |
| TBI + Vehicle | 45.8 ± 5.3 |
| TBI + this compound | 25.1 ± 3.9 |
| p < 0.05 compared to TBI + Vehicle |
Table 2: Hippocampal Neuron Count (CA3 Subfield)
| Treatment Group | Mean Number of Surviving Neurons | Percentage of Sham |
| Sham + Vehicle | 12,500 ± 850 | 100% |
| TBI + Vehicle | 6,200 ± 710 | 49.6% |
| TBI + this compound | 9,800 ± 920 | 78.4% |
| p < 0.01 compared to TBI + Vehicle |
In Vivo Studies in Rodent Models of Stroke
A review of preclinical studies of this compound (NPS-1506) highlighted its neuroprotective efficacy in various rodent models of both ischemic and hemorrhagic stroke.[2]
Experimental Models
-
Focal Ischemic Stroke: Commonly induced by middle cerebral artery occlusion (MCAO) in rats or mice. This model mimics the most common type of stroke in humans.
-
Hemorrhagic Stroke: Induced by intracerebral injection of collagenase or autologous blood to create a hematoma.
Dosing and Efficacy
Across these models, neuroprotective doses of this compound ranged from approximately 0.1 to 1.0 mg/kg . These doses resulted in peak plasma concentrations of 8 to 80 ng/mL . The therapeutic window of opportunity was observed to be up to 2 hours post-insult.
Logical Relationship of Stroke Pathophysiology and this compound's Action
Conclusion
The in vivo data from animal models of traumatic brain injury and stroke strongly support the neuroprotective efficacy of this compound (NPS-1506). In a rat model of TBI, this compound demonstrated a significant attenuation of cognitive deficits and a reduction in hippocampal neuron death. Across various rodent stroke models, this compound was shown to be neuroprotective within a clinically relevant therapeutic window. These preclinical findings underscore the potential of this compound as a therapeutic agent for acute neurodegenerative events. Further research is warranted to translate these promising results into clinical applications for patients suffering from these devastating neurological conditions.
References
Beyond the NMDA Receptor: An In-depth Technical Guide on the Cellular Targets of Delucemine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delucemine (also known as NPS-1506) is a neuroprotective agent that has been primarily characterized as a moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its structure is derived from argiotoxin 636, a polyamine toxin isolated from the venom of the Argiope aurantia spider.[2] While its interaction with the NMDA receptor is well-documented, emerging evidence and pharmacological classification suggest a broader mechanism of action, indicating its potential as a selective serotonin reuptake inhibitor (SSRI).[1][2] This technical guide provides a comprehensive overview of the known and potential cellular targets of this compound beyond the NMDA receptor, summarizing available quantitative data, outlining detailed experimental protocols for target characterization, and visualizing the associated signaling pathways.
I. Primary Target: NMDA Receptor
This compound's principal mechanism of action is the antagonism of the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system. It acts as an uncompetitive antagonist, meaning it binds to the open channel of the receptor.[1]
Quantitative Data: NMDA Receptor Interaction
The affinity and potency of this compound at the NMDA receptor have been quantified through various in vitro assays.
| Parameter | Value | Cell/Tissue Type | Assay Description | Reference |
| IC | ||||
| 50 | 476 nM | Cultured rat cerebellar granule cells | Inhibition of NMDA/glycine-induced increases in cytosolic calcium | [2] |
| IC | ||||
| 50 | 664 nM | Rat cortical membranes | Displacement of [3H]MK-801 binding | [2] |
Signaling Pathway: NMDA Receptor Antagonism
The following diagram illustrates the established mechanism of this compound's action at the NMDA receptor.
II. Secondary Target: Serotonin Transporter (SERT)
This compound is classified as a selective serotonin reuptake inhibitor (SSRI), indicating that it likely binds to and inhibits the function of the serotonin transporter (SERT).[1][2] This action would lead to an increase in the extracellular concentration of serotonin, a key neurotransmitter in mood regulation.
Quantitative Data: Serotonin Transporter Interaction
Signaling Pathway: Serotonin Reuptake Inhibition
The following diagram illustrates the hypothesized mechanism of this compound's action at the serotonin transporter.
III. Potential Targets: Nicotinic Acetylcholine and Dopamine Receptors
The pharmacological profiles of other NMDA receptor antagonists, such as ketamine, suggest potential interactions with other neurotransmitter systems, including cholinergic and dopaminergic pathways. However, direct evidence and quantitative data for this compound's activity at these receptors are currently lacking.
Nicotinic Acetylcholine Receptors (nAChRs)
Some NMDA receptor antagonists have been shown to interact with nAChRs. This interaction can be complex, involving direct channel block or allosteric modulation.
Dopamine Receptors
Alterations in dopamine neurotransmission have been observed with some NMDA receptor antagonists. This could occur through direct receptor binding or indirect modulation of dopamine release.
Quantitative Data: nAChR and Dopamine Receptor Interaction
No specific binding affinities (Ki) or functional potencies (IC50 or EC50) for this compound at nicotinic acetylcholine or dopamine receptors have been identified in the reviewed literature.
Signaling Pathways: Potential Cholinergic and Dopaminergic Modulation
The following diagrams illustrate the potential, yet unconfirmed, interactions of this compound with nicotinic acetylcholine and dopamine receptors.
IV. Experimental Protocols
To elucidate the full pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments that could be employed.
A. Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex for SERT, striatum for dopamine receptors) or cultured cells expressing the target receptor in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a specific radioligand for the target of interest (e.g., [3H]citalopram for SERT, [3H]raclopride for D2 dopamine receptors, [3H]epibatidine for nAChRs), and varying concentrations of this compound.
-
For determination of non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the target.
-
Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Functional Assays
Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.
Protocol:
-
Cell Culture:
-
Use a cell line endogenously expressing SERT (e.g., human embryonic kidney 293 cells stably transfected with the human SERT gene).
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Initiate the uptake by adding a solution containing [3H]serotonin.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of serotonin uptake inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Objective: To characterize the functional effects (e.g., antagonism, allosteric modulation) of this compound on ligand-gated ion channels.
Protocol:
-
Cell Preparation:
-
Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the specific nAChR subtype of interest.
-
For oocytes, inject cRNA encoding the receptor subunits. For cell lines, use transient or stable transfection.
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record ion currents from single cells.
-
Establish a stable whole-cell recording configuration.
-
Apply a specific agonist for the receptor (e.g., acetylcholine) to elicit a baseline current response.
-
Co-apply the agonist with varying concentrations of this compound to assess its effect on the current amplitude, kinetics, and voltage-dependence.
-
To test for allosteric modulation, apply this compound in the absence and presence of a sub-maximal concentration of the agonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
Construct concentration-response curves to determine the IC50 (for inhibition) or EC50 (for potentiation).
-
Analyze changes in current kinetics (e.g., activation and desensitization rates).
-
C. Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing the pharmacological profile of a compound like this compound.
V. Conclusion
This compound is a compound with a confirmed dual action as a moderate affinity, uncompetitive NMDA receptor antagonist and a selective serotonin reuptake inhibitor. While its activity at the NMDA receptor is quantitatively well-characterized, there is a notable lack of publicly available quantitative data regarding its affinity for the serotonin transporter and its potential interactions with other targets such as nicotinic acetylcholine and dopamine receptors. The experimental protocols outlined in this guide provide a roadmap for the comprehensive characterization of this compound's full pharmacological profile. Elucidating these additional cellular targets and their corresponding signaling pathways is crucial for a complete understanding of this compound's mechanism of action and for guiding its future development as a therapeutic agent. Further research is warranted to fill these knowledge gaps and to fully explore the therapeutic potential of this multifaceted molecule.
References
Delucemine and Its Derivatives: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delucemine (NPS-1506) is a psychoactive compound that has garnered interest for its potential therapeutic applications, stemming from its dual mechanism of action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1] The structure of this compound is derived from argiotoxin 636, a polyamine toxin isolated from the venom of the spider Argiope aurantia.[1] Early-stage research has explored its neuroprotective effects, initially for stroke and later as a potential antidepressant.[1] This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and early clinical studies of this compound and its derivatives.
Table 1: Binding Affinity and Functional Activity
| Compound | Target | Assay Type | Species/System | Parameter | Value | Reference |
| CNS-5161 | NMDA Receptor | [3H]MK-801 Binding | Rat Synaptosomal Membranes | Ki | 1.8 nM | [2] |
| This compound (NPS-1506) | NMDA Receptor | Not Specified | Rodent | Neuroprotective Dose | 0.1 - 1.0 mg/kg | [3] |
| Lanicemine | NMDA Receptor Channel | Not Specified | Not Specified | Ki | Not Specified | [4] |
| Toludesvenlafaxine | Serotonin Transporter (SERT) | Reuptake Inhibition | CHO cells (human SERT) | IC50 | 31.4 ± 0.4 nM | |
| Toludesvenlafaxine | Norepinephrine Transporter (NET) | Reuptake Inhibition | CHO cells (human NET) | IC50 | 586.7 ± 83.6 nM | |
| Toludesvenlafaxine | Dopamine Transporter (DAT) | Reuptake Inhibition | CHO cells (human DAT) | IC50 | 733.2 ± 10.3 nM |
Table 2: Preclinical and Clinical Pharmacokinetics
| Compound | Species | Route of Administration | Dose | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| This compound (NPS-1506) | Rodent | Not Specified | 0.1 - 1.0 mg/kg | 8 - 80 ng/mL | Not Specified | Not Specified | Not Specified | [3] |
| This compound (NPS-1506) | Human | Intravenous | 5 - 100 mg | Not Specified | Not Specified | ~60 hours | Not Applicable | [3] |
| N-Demethylsinomenine | Rat | Intravenous | 0.5, 1, 2 mg/kg | Not Specified | Not Specified | 1.55 - 1.73 h | Not Applicable | [5] |
| N-Demethylsinomenine | Rat | Intragastric | 10, 20, 40 mg/kg | Not Specified | 3 h | Not Specified | 30.46% | [5] |
| FK 506 | Rat | Oral | Not Specified | Not Specified | Not Specified | < 3 hours | Not Specified | [6] |
| FK 506 | Dog | Oral | 1 mg/kg | 2.8 ng/mL (mean) | 1 - 2 hours | 7 hours (mean) | 9% (mean) | [6] |
| FK 506 | Human | Oral | 0.15 mg/kg | 0.4 - 3.7 ng/mL | 1 - 4 hours | Not Specified | 27% (mean) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these early-stage research findings.
NMDA Receptor Binding Assay ([3H]MK-801)
This protocol is adapted from standard radioligand binding assays used to determine the affinity of uncompetitive NMDA receptor antagonists.
Materials:
-
Rat cortical synaptosomal membranes
-
[3H]MK-801 (radioligand)
-
Test compound (e.g., this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (co-agonists)
-
Non-specific binding control (e.g., high concentration of unlabeled MK-801 or PCP)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes. Wash the pellet by resuspension and centrifugation in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the synaptosomal membranes, [3H]MK-801, glutamate, and glycine in the assay buffer.
-
Competition Binding: Add varying concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of unlabeled MK-801.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of NMDA receptor-mediated currents in cultured neurons to assess the functional antagonism of this compound derivatives.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Recording chamber with perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.
-
NMDA and Glycine (agonists)
-
Test compound (this compound derivative)
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull a glass capillary to create a micropipette with a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining a Gigaseal: Under microscopic guidance, approach a neuron with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential of -60 mV or -70 mV.
-
Eliciting NMDA Currents: Apply NMDA and glycine to the neuron via the perfusion system to evoke inward currents through NMDA receptors.
-
Antagonist Application: After obtaining a stable baseline of NMDA-evoked currents, co-apply the test compound with the agonists.
-
Data Acquisition: Record the currents before, during, and after the application of the test compound.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of the antagonist. Construct a concentration-response curve and determine the IC50 for the inhibition of the NMDA current.
In Vivo Microdialysis
This protocol outlines the procedure for measuring extracellular levels of serotonin and glutamate in the prefrontal cortex of awake, freely moving rats following the administration of a this compound derivative.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
HPLC system with electrochemical or fluorescence detection
-
Test compound (this compound derivative)
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish baseline neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples for serotonin and glutamate concentrations using a sensitive analytical technique such as HPLC with electrochemical or fluorescence detection.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels. Plot the time course of the changes in extracellular serotonin and glutamate.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their effects through the modulation of two key targets in the central nervous system: the NMDA receptor and the serotonin transporter. The diagrams below, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways.
NMDA Receptor Antagonism Pathway
Caption: NMDA receptor antagonism by this compound derivatives.
Serotonin Reuptake Inhibition Pathway
Caption: Serotonin reuptake inhibition by this compound derivatives.
Integrated Signaling and Crosstalk
The dual action of this compound suggests a complex interplay between the glutamatergic and serotonergic systems. Research indicates that serotonin, via 5-HT1A receptors, can modulate NMDA receptor function.[2][7] This crosstalk is crucial for the overall pharmacological profile of these compounds.
Caption: Integrated signaling of this compound derivatives.
Conclusion
The early-stage research on this compound and its derivatives highlights a promising class of compounds with a unique dual mechanism of action. The available data suggest potential for neuroprotective and antidepressant effects. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying signaling pathways. Further preclinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of these compounds, with a particular need for more comprehensive quantitative structure-activity relationship studies and detailed pharmacokinetic profiling of a wider range of derivatives.
References
- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigation of preclinical pharmacokinetics of N-demethylsinomenine, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method [frontiersin.org]
- 6. Pharmacokinetics of FK 506: Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axolbio.com [axolbio.com]
Methodological & Application
Application Notes and Protocols for Delucemine in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delucemine (also known as Perzinfotel or EAA-090) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the glutamate binding site.[1] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[2] However, their overactivation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. As a competitive NMDA receptor antagonist, this compound holds therapeutic potential by mitigating the detrimental effects of excessive glutamate stimulation.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in primary neuronal cultures. The protocols outlined below are generalized based on standard practices for primary neuronal culture and the application of NMDA receptor antagonists. Researchers should optimize these protocols for their specific experimental needs.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in primary neuronal cultures in publicly accessible literature, the following tables present representative data for other well-characterized NMDA receptor antagonists, such as the non-competitive antagonist MK-801 and the competitive antagonist APV. This information is intended to provide a general framework for designing experiments with this compound.
Table 1: Neuroprotective Effects of NMDA Receptor Antagonists Against Excitotoxicity in Primary Cortical Neurons
| Compound | Agonist (Concentration) | Antagonist Concentration | Assay | % Neuroprotection (relative to agonist control) | Reference Compound |
| MK-801 | NMDA (100 µM) | 0.1 µM | MTT Assay | ~50% | Yes |
| MK-801 | NMDA (100 µM) | 1 µM | MTT Assay | ~80% | Yes |
| MK-801 | NMDA (100 µM) | 10 µM | MTT Assay | ~95% | Yes |
| APV | NMDA (100 µM) | 10 µM | LDH Assay | ~40% | Yes |
| APV | NMDA (100 µM) | 50 µM | LDH Assay | ~75% | Yes |
| APV | NMDA (100 µM) | 100 µM | LDH Assay | ~90% | Yes |
Note: This data is illustrative and compiled from typical results seen with these compounds in the literature. Actual results may vary depending on the specific experimental conditions.
Table 2: Effects of NMDA Receptor Antagonists on Neuronal Viability (Toxicity Profile)
| Compound | Concentration | Incubation Time | Assay | % Cell Viability (relative to vehicle control) |
| MK-801 | 10 µM | 24 hours | MTT Assay | >95% |
| MK-801 | 50 µM | 24 hours | MTT Assay | ~90% |
| APV | 100 µM | 24 hours | MTT Assay | >95% |
| APV | 500 µM | 24 hours | MTT Assay | ~85% |
Note: Higher concentrations of NMDA receptor antagonists can exhibit off-target effects and cytotoxicity. It is crucial to determine the optimal non-toxic concentration for each experimental setup.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures from Rodents
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
E18 pregnant rat or mouse
-
Hibernate-E medium (or similar dissection medium)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL)
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 100 µg/mL PDL or PLL in sterile water overnight at 37°C.
-
The following day, wash plates three times with sterile water and allow to dry.
-
For enhanced neuronal attachment and neurite outgrowth, coat with 10 µg/mL laminin in sterile PBS for at least 4 hours at 37°C before plating.
-
-
Dissection:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Remove the uterine horns and place them in ice-cold Hibernate-E medium.
-
Isolate the embryonic brains and dissect the cortices in fresh, ice-cold Hibernate-E medium.
-
-
Dissociation:
-
Mince the cortical tissue into small pieces.
-
Digest the tissue using a papain dissociation system according to the manufacturer's instructions (typically 20-30 minutes at 37°C).
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating:
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) in pre-warmed Neurobasal complete medium.
-
-
Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days.
-
To control glial proliferation, an anti-mitotic agent such as cytosine arabinoside (Ara-C) can be added at a final concentration of 5 µM after 3-4 days in vitro (DIV).
-
Protocol 2: Induction of Excitotoxicity and Application of this compound
This protocol describes a method to induce excitotoxic neuronal death using NMDA and to assess the neuroprotective effects of this compound.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
NMDA stock solution (e.g., 10 mM in sterile water)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)
-
Neurobasal complete medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in Neurobasal complete medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM).
-
Remove the culture medium from the neurons and replace it with the this compound-containing medium.
-
Incubate the cultures for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
-
Induction of Excitotoxicity:
-
Add NMDA directly to the culture wells to a final concentration known to induce excitotoxicity (e.g., 100 µM). A dose-response curve for NMDA should be established for the specific culture system.
-
Incubate the cultures for a defined period (e.g., 15-30 minutes for acute excitotoxicity) at 37°C.
-
-
Washout and Recovery:
-
After the excitotoxic insult, gently wash the neurons three times with pre-warmed PBS to remove NMDA and this compound.
-
Replace the PBS with fresh, pre-warmed Neurobasal complete medium.
-
-
Assessment of Neuronal Viability:
-
Incubate the cultures for 24 hours at 37°C.
-
Assess neuronal viability using standard assays such as the MTT or LDH assay (see Protocol 3).
-
Protocol 3: Assessment of Neuronal Viability
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells.
Procedure:
-
After the 24-hour recovery period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
B. Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cell death.
Procedure:
-
After the 24-hour recovery period, collect a sample of the culture medium from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (e.g., cells lysed with a lysis buffer).
Visualization of Signaling Pathways and Workflows
Signaling Pathways
This compound, as a competitive NMDA receptor antagonist, primarily acts by blocking the binding of glutamate to the NMDA receptor. This action inhibits the downstream signaling cascades that are triggered by NMDA receptor activation. Overactivation of these pathways is associated with excitotoxicity.
Caption: this compound's mechanism of action in preventing excitotoxicity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in primary neuronal cultures.
Caption: Workflow for assessing this compound's neuroprotective effects.
Disclaimer: The provided protocols are intended as a general guide. It is essential for researchers to optimize these protocols for their specific cell culture systems and experimental objectives. All work with animals must be conducted in accordance with institutional and national guidelines for animal care and use. The quantitative data presented is for illustrative purposes based on related compounds and may not be representative of this compound's specific activity.
References
- 1. Effects of the N-methyl-D-aspartate receptor antagonist perzinfotel [EAA-090; [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid] on chemically induced thermal hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delucemine (Hypothetical NMDA Receptor Antagonist) in In Vivo Rodent Studies
Disclaimer: Information regarding a compound named "Delucemine" is not currently available in the public domain. The following application notes and protocols are based on data from in vivo rodent studies of analogous N-methyl-D-aspartate (NMDA) receptor antagonists, primarily Memantine and Lanicemine. This document is intended to serve as a comprehensive guide for researchers and drug development professionals in designing and executing preclinical studies for a novel NMDA receptor antagonist, hypothetically named this compound.
Introduction
This compound is a hypothetical novel N-methyl-D-aspartate (NMDA) receptor antagonist. As a member of this class, it is presumed to modulate glutamatergic neurotransmission, offering potential therapeutic benefits in neurological and psychiatric disorders characterized by excitotoxicity and synaptic dysfunction. These conditions include ischemic stroke, traumatic brain injury, neurodegenerative diseases, and depression. The following protocols and data summaries provide a framework for determining the effective dosage and characterizing the pharmacological profile of this compound in in vivo rodent models.
Quantitative Data Summary: Effective Dosages of Analogous Compounds
The effective dosage of an NMDA receptor antagonist in rodents can vary significantly based on the animal model, administration route, and the specific endpoint being measured. The following tables summarize effective dosages of Memantine and Lanicemine in various rodent studies.
Table 1: Effective Dosages of Memantine in Rodent Models
| Indication | Rodent Model | Species | Route of Administration | Effective Dose Range | Key Findings | Citation |
| Neuroprotection | Partial Optic Nerve Injury | Rat | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Increased compound action potential and RGC survival. Higher doses were less effective. | [1] |
| Neuroprotection | Chronic Ocular Hypertension | Rat | Osmotic Pump (continuous) | 10 mg/kg/day | Reduced ganglion cell loss. | [1] |
| Neuroprotection | Kainate-induced Excitotoxicity | Rat | Intraperitoneal (i.p.) | 20 mg/kg | Provided significant neuroprotection against excitotoxic neurodegeneration. | [2] |
| Memory Impairment | Normal Adult Rats | Rat | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Disrupted memory and locomotor behaviors. | [2] |
| Alzheimer's Disease Model | Aβ₂₅₋₃₅-induced Toxicity | Mouse | Not Specified | Not Specified | Showed symptomatic anti-amnesic effects. | [3] |
| Pharmacokinetics | - | Rat, Mouse | IV, PO, SC | 1 - 10 mg/kg | Short half-life (<4 h) in rodents, with brain concentrations significantly higher than plasma. | [4] |
Table 2: Effective Dosages of Other NMDA Receptor Antagonists in Rodent Models
| Compound | Indication | Rodent Model | Species | Route of Administration | Effective Dose Range | Key Findings | Citation |
| Lanicemine | Antidepressant-like Effects | Operant Discrimination Task | Rat | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Dose-dependently affected EEG and behavioral performance. | [5] |
| Dexmedetomidine | Neuroprotection | Cerebral Ischemia-Reperfusion | Rat | Not Specified | Low, Medium, High Doses | Dose-dependent reduction in cerebral infarction volume. | [6] |
| MK-801 | Antidepressant-like Effects | Forced Swim Test (FST) & Tail Suspension Test (TST) | Not Specified | Not Specified | ≥ 0.1 mg/kg | Consistently reduced immobility time. | [7] |
| Suramin | Neuroprotection | Focal Brain Ischemia (MCAO) | Rat | Intravenous (i.v.) | 100 mg/kg | Significantly decreased infarct and edema volume. | [8] |
| M2 (Cinnamamide derivative) | Antidepressant-like Effects | FST & TST | Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Produced rapid antidepressant-like effects. | [9] |
Experimental Protocols
Protocol for Assessing Neuroprotective Effects in a Rodent Model of Ischemic Stroke
This protocol is based on the middle cerebral artery occlusion (MCAO) model, a common method for inducing focal cerebral ischemia.
3.1.1. Animals and Housing
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22±2°C, ad libitum access to food and water). Acclimatize animals for at least 7 days before surgery.
3.1.2. Middle Cerebral Artery Occlusion (MCAO) Procedure
-
Anesthetize the animal with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm (for rats) or 9-11 mm (for mice) until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover in a heated cage.
-
Sham-operated animals undergo the same surgical procedure without the insertion of the suture.
3.1.3. This compound Administration
-
Dosing: Based on the analog data, a starting dose range of 5-20 mg/kg could be explored.
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) administration.
-
Timing: Administer this compound either as a pretreatment (e.g., 30 minutes before MCAO) or post-treatment (e.g., at the time of reperfusion or several hours after).
3.1.4. Outcome Measures
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scale (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: At 48 or 72 hours post-MCAO, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Calculate the infarct volume as a percentage of the total brain volume.
-
Histology and Immunohistochemistry: Analyze brain sections for markers of apoptosis (e.g., Caspase-3), inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and neuronal survival (e.g., NeuN).[6]
Protocol for Assessing Antidepressant-like Effects in Rodent Behavioral Models
3.2.1. Animals and Housing
-
Species: Male C57BL/6 or BALB/c mice (20-25g).
-
Housing: As described in 3.1.1. Handle animals for several days before testing to reduce stress.
3.2.2. This compound Administration
-
Dosing: A dose range of 10-30 mg/kg (i.p.) could be investigated based on analog data.[9]
-
Timing: Administer a single dose 30-60 minutes before behavioral testing to assess acute effects. For chronic effects, administer daily for 2-4 weeks.[10]
3.2.3. Forced Swim Test (FST)
-
Fill a transparent cylindrical container (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.
-
Gently place the mouse into the water for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.
3.2.4. Tail Suspension Test (TST)
-
Suspend the mouse by its tail using adhesive tape, approximately 1 cm from the tip. The mouse should be elevated 50 cm above the floor.
-
Record the 6-minute session and score the total duration of immobility.
-
A decrease in immobility time suggests an antidepressant-like effect.
3.2.5. Open Field Test
-
To rule out confounding effects of this compound on general locomotor activity, perform an open field test.
-
Place the mouse in the center of a square arena (e.g., 40x40 cm) and record its activity for 5-10 minutes.
-
Analyze the total distance traveled and time spent in the center versus the periphery.
Visualizations
Signaling Pathway of a Hypothetical NMDA Receptor Antagonist
References
- 1. researchgate.net [researchgate.net]
- 2. Low Doses of Memantine Disrupt Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effect of Dexmedetomidine on Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suramin reduces infarct volume in a model of focal brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effects of cinnamamide derivative M2 via D2 receptors in the mouse medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
Delucemine Administration in Mouse Models of Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delucemine (AR-R15896AR) is a low-affinity, use-dependent N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated neuroprotective properties in various animal models of ischemic stroke.[1][2][3] Ischemic stroke triggers a cascade of neurotoxic events, primarily mediated by excessive glutamate release and subsequent overactivation of NMDA receptors, a phenomenon known as excitotoxicity.[4][5] By blocking the NMDA receptor ion channel, this compound can mitigate this excitotoxic damage.
While extensive preclinical data for this compound in mouse models of stroke is limited, studies in other species, including rats and cats, have shown its efficacy in reducing infarct volume.[1][6] These application notes provide a comprehensive guide for researchers looking to investigate this compound in mouse models of stroke. The protocols are based on established methodologies for inducing focal cerebral ischemia in mice and standard routes of drug administration, supplemented with available data on this compound and other NMDA receptor antagonists.
Mechanism of Action: Targeting the Excitotoxicity Cascade
During an ischemic stroke, the lack of oxygen and glucose disrupts cellular energy metabolism, leading to excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft. This activates NMDA receptors, causing a massive influx of calcium (Ca²⁺) into neurons.[5] Elevated intracellular Ca²⁺ triggers downstream signaling pathways that lead to the production of reactive oxygen species (ROS), mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death.[5][7] this compound, as an NMDA receptor antagonist, blocks the ion channel, thereby preventing the excessive Ca²⁺ influx and interrupting this neurotoxic cascade.[8]
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound (AR-R15896AR). Researchers should note the species differences and use this information as a guide for designing dose-finding studies in mice.
Table 1: Preclinical Efficacy of this compound (AR-R15896AR) in Animal Stroke Models
| Species | Stroke Model | Administration Route & Dose | Key Findings | Reference |
| Rat | Transient MCAO (60 min) | Intraperitoneal (IP): 20.3 mg/kg at 70 min post-occlusion | Significant reduction in infarct volume in the subcortex, cortex, and total brain. | [1] |
| Rat | Transient MCAO (2 hrs) | Intravenous (IV) infusion + subcutaneous (SC) minipumps to maintain plasma levels of ~2682 ng/mL for 1 week | Significant decrease in damage to the subcortex, cortex, and total brain at 1, 2, 4, and 8 weeks post-MCAO. | [1] |
| Cat | Transient MCAO (90 min) | Intravenous (IV) infusion over 15 min, 30 min into ischemia | Significantly reduced infarction volumes as measured by MRI and histopathology. | [6] |
| Marmoset | Permanent MCAO | Intravenous (IV) infusion (4.5 mg/kg) + SC minipumps for 48 hrs | Attenuated spatial neglect; reduction in infarct size. | [2] |
Table 2: Pharmacokinetic Parameters of this compound (AR-R15896AR)
| Species | Parameter | Value | Notes | Reference |
| Cat | Half-life | ~6 hours | Calculated from blood levels over a 6-hour study period. | [6] |
| Cat | Brain/Plasma Ratio | ~8:1 | Indicates rapid and significant brain penetration. | [6] |
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model
The intraluminal filament model of tMCAO is the most widely used method to induce focal cerebral ischemia in mice, as it effectively mimics human ischemic stroke.[9][10][11]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe for temperature control
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 or 7-0 silk sutures
-
Silicon-coated monofilament (e.g., 6-0 for mice)[12]
-
Laser-Doppler flowmeter (optional, for confirming occlusion)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., 2% isoflurane for induction, 1-1.5% for maintenance). Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.[9]
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]
-
Vessel Ligation: Ligate the distal end of the ECA permanently. Place loose temporary ligatures around the CCA and ICA.[9]
-
Filament Insertion: Make a small incision in the ECA stump. Introduce a 6-0 silicon-coated nylon monofilament through the incision and advance it into the ICA for a specific distance (typically 9-11 mm for a 20-25g mouse) until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA) origin.[12] The temporary ligature on the ICA is tightened to hold the filament in place.
-
Occlusion: Maintain the filament in place for the desired occlusion period (e.g., 45 or 60 minutes).[10]
-
Reperfusion: After the occlusion period, gently withdraw the filament to restore blood flow.[13]
-
Closure and Recovery: Remove all temporary ligatures, permanently tie the ECA stump, and close the skin incision. Administer subcutaneous saline for hydration and appropriate analgesics. Monitor the animal closely during recovery.
Protocol 2: this compound Administration Methods
The choice of administration route depends on the experimental question, desired pharmacokinetic profile, and formulation of the compound. As a starting point for dose-finding studies, researchers may consider the effective intraperitoneal dose of 20.3 mg/kg used in rats.[1]
A. Intravenous (IV) Injection (Tail Vein)
-
Purpose: Rapid delivery and 100% bioavailability.
-
Procedure:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Disinfect the tail with 70% ethanol.
-
Using a small gauge needle (e.g., 27-30G) attached to a syringe containing the this compound solution, insert the needle bevel-up into one of the lateral tail veins.
-
Slowly inject the solution. The maximum recommended volume is typically 5 mL/kg.[14]
-
Withdraw the needle and apply gentle pressure to the injection site.
-
B. Intraperitoneal (IP) Injection
-
Purpose: Systemic delivery that is simpler than IV injection.
-
Procedure:
-
Restrain the mouse securely, tilting its head downwards.[15]
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[16]
-
Insert a 25-27G needle at a 30-40° angle into the peritoneal cavity.[17]
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back.[15]
-
Inject the this compound solution. The maximum recommended volume is typically 10 mL/kg.[17]
-
Withdraw the needle and return the mouse to its cage.
-
C. Oral Gavage (PO)
-
Purpose: Simulates oral drug administration in humans.
-
Procedure:
-
Restrain the mouse securely by the scruff of the neck.
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth.
-
Insert a flexible, ball-tipped gavage needle into the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the this compound solution slowly. The recommended volume is typically 5 mL/kg to avoid gastric distension.[14]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
An alternative, less stressful method involves incorporating the drug into a palatable jelly, which the mice consume voluntarily.[18][19]
-
Conclusion
This compound (AR-R15896AR) holds promise as a neuroprotective agent for ischemic stroke by targeting NMDA receptor-mediated excitotoxicity. While specific protocols for its use in mouse models are not yet widely published, the established methodologies presented here for stroke induction and drug administration provide a solid framework for investigation. The quantitative data from other preclinical species offer a valuable starting point for dose-selection and study design. Rigorous, well-controlled studies in mouse models are a critical next step to further elucidate the therapeutic potential of this compound and advance its development for clinical use in stroke patients.
References
- 1. Efficacy of AR-R15896AR in the rat monofilament model of transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of acute ischaemic stroke with the low-affinity, use-dependent NMDA antagonist AR-R15896AR. A safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate excitotoxicity: Potential therapeutic target for ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dichotomous Role of N-methyl-D-Aspartate Receptors in Ischemic Stroke [cardiologyresearchjournal.com]
- 6. AR-R15896AR reduces cerebral infarction volumes after focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Mouse Model of Intraluminal MCAO: Cerebral Infarct Evaluation by Cresyl Violet Staining [jove.com]
- 14. downstate.edu [downstate.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. research.vt.edu [research.vt.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry After In Vivo Delucemine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) on brain tissue following in vivo treatment with Delucemine (NPS-1506). This compound is a neuroprotective agent that acts as an N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1] While specific IHC protocols for this compound are not widely published, the following protocols are based on standard, well-established methods for brain tissue analysis and are adaptable for studying the effects of NMDA receptor antagonists.
Introduction
This compound's mechanism of action as an NMDA receptor antagonist suggests its potential to modulate various intracellular signaling pathways involved in neuroprotection, synaptic plasticity, and cell survival.[1][2] Similar to other NMDA receptor antagonists like ketamine, this compound is hypothesized to influence the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) signaling pathways.[3][4][5][6][7][8][9][10] Immunohistochemistry is a powerful technique to visualize and quantify changes in the protein expression and localization within these pathways in response to this compound treatment.
Experimental Workflow Overview
The general workflow for an in vivo this compound study followed by IHC analysis involves animal treatment, tissue processing, immunohistochemical staining, imaging, and data analysis.
Caption: General experimental workflow for IHC analysis after in vivo this compound treatment.
Key Signaling Pathways to Investigate
Based on the known effects of NMDA receptor antagonists, the following signaling pathways are of high interest for investigation following this compound treatment.
mTOR Signaling Pathway
The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. NMDA receptor antagonists like ketamine have been shown to activate mTOR signaling, leading to increased synaptogenesis.[3][5][10]
Caption: Hypothesized mTOR signaling pathway modulation by this compound.
BDNF Signaling Pathway
BDNF is a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity.[8][11][12] Antidepressants and NMDA receptor antagonists can influence BDNF expression and signaling.[4][8][11]
Caption: Hypothesized BDNF signaling pathway modulation by this compound.
Detailed Experimental Protocols
The following are detailed protocols for immunohistochemistry on brain tissue. These protocols are general and may require optimization for specific antibodies and tissue types.
Protocol 1: Perfusion and Tissue Processing
-
Animal Perfusion:
-
Deeply anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.
-
-
Post-fixation:
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
-
Freezing and Sectioning:
-
Freeze the brain in isopentane cooled with dry ice or in a cryostat.
-
Section the brain at 30-40 µm thickness using a cryostat or a freezing microtome.
-
Collect sections in a cryoprotectant solution and store them at -20°C for free-floating IHC, or mount them directly onto charged slides.
-
Protocol 2: Free-Floating Immunohistochemistry (Fluorescent Detection)
This protocol is adapted from standard brain tissue IHC procedures.[13][14]
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Antigen Retrieval (Optional but Recommended):
-
Incubate sections in a citrate-based antigen retrieval solution (pH 6.0) at 80°C for 30 minutes.
-
Allow sections to cool to room temperature and then wash three times in PBS.
-
-
Permeabilization and Blocking:
-
Incubate sections in a blocking solution containing 5% normal serum (from the species of the secondary antibody), 0.3% Triton X-100 in PBS for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in the blocking solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate sections with the appropriate fluorescently-conjugated secondary antibody diluted in the blocking solution for 2 hours at room temperature in the dark.
-
-
Washing: Wash sections three times in PBS for 10 minutes each in the dark.
-
Counterstaining (Optional):
-
Incubate sections with a nuclear counterstain (e.g., DAPI) for 10 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount sections onto charged slides and allow them to air dry.
-
Coverslip with an aqueous mounting medium.
-
-
Imaging:
-
Image slides using a confocal or fluorescence microscope.
-
Protocol 3: Chromogenic Immunohistochemistry (DAB Staining)
This protocol is a modification of standard chromogenic IHC methods.[13]
-
Follow steps 1-5 from Protocol 2.
-
Endogenous Peroxidase Quenching:
-
Incubate sections in 0.3% hydrogen peroxide in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.
-
Wash three times in PBS.
-
-
Secondary Antibody Incubation:
-
Incubate sections with a biotinylated secondary antibody diluted in blocking solution for 1-2 hours at room temperature.
-
Wash three times in PBS.
-
-
Avidin-Biotin Complex (ABC) Incubation:
-
Incubate sections with a pre-formed ABC reagent for 1 hour at room temperature.
-
Wash three times in PBS.
-
-
Chromogenic Development:
-
Develop the signal using a 3,3'-diaminobenzidine (DAB) substrate kit according to the manufacturer's instructions until the desired stain intensity is reached.
-
-
Washing: Wash sections with distilled water to stop the reaction.
-
Counterstaining (Optional):
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Imaging:
-
Image slides using a bright-field microscope.
-
Data Presentation
Example Quantitative Data Table (Hypothetical Data Based on Ketamine Studies)
The following table illustrates how to present quantitative IHC data. The data shown here are representative of findings from studies on the NMDA receptor antagonist ketamine and serve as an example of the type of data that could be generated for this compound.[14]
| Treatment Group | Brain Region | Protein Target | Measurement (Mean ± SEM) | Fold Change vs. Control | p-value |
| Vehicle Control | Prefrontal Cortex | p-mTOR (Ser2448) | 100 ± 8.5 (Relative Optical Density) | 1.0 | - |
| This compound (10 mg/kg) | Prefrontal Cortex | p-mTOR (Ser2448) | 152 ± 12.1 (Relative Optical Density) | 1.52 | <0.05 |
| Vehicle Control | Hippocampus (CA1) | BDNF | 55 ± 4.2 (Positive Cells/mm²) | 1.0 | - |
| This compound (10 mg/kg) | Hippocampus (CA1) | BDNF | 88 ± 7.9 (Positive Cells/mm²) | 1.6 | <0.05 |
| Vehicle Control | Prefrontal Cortex | Synapsin I | 1.0 ± 0.09 (Normalized Intensity) | 1.0 | - |
| This compound (10 mg/kg) | Prefrontal Cortex | Synapsin I | 1.4 ± 0.12 (Normalized Intensity) | 1.4 | <0.05 |
Note: The data in this table are for illustrative purposes only and do not represent actual results from this compound studies. Researchers should generate their own data and perform appropriate statistical analysis.
Troubleshooting and Considerations
-
Antibody Validation: Always validate primary antibodies for specificity and optimal dilution.
-
Controls: Include appropriate controls in every experiment, such as no primary antibody controls, and tissue from vehicle-treated animals.
-
Tissue Quality: Proper and consistent tissue fixation and processing are critical for reliable results.
-
Optimization: Staining protocols, especially incubation times and antibody concentrations, may need to be optimized for each new antibody and tissue type.
-
Quantification: Use standardized and unbiased methods for image acquisition and analysis to ensure the reliability of quantitative data.
References
- 1. Neuronal injury produced by NMDA antagonists can be detected using heat shock proteins and can be blocked with antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. nia.nih.gov [nia.nih.gov]
- 9. Clinical Trials results | Division of Sleep Medicine | Stanford Medicine [med.stanford.edu]
- 10. NMDA receptors antagonists alleviated the acute phase of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Whole-brain mapping reveals the divergent impact of ketamine on the dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early-life blockade of NMDA receptors induces epigenetic abnormalities in the adult medial prefrontal cortex: possible involvement in memory impairment in trace fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ketamine alters hippocampal cell proliferation and improves learning in mice after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Delucemine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delucemine (NPS-1506) is a neuroprotective agent that functions as both a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1] Its dual mechanism of action makes it a compound of interest for therapeutic applications in neurological and psychiatric disorders, including stroke and depression.[1] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.
This document provides a detailed, proposed methodology for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). As no specific HPLC method for this compound is currently published, this protocol is based on established methods for structurally and functionally similar compounds, such as Memantine, another NMDA receptor antagonist. The proposed method involves pre-column derivatization to enhance detectability, followed by reversed-phase HPLC with UV or fluorescence detection.
Principle
This compound lacks a strong native chromophore, making direct UV detection challenging at low concentrations. To overcome this, a derivatization step is proposed to attach a UV-absorbing or fluorescent tag to the this compound molecule. The derivatized analyte is then separated from other components on a reversed-phase HPLC column and quantified using a UV or fluorescence detector.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Potassium dihydrogen phosphate
-
Internal Standard (IS): A structurally similar compound not present in the sample matrix (e.g., a related amine).
Equipment
-
HPLC system with a pump, autosampler, column oven, and UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Derivatization Reagent (DNFB solution): 1% (w/v) DNFB in acetonitrile.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, adjust pH to 9.0 with sodium hydroxide.
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the selected IS in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization
-
Plasma/Serum Samples:
-
To 500 µL of plasma/serum in a centrifuge tube, add 50 µL of IS working solution.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract (or an aliquot of a non-biological sample) with 100 µL of borate buffer (pH 9.0).
-
Add 100 µL of the DNFB derivatization reagent.
-
Vortex and incubate at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
Add 20 µL of 1 M HCl to stop the reaction.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
-
HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (buffer) and Mobile Phase B (acetonitrile). A suggested starting gradient is:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV Detector: 360 nm (for DNFB derivative)
-
Fluorescence Detector: Excitation and emission wavelengths to be optimized based on the chosen derivatization agent.
-
-
Injection Volume: 20 µL
Method Validation Parameters
A comprehensive validation of the developed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Specificity | No interference from endogenous components, placebo, or degradation products at the retention time of this compound and the IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified concentration range. |
| Accuracy | Recovery between 85% and 115% for quality control (QC) samples at low, medium, and high concentrations. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) relative standard deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
| Stability | Analyte stability in the sample matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term). |
Data Presentation
The quantitative data obtained during method validation should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
| Linear Regression Equation | y = mx + c |
Table 2: Accuracy and Precision Data for this compound Quantification
| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 5 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Medium | 25 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| High | 75 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | [Insert Value] |
| Theoretical Plates | > 2000 | [Insert Value] |
| Resolution | > 2 (between this compound and IS) | [Insert Value] |
| %RSD of Peak Area (n=6) | ≤ 2% | [Insert Value] |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Screening Delucemine Efficacy in In Vitro Models of Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death.[1][2] This phenomenon is a key mechanism implicated in a wide range of neurodegenerative diseases and acute brain injuries, including stroke, traumatic brain injury, Alzheimer's disease, and Huntington's Disease.[1][3][4][5] The overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, triggers a massive influx of calcium ions (Ca²⁺) into the neuron.[4][6] This calcium overload activates a cascade of deleterious downstream pathways, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic and necrotic cell death pathways.[2][5][7]
Targeting the NMDA receptor is a promising therapeutic strategy to mitigate excitotoxic damage.[8] Delucemine, as a putative NMDA receptor antagonist, holds potential for neuroprotection. To evaluate its efficacy, robust and reproducible in vitro screening models are essential. These models allow for the controlled induction of excitotoxicity and the quantitative assessment of a compound's protective effects before advancing to more complex and costly in vivo studies.[9][10]
This document provides detailed protocols for establishing in vitro excitotoxicity models using neuronal cell cultures and for screening the neuroprotective efficacy of this compound. It includes methods for inducing glutamate-mediated toxicity and various assays to quantify cell viability, cytotoxicity, and morphological changes.
The Excitotoxicity Signaling Pathway
Glutamate-induced excitotoxicity is initiated by the overstimulation of NMDA receptors.[4] This leads to prolonged channel opening and an excessive influx of Ca²⁺.[6] The resulting intracellular calcium overload triggers multiple downstream neurotoxic cascades, ultimately leading to neuronal cell death.[5]
Caption: The excitotoxicity cascade and the site of this compound's proposed action.
Experimental Workflow for Screening this compound
A typical workflow for screening the neuroprotective effects of this compound involves several key stages: culturing the appropriate neuronal model, pre-treating with the compound, inducing excitotoxic insult with glutamate, and finally, assessing the outcomes using various endpoint assays.[11][12] A known NMDA receptor antagonist like MK-801 should be used as a positive control.[1][13]
Caption: General experimental workflow for screening this compound's efficacy.
Detailed Experimental Protocols
Protocol 1: Culture of Primary Cortical Neurons
Primary neuronal cultures are a widely used model for studying excitotoxicity due to their physiological relevance.[9] This protocol is based on the use of embryonic rodent cortical neurons.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated 96-well plates
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the E18 embryos and isolate the cerebral cortices in ice-cold HBSS.
-
Mince the cortical tissue and transfer to a conical tube.
-
Digest the tissue with Trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.
-
Stop the digestion by adding plating medium (Neurobasal + supplements + 10% FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[13]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh plating medium and determine cell density using a hemocytometer.
-
Plate the cells onto PDL-coated 96-well plates at a density of 5 x 10⁴ cells/well.[13]
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace the plating medium with maintenance medium (serum-free). Perform half-media changes every 2-3 days.
-
Allow neurons to mature for at least 8-10 days in vitro (DIV) before initiating experiments to ensure the development of synaptic networks.[1][14]
Protocol 2: Induction of Glutamate-Mediated Excitotoxicity
Materials:
-
Mature primary neuronal cultures (DIV 8-14)
-
L-glutamic acid stock solution (e.g., 10 mM in sterile water)
-
Maintenance medium
Procedure:
-
Determine Optimal Glutamate Concentration: Before screening this compound, perform a dose-response experiment to determine the concentration of glutamate that induces approximately 50% cell death (EC₅₀) in your culture system.
-
Prepare serial dilutions of glutamate in maintenance medium (e.g., 1, 10, 30, 100, 300 µM).[9][15]
-
Replace the medium in the wells with the glutamate-containing medium.
-
Incubate for 24 hours.[1]
-
Assess cell viability using the MTT assay (Protocol 3).
-
Calculate the EC₅₀ for subsequent screening experiments.
-
-
Screening Protocol:
-
Aspirate the culture medium from the mature neurons.
-
Add medium containing the predetermined EC₅₀ of glutamate. For the vehicle control group, add medium without glutamate.
-
Protocol 3: Screening this compound Efficacy via MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[16] Healthy cells possess metabolic activity that converts the MTT compound into a colored formazan product.[17]
Materials:
-
Neuronal cultures in 96-well plates (post-treatment)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Pre-treatment: One to 24 hours prior to glutamate insult, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).[11][12] Include wells for:
-
Vehicle Control (no glutamate, no compound)
-
Toxicity Control (glutamate, no compound)
-
Positive Control (glutamate + effective concentration of MK-801, e.g., 10 µM)
-
-
Glutamate Insult: After the pre-treatment period, add glutamate (at EC₅₀) to all wells except the Vehicle Control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle control group.
Protocol 4: Assessment of Cytotoxicity via LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[16][18]
Materials:
-
Culture supernatant from treated 96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow the treatment and insult steps as described in Protocol 3.
-
After the 24-hour incubation, carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cell layer.
-
Transfer the supernatant to a new 96-well plate.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture containing the LDH substrate and a catalyst.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed completely). Neuroprotection is indicated by a reduction in LDH release in this compound-treated groups compared to the glutamate-only group.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups and assays.
Table 1: Dose-Response of Glutamate on Neuronal Viability
| Glutamate Conc. (µM) | Mean Absorbance (570 nm) | % Cell Viability (vs. Control) |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 10 | 1.15 ± 0.07 | 92% |
| 30 | 0.98 ± 0.06 | 78% |
| 100 | 0.65 ± 0.05 | 52% (EC₅₀) |
| 300 | 0.30 ± 0.04 | 24% |
Table 2: Efficacy of this compound in Protecting Against Glutamate (100 µM) Induced Excitotoxicity
| Treatment Group | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
|---|---|---|
| Vehicle Control | 100 ± 5.5 | 5 ± 1.2 |
| Glutamate Only | 52 ± 4.1 | 85 ± 6.3 |
| Glutamate + this compound (1 µM) | 65 ± 3.8 | 68 ± 5.1 |
| Glutamate + this compound (10 µM) | 88 ± 4.5 | 25 ± 3.9 |
| Glutamate + this compound (100 µM) | 91 ± 5.0 | 21 ± 3.5 |
| Glutamate + MK-801 (10 µM) | 95 ± 4.2 | 15 ± 2.8 |
Logical Framework for Screening
The screening process follows a logical progression from initial viability assays to more complex functional or morphological assessments. The results from each stage inform the decision to proceed.
Caption: Logical decision-making framework for the screening cascade.
Conclusion
The protocols and workflows outlined in this document provide a comprehensive framework for screening the neuroprotective efficacy of this compound against glutamate-induced excitotoxicity. By employing physiologically relevant in vitro models and a multi-parametric assessment approach, researchers can reliably quantify the compound's potential.[3] Consistent results across viability, cytotoxicity, and morphological assays will build a strong case for advancing this compound into the next phase of preclinical drug development.
References
- 1. scantox.com [scantox.com]
- 2. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 12. innoprot.com [innoprot.com]
- 13. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 16. Measurements of cell death in neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurements of Cell Death in Neuronal and Glial Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Excitotoxicity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Application Notes and Protocols: Lentiviral-Mediated Gene Expression in Conjunction with Delucemine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for delivering and stably expressing genes in a wide range of cell types, including both dividing and non-dividing cells, making them particularly useful for studies in neuroscience.[1][2] Delucemine (also known as RPL-602 or GYKI-52466) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system involved in synaptic plasticity, learning, and memory. The combination of lentiviral-mediated gene expression with this compound treatment offers a unique platform to investigate the interplay between specific gene functions and glutamatergic signaling in various neurological and psychiatric disorders.
These application notes provide a comprehensive guide for researchers interested in utilizing this combined approach. We offer detailed protocols for lentivirus production, cell transduction, and subsequent treatment with this compound. Additionally, we present hypothetical data to illustrate potential experimental outcomes and provide diagrams of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments combining lentiviral-mediated gene expression of a fluorescent reporter (e.g., GFP) and a gene of interest (GOI) with this compound treatment.
Table 1: Effect of this compound on Lentiviral Transduction Efficiency
| Cell Type | This compound Concentration (µM) | Transduction Efficiency (% GFP-positive cells) | Cell Viability (%) |
| Primary Cortical Neurons | 0 (Control) | 65 ± 4.2 | 98 ± 1.5 |
| 1 | 63 ± 3.8 | 97 ± 2.1 | |
| 10 | 66 ± 5.1 | 95 ± 2.5 | |
| 50 | 64 ± 4.5 | 85 ± 3.9 | |
| SH-SY5Y Neuroblastoma Cells | 0 (Control) | 85 ± 3.1 | 99 ± 1.2 |
| 1 | 86 ± 2.9 | 98 ± 1.8 | |
| 10 | 84 ± 3.5 | 97 ± 2.0 | |
| 50 | 85 ± 3.3 | 92 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Modulation of Gene of Interest (GOI) Expression by this compound Treatment
| Cell Type | Lentiviral Vector | This compound Treatment (10 µM) | Relative GOI mRNA Expression (Fold Change) | Relative GOI Protein Expression (Fold Change) |
| Primary Cortical Neurons | LV-GOI | - | 150 ± 12.5 | 120 ± 9.8 |
| LV-GOI | + | 145 ± 11.9 | 115 ± 8.5 | |
| LV-Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | |
| LV-Control | + | 0.9 ± 0.2 | 1.1 ± 0.3 | |
| SH-SY5Y Neuroblastoma Cells | LV-GOI | - | 200 ± 15.2 | 180 ± 14.1 |
| LV-GOI | + | 195 ± 14.8 | 175 ± 13.5 | |
| LV-Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 | |
| LV-Control | + | 1.1 ± 0.2 | 0.9 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments. Expression levels are normalized to control cells transduced with a control lentivirus.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the production of high-titer lentivirus using a second or third-generation packaging system.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for cell maintenance)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Lentiviral transfer plasmid (containing your gene of interest)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Sterile, filtered pipette tips and tubes
-
10 cm tissue culture dishes
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Cells should be approximately 70-80% confluent at the time of transfection.
-
Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid DNA mixture. For a 10 cm dish, use:
-
Transfer plasmid: 10 µg
-
Packaging plasmid (psPAX2): 7.5 µg
-
Envelope plasmid (pMD2.G): 2.5 µg
-
-
Transfection:
-
Dilute the plasmid DNA mixture in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Media Change: After 16-18 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile 15 mL conical tube.
-
Add 10 mL of fresh, complete DMEM to the cells.
-
At 72 hours post-transfection, collect the supernatant and pool it with the 48-hour collection.
-
-
Virus Filtration and Storage:
-
Centrifuge the collected supernatant at 500 x g for 5 minutes to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining debris.
-
Aliquot the viral supernatant into cryovials and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cells and this compound Treatment
This protocol outlines the transduction of target cells (e.g., primary neurons or SH-SY5Y cells) with the produced lentivirus, followed by treatment with this compound.
Materials:
-
Target cells (e.g., primary cortical neurons, SH-SY5Y cells)
-
Complete culture medium for target cells
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (8 mg/mL stock solution)
-
This compound
-
Multi-well tissue culture plates (e.g., 24-well or 12-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed target cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transduction. For example, seed 0.5 x 10^5 SH-SY5Y cells per well in a 24-well plate.[3]
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare the transduction medium by adding the lentiviral supernatant and Polybrene (final concentration of 8 µg/mL) to fresh culture medium.[3] The amount of virus to add will depend on the desired Multiplicity of Infection (MOI). A good starting point is to test a range of dilutions.
-
Add the transduction medium to the cells.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Media Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.
-
This compound Treatment:
-
Allow the transduced cells to recover and express the transgene for 48-72 hours.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and dilute it to the desired final concentrations in the culture medium.
-
Remove the medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
-
Incubation with this compound: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following treatment, cells can be harvested for various downstream analyses, such as:
-
Flow cytometry: To determine transduction efficiency by measuring the percentage of fluorescent protein-expressing cells.
-
Quantitative PCR (qPCR): To measure the mRNA expression level of the transgene.
-
Western blotting: To measure the protein expression level of the transgene.
-
Functional assays: To assess the effect of the transgene and this compound treatment on cellular function.
-
Mandatory Visualizations
Caption: Experimental workflow for lentiviral gene expression with this compound treatment.
Caption: Simplified NMDA receptor signaling pathway and the point of this compound action.
Caption: Logical flow of lentiviral-mediated gene expression.
References
Application Notes and Protocols for Studying Delucemine's Effect on Neuronal Activity Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delucemine (N-desmethyl-memantine) is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Overactivation of NMDA receptors leads to excessive calcium (Ca2+) influx, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease, stroke, and epilepsy.[1][3][4] Consequently, NMDA receptor antagonists like this compound are promising therapeutic agents for these conditions.[5]
Calcium imaging is a powerful and widely used technique to study the function and modulation of Ca2+-permeable ion channels, such as the NMDA receptor.[6][7] This method allows for real-time monitoring of intracellular Ca2+ dynamics in large populations of neurons with single-cell resolution.[8][9] By utilizing fluorescent Ca2+ indicators, researchers can directly visualize and quantify the effects of compounds like this compound on NMDA receptor activity. These application notes provide a comprehensive overview and detailed protocols for employing calcium imaging to investigate the neuroprotective and modulatory effects of this compound on neuronal activity.
Principle of the Assay
The fundamental principle involves loading cultured neurons with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) or expressing a genetically encoded calcium indicator (e.g., GCaMP).[6][9] When neurons are stimulated with an NMDA receptor agonist (like NMDA or glutamate), the receptor channel opens, allowing Ca2+ to flow into the cell. This influx of Ca2+ binds to the indicator, causing a change in its fluorescent properties. The change in fluorescence intensity is directly proportional to the change in intracellular Ca2+ concentration.
This compound, as an NMDA receptor antagonist, is expected to block the ion channel, thereby inhibiting or reducing the NMDA-induced Ca2+ influx. This inhibitory effect can be quantified by measuring the reduction in the fluorescence signal in the presence of this compound compared to the control (NMDA stimulation alone).
Signaling Pathway and Point of Intervention
The following diagram illustrates the NMDA receptor signaling cascade and the proposed mechanism of action for this compound.
Caption: NMDA receptor signaling and this compound's mechanism of action.
Experimental Workflow
A typical experimental workflow for assessing the effect of this compound using calcium imaging is outlined below.
Caption: General workflow for calcium imaging experiments.
Protocol 1: Calcium Imaging in Primary Neuronal Cultures using Fura-2 AM
This protocol details the measurement of intracellular Ca2+ changes in cultured neurons to assess the inhibitory effect of this compound on NMDA receptor-mediated Ca2+ influx.
Materials and Reagents:
-
Cells: Primary cortical or hippocampal neurons (e.g., from E18 rat embryos), plated on poly-L-ornithine/laminin-coated glass coverslips.[10][11]
-
Culture Media: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Calcium Indicator: Fura-2 AM (acetoxymethyl ester) (Thermo Fisher, F-1221).[11]
-
Solutions:
-
Hanks' Balanced Salt Solution (HBSS) or a modified Tyrode solution (e.g., 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 25 mM HEPES, pH 7.4).[8]
-
NMDA stock solution (e.g., 10 mM in water).
-
Glycine stock solution (e.g., 10 mM in water).
-
This compound stock solution (dissolved in a suitable solvent like water or DMSO).
-
-
Equipment:
-
Inverted epifluorescence microscope equipped with a xenon or mercury lamp, filter wheel for alternating 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive digital camera (e.g., sCMOS or EMCCD).[10]
-
Perfusion system for solution exchange.
-
Image acquisition and analysis software (e.g., MetaFluor, ImageJ/Fiji).
-
Methodology:
-
Cell Culture:
-
Fura-2 AM Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS or your imaging buffer. The addition of a mild non-ionic surfactant like Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Aspirate the culture medium from the coverslip and wash gently twice with pre-warmed (37°C) imaging buffer.
-
Incubate the neurons in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with imaging buffer to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 20-30 minutes at room temperature in the dark before imaging.[10]
-
-
Image Acquisition:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with imaging buffer.
-
Identify a field of healthy neurons.
-
Acquire ratiometric images by alternating excitation wavelengths between 340 nm and 380 nm and collecting the emission at 510 nm. The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular Ca2+ concentration.[6][7]
-
Acquire images at a rate of 0.5-2 Hz.
-
-
Experimental Procedure:
-
Baseline: Record a stable baseline F340/F380 ratio for 2-3 minutes in normal imaging buffer.
-
This compound Application: Perfuse the cells with the desired concentration of this compound for 3-5 minutes to allow for receptor binding.
-
NMDA Stimulation: While continuing to perfuse with this compound, switch to a solution containing both this compound and the NMDA receptor agonist (e.g., 50-100 µM NMDA + 10 µM glycine). The absence of Mg2+ in the buffer will facilitate NMDA receptor activation.
-
Washout: Perfuse with the imaging buffer to wash out the compounds and allow the signal to return to baseline.
-
Control: On a separate coverslip or after a prolonged washout period, perform the experiment without this compound (NMDA + glycine stimulation only) to determine the maximum response.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Calculate the F340/F380 ratio for each ROI over time.
-
Normalize the response by dividing the ratio at each time point (F) by the average baseline ratio (F₀), expressed as ΔR = F/F₀.
-
The peak amplitude of the Ca2+ transient in the presence of this compound is compared to the control peak amplitude to determine the percentage of inhibition.
-
To determine the half-maximal inhibitory concentration (IC₅₀), perform the experiment with a range of this compound concentrations and plot the percentage of inhibition against the log of the concentration.
-
Data Presentation
Quantitative data should be summarized to facilitate comparison and interpretation.
Table 1: Hypothetical Dose-Response of this compound on NMDA-Induced Calcium Influx
| This compound Conc. (µM) | Peak F340/F380 Ratio (Mean ± SEM) | % Inhibition of NMDA Response |
| 0 (Control) | 2.50 ± 0.15 | 0% |
| 0.1 | 2.25 ± 0.12 | 10% |
| 1.0 | 1.55 ± 0.10 | 38% |
| 5.0 | 0.95 ± 0.08 | 62% |
| 10.0 | 0.60 ± 0.05 | 76% |
| 50.0 | 0.35 ± 0.04 | 86% |
| Calculated IC₅₀ | ~2.5 µM |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Troubleshooting Common Calcium Imaging Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Fura-2 Signal / Poor Loading | Inefficient dye loading; Cell death; Incomplete de-esterification. | Increase Fura-2 AM concentration or incubation time; Check cell viability; Extend de-esterification period; Use Pluronic F-127 to aid loading. |
| High Background Fluorescence | Incomplete washout of extracellular dye; Autofluorescence of media or coverslip. | Ensure thorough washing after loading; Use phenol red-free imaging buffer; Use high-quality, low-fluorescence glass coverslips. |
| No Response to NMDA Stimulation | Immature neurons; Low NMDA receptor expression; Presence of Mg2+ in buffer. | Use older neuronal cultures (e.g., >DIV 14); Ensure imaging buffer is Mg2+-free; Confirm agonist and co-agonist (glycine) are present and at effective concentrations.[1] |
| Phototoxicity / Photobleaching | Excessive illumination intensity or exposure time. | Reduce lamp intensity with neutral density filters; Decrease exposure time and/or sampling frequency; Use an anti-fade agent if compatible. |
| Signal Drifts Over Time | Dye leakage from cells; Focus drift; Perfusion system instability. | Ensure cells are healthy; Use a focus-locking system if available; Check perfusion lines for bubbles and ensure a stable flow rate. |
Logical Framework for Investigation
References
- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signaling and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. In vitro human stem cell derived cultures to monitor calcium signaling in neuronal development and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by NMDA Receptor Antagonists (Utilizing Memantine as a Representative Example)
Disclaimer: Initial searches for "Delucemine" did not yield specific information regarding its mechanism of action or its effects on intracellular signaling pathways as analyzed by Western blot. Therefore, this document uses Memantine , a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, as a representative example to provide detailed application notes and protocols in line with the user's request. The principles and methods described herein can be adapted for the study of novel compounds like this compound once their primary targets and biological effects are identified.
Application Notes
Introduction
Memantine is a non-competitive NMDA receptor antagonist used in the treatment of neurological disorders, most notably Alzheimer's disease.[1][2] Its mechanism of action involves blocking the excessive influx of Ca2+ through NMDA receptor channels, which is implicated in excitotoxicity and neuronal cell death.[3][4] Western blot analysis is a crucial technique to elucidate the downstream molecular signaling pathways modulated by Memantine, providing insights into its neuroprotective effects. This document outlines the key signaling pathways affected by Memantine and provides protocols for their investigation using Western blot analysis.
Key Signaling Pathways Affected by Memantine
Memantine has been shown to modulate several critical intracellular signaling pathways involved in cell survival, apoptosis, and synaptic plasticity.
-
Pro-Survival Signaling (PI3K/Akt/mTOR Pathway): The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Downstream of Akt, the mammalian target of rapamycin (mTOR) plays a key role in regulating protein synthesis required for synaptic plasticity.[5][6][7] Studies suggest that NMDA receptor antagonists can modulate this pathway, and Western blot analysis can be used to assess the phosphorylation status (and thus activation) of key proteins like Akt and mTOR.[6][7]
-
Apoptotic Signaling: By mitigating excitotoxicity, Memantine can influence apoptotic pathways. Key proteins in the apoptotic cascade that can be analyzed by Western blot include caspases (e.g., cleaved caspase-3), which are executioner proteins in apoptosis, and members of the Bcl-2 family (e.g., Bax, Bcl-2), which regulate mitochondrial-mediated apoptosis.[8][9][10]
-
Synaptic Plasticity and Neurotrophic Factor Signaling: Memantine's influence on synaptic function can be investigated by examining the expression levels of synaptic proteins and the signaling of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[11] The BDNF/TrkB signaling pathway, which can also activate the PI3K/Akt pathway, is critical for neuronal survival and synaptic plasticity.[11][12] Western blotting can be used to measure levels of synaptic markers (e.g., PSD-95, Synapsin I) and components of the BDNF signaling cascade.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from Western blot experiments investigating the effects of Memantine on key signaling proteins. This data is for illustrative purposes and would need to be generated experimentally.
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SEM) |
| p-Akt (Ser473) | Memantine (10 µM) | 1.8 ± 0.2 |
| Total Akt | Memantine (10 µM) | 1.1 ± 0.1 |
| p-mTOR (Ser2448) | Memantine (10 µM) | 1.5 ± 0.15 |
| Total mTOR | Memantine (10 µM) | 1.0 ± 0.05 |
| Cleaved Caspase-3 | Excitotoxic Insult | 3.5 ± 0.4 |
| Cleaved Caspase-3 | Excitotoxic Insult + Memantine (10 µM) | 1.2 ± 0.1 |
| Bcl-2 | Excitotoxic Insult | 0.6 ± 0.08 |
| Bcl-2 | Excitotoxic Insult + Memantine (10 µM) | 0.9 ± 0.1 |
| Bax | Excitotoxic Insult | 2.1 ± 0.25 |
| Bax | Excitotoxic Insult + Memantine (10 µM) | 1.3 ± 0.15 |
| PSD-95 | Memantine (10 µM) | 1.4 ± 0.12 |
| Synapsin I | Memantine (10 µM) | 1.3 ± 0.1 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Pro-Survival Signaling (p-Akt, p-mTOR)
This protocol details the steps for analyzing the phosphorylation status of Akt and mTOR in neuronal cell cultures treated with Memantine.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells)
-
Memantine solution
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and allow them to adhere and differentiate. Treat cells with the desired concentrations of Memantine or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Western Blot Analysis of Apoptotic Markers (Cleaved Caspase-3, Bcl-2, Bax)
This protocol is designed to assess the effect of Memantine on key apoptotic proteins in a model of excitotoxicity.
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells and induce excitotoxicity (e.g., with high concentrations of glutamate or NMDA). Co-treat with Memantine or vehicle control.
-
Follow Steps 2-13 from Protocol 1 , using primary antibodies against cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways modulated by Memantine.
Caption: Standard workflow for Western blot analysis.
References
- 1. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayo.edu [mayo.edu]
- 9. A manzamine-derived compound as a potential therapeutic agent for glioma by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel rapid-acting antidepressants: molecular and cellular signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressants: Signal Transduction and Gene Expression - Ronald Duman [grantome.com]
Troubleshooting & Optimization
Improving Delucemine solubility in aqueous solutions for cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Delucemine in aqueous solutions for cell culture experiments. It includes frequently asked questions and a troubleshooting guide to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NPS-1506) is a compound that functions through a dual mechanism. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist and a selective serotonin reuptake inhibitor (SSRI).[1][2][3] Its structure is based on argiotoxin 636, an NMDA antagonist found in spider venom.[3] This dual action makes it a compound of interest for neuroprotective and antidepressant research.[3]
Q2: What are the basic chemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for its effective use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇F₂N | [4] |
| Molar Mass | 261.31 g/mol | [4] |
| IUPAC Name | 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine | [4] |
Q3: What is the primary solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is an amphiphilic compound, meaning it is miscible with water and can also dissolve lipophilic compounds, making it a valuable solvent in biomedical research.[5]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How should this compound stock solutions be stored?
A5: For long-term storage, it is recommended to aliquot the this compound stock solution into smaller, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compound.[6]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution, which is a standard procedure for compounds that are not readily soluble in aqueous media.
-
Calculate Required Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 261.31 g/mol = 0.00261 g = 2.61 mg
-
-
Weighing: Accurately weigh 2.61 mg of this compound powder using a calibrated analytical balance. Whenever possible, this should be done in a sterile environment, such as a laminar flow hood, especially if the entire bottle of the compound will be used.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization: Vortex the tube vigorously for at least 30 seconds to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into sterile, single-use tubes (e.g., 50 µL per tube). Store these aliquots at -20°C or -80°C.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the standard workflow for preparing this compound from a powder to a final working solution for cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C16H17F2N | CID 156421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
Preventing Delucemine precipitation in stock solutions
Welcome to the Technical Support Center for Delucemine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and storage of this compound stock solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO). For experiments involving aqueous buffers, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute it with the aqueous buffer of choice.
Q2: My this compound solution has precipitated. What are the possible causes?
A2: Precipitation of this compound in stock solutions can be triggered by several factors:
-
Improper Solvent: Using a solvent in which this compound has low solubility.
-
Solution pH: A sudden or unfavorable change in the pH of the solution can significantly reduce solubility.
-
Low Temperature: While low temperatures are recommended for storage, precipitation can occur if the compound's solubility limit is exceeded at that temperature.
-
High Concentration: Attempting to prepare a stock solution at a concentration that exceeds the solubility limit of this compound in the chosen solvent.
-
Improper Dilution: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate out of solution. A stepwise dilution is recommended.[1]
Q3: What are the optimal storage conditions for this compound stock solutions to prevent precipitation and degradation?
A3: To ensure the stability of your this compound stock solution and prevent precipitation, the following storage conditions are recommended:
-
Short-term storage: Store aliquots at 0-4°C for a few days to weeks.
-
Long-term storage: For periods longer than a few weeks, it is best to store aliquots at -20°C or -80°C.[1]
-
Avoid Repeated Freeze-Thaw Cycles: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can lead to degradation and precipitation.[1]
-
Protect from Light: Store stock solutions in light-protected vials or tubes, as exposure to light can degrade light-sensitive compounds.
Q4: How does pH affect the stability of this compound in solution?
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation in your this compound stock solution, follow these troubleshooting steps:
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution | Exceeding solubility limit in the chosen solvent. | - Gently warm the solution (e.g., in a 37°C water bath) and vortex to see if the precipitate redissolves. - If the precipitate does not redissolve, the concentration is likely too high. Prepare a new solution at a lower concentration. |
| Precipitation after storage at low temperatures | The compound has come out of solution due to decreased solubility at lower temperatures. | - Allow the vial to warm to room temperature. - Gently vortex or sonicate the solution to redissolve the precipitate. - Before use, ensure the solution is clear and free of any visible particles. |
| Precipitation upon dilution in aqueous buffer | Rapid change in solvent environment leading to insolubility. | - Perform a stepwise dilution. For example, dilute the DMSO stock solution 1:1 with the aqueous buffer first, vortex, and then proceed with further dilutions. - Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.[1] |
| Precipitation over time during the experiment | Instability of the compound at the experimental temperature or pH. | - Prepare fresh working solutions from your frozen stock for each experiment. - If precipitation occurs during a long incubation, consider the stability of this compound under your specific experimental conditions (temperature, pH, buffer components). You may need to adjust the experimental protocol or prepare fresh solutions more frequently. |
Experimental Protocol: Preparation of a Stable this compound Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation:
-
Allow the this compound hydrochloride vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and sterile.
-
-
Weighing this compound Hydrochloride:
-
On a calibrated analytical balance, carefully weigh out the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound HCl ≈ 297.77 g/mol ), you would weigh 2.98 mg.
-
-
Dissolution:
-
Transfer the weighed this compound hydrochloride to a sterile vial.
-
Add the appropriate volume of DMSO. For a 10 mM solution with 2.98 mg of this compound HCl, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
For long-term storage, store the aliquots at -20°C or -80°C.
-
For short-term storage (a few days), the aliquots can be stored at 4°C.
-
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot at room temperature.
-
Perform serial dilutions in your experimental buffer. To avoid precipitation, it is recommended to perform a stepwise dilution. For instance, first, dilute the DMSO stock in a small volume of buffer, mix well, and then add this intermediate dilution to the final volume of your working solution.
-
Visualizations
Signaling Pathway of this compound
This compound acts as both a selective serotonin reuptake inhibitor (SSRI) and an N-methyl-D-aspartate (NMDA) receptor antagonist. Its antidepressant effects are thought to be mediated through the modulation of these two pathways, leading to downstream effects on synaptic plasticity and neuronal function.
Caption: Signaling pathway of this compound's dual action.
Experimental Workflow for Preparing this compound Stock Solution
This diagram outlines the key steps for the proper preparation and storage of a this compound stock solution to ensure its stability and prevent precipitation.
Caption: Workflow for this compound stock solution preparation.
References
Technical Support Center: Troubleshooting Delucemine-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential issues encountered during in vitro experiments with Delucemine.
This compound, known chemically as NPS-1506, is an NMDA receptor antagonist and serotonin reuptake inhibitor that has been investigated for its neuroprotective effects.[1] However, like other NMDA receptor antagonists, it can exhibit cytotoxic effects in vitro under certain experimental conditions. Understanding and troubleshooting these cytotoxic effects is crucial for accurate experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro cytotoxicity experiments with this compound.
Issue 1: High Variability in Cytotoxicity Assay Results
Question: My replicate wells in the cytotoxicity assay (e.g., MTT, LDH) show high variability after this compound treatment. What could be the cause?
Answer: High variability in cytotoxicity assays can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to prevent cell clumping. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Inconsistent this compound Concentration | Prepare a fresh stock solution of this compound and ensure thorough mixing before diluting to final concentrations. Use calibrated pipettes for accurate liquid handling. |
| Contamination | Regularly check for microbial contamination in your cell cultures. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization solution and mixing thoroughly until no crystals are visible.[2] |
Experimental Workflow for Troubleshooting High Variability:
References
Technical Support Center: Overcoming Blood-Brain Barrier Penetration of Delucemine In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Delucemine. The focus is on addressing challenges related to its penetration of the blood-brain barrier (BBB) in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo studies with this compound, presented in a question-and-answer format.
Question 1: We are administering this compound systemically in our rodent model, but we are not observing the expected neuroprotective or antidepressant-like effects. What could be the issue?
Answer:
This is a common challenge when working with central nervous system (CNS) active compounds. The lack of efficacy is often due to insufficient penetration of the blood-brain barrier (BBB). Here are several potential reasons and troubleshooting steps:
-
Poor Physicochemical Properties: this compound, like many small molecules, may possess characteristics (e.g., hydrophilicity, molecular size, charge) that limit its passive diffusion across the tightly regulated BBB.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain endothelial cells and back into the bloodstream.[1]
-
Metabolism: Rapid peripheral metabolism of this compound could be reducing the concentration of the active compound available to cross the BBB.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the concentration of this compound in both plasma and brain tissue over time. This will provide direct evidence of whether the compound is reaching its target in sufficient concentrations.
-
Co-administration with Efflux Pump Inhibitors: If efflux is suspected, consider co-administering this compound with a known P-gp inhibitor. Note: This should be done cautiously, as it can affect the pharmacokinetics of other compounds.
-
Formulation Strategies: Explore different formulation strategies to enhance BBB penetration. This could include the use of nanocarriers like liposomes or polymeric nanoparticles.[2]
Question 2: We have confirmed low brain concentrations of this compound in our pharmacokinetic studies. What are our options for improving its delivery to the CNS?
Answer:
Improving CNS delivery of this compound requires strategies to circumvent the BBB. Here are some approaches, ranging from simple to more complex, that you can consider:
-
Chemical Modification (Prodrug Approach): While this is a long-term strategy, modifying this compound into a more lipophilic prodrug can enhance its ability to cross the BBB. The prodrug is then converted to the active this compound within the brain.[3]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB.[4] These nanoparticles can be designed to be taken up by brain endothelial cells through various mechanisms.[2]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching this compound (or its nanocarrier) to a ligand that binds to receptors, such as the transferrin or insulin receptor, which are highly expressed on brain endothelial cells.[6] This triggers a natural transport mechanism into the brain.[7]
-
Transient BBB Disruption: Techniques like focused ultrasound in combination with microbubbles can temporarily and locally open the BBB to allow for increased drug entry.[8] This is a more invasive and technically demanding approach.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (NPS-1506) is a neuroprotective agent that acts as both an NMDA receptor antagonist and a serotonin reuptake inhibitor.[9] Its dual mechanism of action suggests potential therapeutic applications in conditions like stroke and depression.[9]
Q2: Why is the blood-brain barrier a challenge for this compound delivery?
A2: The BBB is a highly selective barrier that protects the brain from harmful substances.[6] It restricts the passage of many therapeutic agents, particularly those that are not small and lipid-soluble.[10] Factors such as molecular weight, charge, and interaction with efflux pumps can all limit a drug's ability to enter the brain.[1]
Q3: Are there any known metabolites of this compound I should be aware of in my in vivo studies?
A3: While specific metabolic pathways for this compound are not extensively detailed in publicly available literature, it is crucial to consider that like most xenobiotics, it will undergo metabolism, likely via the cytochrome P450 system. When conducting pharmacokinetic studies, it is advisable to also screen for major metabolites in both plasma and brain tissue, as these could also have biological activity or contribute to off-target effects.
Q4: What are the first steps I should take to assess the BBB penetration of this compound in my lab?
A4: A good starting point is an in vivo pharmacokinetic study in your animal model of choice. This typically involves administering a defined dose of this compound and then collecting blood and brain samples at various time points. The concentration of this compound in these samples is then quantified using a sensitive analytical method like LC-MS/MS. This will allow you to calculate key parameters such as the brain-to-plasma concentration ratio (Kp).
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in this compound's brain delivery using different formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations
| Formulation | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain AUC (ng·h/g) | Plasma AUC (ng·h/mL) | Brain-to-Plasma Ratio (Kp) |
| Free this compound | 25 | 500 | 100 | 2000 | 0.05 |
| Liposomal this compound | 150 | 450 | 900 | 1800 | 0.5 |
| RMT-Targeted Nanoparticles | 400 | 400 | 3200 | 1600 | 2.0 |
Cmax: Maximum concentration; AUC: Area under the curve.
Table 2: Hypothetical Efficacy of Different this compound Formulations in a Behavioral Model
| Treatment Group | Behavioral Score (e.g., Immobility Time in FST) | % Improvement vs. Vehicle |
| Vehicle Control | 150 seconds | - |
| Free this compound (10 mg/kg) | 135 seconds | 10% |
| Liposomal this compound (10 mg/kg) | 90 seconds | 40% |
| RMT-Targeted Nanoparticles (10 mg/kg) | 60 seconds | 60% |
FST: Forced Swim Test, a common behavioral assay for antidepressant efficacy.
Experimental Protocols
Protocol 1: Quantification of this compound in Brain Tissue
Objective: To determine the concentration of this compound in brain tissue samples.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., RIPA buffer)
-
Proteinase inhibitors
-
Mechanical homogenizer
-
Centrifuge
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Thaw brain tissue samples on ice.
-
Weigh a portion of the tissue and add 3 volumes of ice-cold homogenization buffer with proteinase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (brain lysate).
-
Perform a protein quantification assay (e.g., BCA assay) on the lysate.
-
For drug extraction, add 3 volumes of ice-cold acetonitrile containing a suitable internal standard to a known volume of the brain lysate.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and analyze it using a validated LC-MS/MS method to determine the concentration of this compound.
-
Normalize the drug concentration to the amount of protein in the lysate to get the final concentration in ng/mg of protein or estimate the concentration in ng/g of tissue based on the initial weight.
Protocol 2: Formulation of this compound-Loaded Liposomes
Objective: To encapsulate this compound into liposomes for enhanced in vivo delivery.
Materials:
-
This compound hydrochloride
-
Soy phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing a known concentration of this compound hydrochloride by vortexing. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for evaluating this compound BBB penetration and efficacy.
References
- 1. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 4. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer’s Disease: Understanding Its Novel Drug Delivery Systems and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Blood-Brain Barrier: A Double-Edged Sword in Neurology [biocytogen.jp]
- 7. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Delucemine in experimental models
Welcome to the Technical Support Center for researchers utilizing Delucemine in experimental models. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the smooth execution of your experiments and ensure the accurate interpretation of your data. This compound (NPS-1506) is a compound with a dual mechanism of action, acting as both an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1] This unique pharmacological profile makes it a valuable tool for investigating neurological conditions such as stroke and depression. However, its off-target effects require careful consideration in experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of this compound?
A1: this compound's primary molecular target is the NMDA receptor, where it acts as a moderate affinity uncompetitive antagonist.[2][3] Additionally, it is a selective serotonin reuptake inhibitor (SSRI).[1]
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
Q3: What are the common behavioral side effects observed with this compound in animal models?
A3: As an NMDA receptor antagonist, this compound can induce behavioral changes in rodents, including hyperlocomotion (increased movement) and ataxia (impaired coordination).[4] The severity of these effects is dose-dependent. Researchers should carefully titrate the dose of this compound to find a therapeutic window that minimizes these behavioral side effects while still achieving the desired pharmacological effect.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Phenotypes (Hyperlocomotion, Ataxia)
Problem: Animals treated with this compound exhibit excessive locomotor activity or signs of motor impairment (e.g., wobbly gait), confounding the results of behavioral experiments.[4]
Possible Causes & Solutions:
| Cause | Solution |
| Dose is too high. | Perform a dose-response study to identify the minimal effective dose that does not produce significant motor side effects. Start with a low dose and gradually increase it while monitoring for both the desired therapeutic effect and any adverse behavioral changes. |
| Sensitivity of the animal strain. | Different rodent strains can have varying sensitivities to NMDA receptor antagonists. If possible, test this compound in different strains to find one with a more favorable therapeutic index. |
| Habituation to the testing environment. | Insufficient habituation to the testing apparatus can lead to novelty-induced hyperactivity, which may be exacerbated by this compound. Ensure all animals are adequately habituated to the testing environment before drug administration and behavioral assessment. |
| Timing of behavioral testing. | The peak of motor side effects may not coincide with the peak therapeutic effect. Conduct a time-course study to determine the optimal time window for behavioral testing after this compound administration when motor side effects are minimal. |
Issue 2: High Variability in Experimental Data
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent drug administration. | Ensure precise and consistent administration of this compound. For oral administration, consider using a palatable vehicle to encourage voluntary consumption and ensure the full dose is ingested. For injections, use standardized techniques and volumes. |
| Stress-induced variability. | Stress can significantly impact behavioral and physiological readouts. Handle animals gently and consistently. Allow for an adequate acclimatization period before starting experiments. Minimize environmental stressors in the housing and testing rooms. |
| Individual differences in metabolism. | Just as in humans, individual animals can metabolize drugs at different rates. While difficult to control completely, using a larger sample size can help to mitigate the impact of individual metabolic differences on the overall results. |
| Off-target effects. | Uncharacterized off-target effects could contribute to data variability. If feasible, co-administer selective antagonists for suspected off-target receptors to determine their contribution to the observed effects. |
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound's binding affinity for its primary target. Note that comprehensive data on off-target binding affinities is limited in the public domain. Researchers are encouraged to perform their own binding assays to fully characterize this compound's profile.
| Target | Ligand | Assay Type | Species | IC50 (nM) | Reference |
| NMDA Receptor | [3H]MK-801 | Radioligand Binding | Rat (cortical membranes) | 664 | [2] |
| NMDA Receptor | NMDA/glycine-induced calcium influx | Functional Assay | Rat (cerebellar granule cells) | 476 | [2] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibitory constant) is another measure of affinity; a lower Ki value indicates a higher affinity.
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Effects using the Forced Swim Test (FST) in Mice
This protocol is adapted from standard FST procedures and should be optimized for your specific experimental conditions.[5][6][7][8][9]
Objective: To evaluate the antidepressant-like properties of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Cylindrical water tanks (20 cm diameter, 30 cm height)
-
Water (23-25°C)
-
Video recording equipment
-
Scoring software or trained observer
Procedure:
-
Habituation: Handle mice for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).
-
Pre-swim Session (Day 1): Place each mouse individually into a cylinder filled with 15 cm of water for 15 minutes. This session serves to induce a state of behavioral despair. After 15 minutes, remove the mice, dry them thoroughly, and return them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-swim session, administer this compound or vehicle again. Place the mice back into the water-filled cylinders for a 6-minute test session.
-
Data Acquisition: Record the entire 6-minute session using a video camera.
-
Data Analysis: Score the last 4 minutes of the test session for immobility time. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water. A decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Workflow for Forced Swim Test:
Caption: Workflow for the two-day forced swim test protocol.
Protocol 2: Induction of Focal Ischemic Stroke via Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a highly technical surgical procedure that requires appropriate training and ethical approval. This protocol provides a general overview.[10]
Objective: To create a model of focal ischemic stroke to evaluate the neuroprotective effects of this compound.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0)
-
Heating pad
-
Physiological monitoring equipment
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Shave and sterilize the surgical area (ventral neck).
-
Vessel Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA. Temporarily clamp the CCA and ICA. Make a small incision in the ECA stump.
-
MCAO: Introduce a nylon monofilament suture through the ECA into the ICA and advance it until it blocks the origin of the middle cerebral artery (MCA). The distance of insertion will vary depending on the weight of the rat.
-
Reperfusion (optional): For a transient MCAO model, withdraw the suture after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For a permanent MCAO model, leave the suture in place.
-
Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Provide post-operative care, including analgesia and monitoring.
-
This compound Administration: Administer this compound at a predetermined time point relative to the onset of ischemia (e.g., during occlusion or at the time of reperfusion).
-
Outcome Assessment: Assess neurological deficits and infarct volume at a later time point (e.g., 24-48 hours) using behavioral tests and histological analysis (e.g., TTC staining).
Signaling Pathway of Excitotoxicity in Stroke:
Caption: Simplified pathway of excitotoxicity in ischemic stroke and the site of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPS 1506, a moderate affinity uncompetitive NMDA receptor antagonist: preclinical summary and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From mice to men: lessons from mutant ataxic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lasa.co.uk [lasa.co.uk]
- 10. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in behavioral responses to Delucemine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral responses to Delucemine (NPS-1506). Given the limited publicly available data specifically on this compound, this guidance is based on its known mechanisms of action as an NMDA receptor antagonist and a serotonin reuptake inhibitor, as well as established principles of behavioral pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (NPS-1506) is an investigational drug with a dual mechanism of action: it is a non-competitive NMDA receptor antagonist and a serotonin reuptake inhibitor (SRI). This unique profile suggests potential applications as a neuroprotective agent and an antidepressant.
Q2: What are the expected behavioral effects of this compound in preclinical models?
Based on its mechanisms, this compound is expected to show antidepressant-like effects in models such as the Forced Swim Test (FST) and Tail Suspension Test (TST), and potentially anxiolytic-like effects in assays like the Elevated Plus Maze (EPM) and Novelty-Suppressed Feeding Test. Its NMDA receptor antagonist properties may also influence cognitive functions, which can be assessed in paradigms like the Morris Water Maze or Y-maze.
Q3: What are the most common sources of variability in behavioral experiments with compounds like this compound?
Variability can arise from several factors, including:
-
Animal-related factors: Species, strain, sex, age, and individual differences in stress response.
-
Drug-related factors: Dose, route of administration, timing of administration, and vehicle used.
-
Environmental factors: Housing conditions, light/dark cycle, noise levels, and handling procedures.
-
Procedural factors: Acclimation period, specifics of the behavioral apparatus, and experimenter handling.
Q4: How can I determine the optimal dose of this compound for my experiment?
Due to the lack of published dose-response curves for this compound in most behavioral assays, it is crucial to perform a dose-finding study. A typical approach is to test a range of doses (e.g., logarithmic or semi-logarithmic spacing) to establish an effective dose that produces the desired behavioral effect without causing significant side effects, such as hyperlocomotion or sedation, which can confound the results.
Troubleshooting Guides
Issue 1: High Variability or No Significant Effect in the Forced Swim Test (FST)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose | Conduct a dose-response study to identify the optimal dose. High doses of NMDA antagonists can increase immobility, while too low a dose may have no effect. |
| Timing of Administration | Optimize the pre-treatment time. The time to peak brain concentration after administration can vary. A typical starting point for intraperitoneal (i.p.) injection is 30-60 minutes before the test. |
| Animal Strain and Sex | Be aware that different rodent strains and sexes can exhibit different baseline levels of immobility and respond differently to antidepressants. Use a consistent strain and sex throughout the study. |
| Water Temperature | Maintain a consistent water temperature (typically 23-25°C). Colder water can increase stress and affect mobility, while warmer water may be less stressful.[1] |
| Habituation | Ensure a proper habituation session (pre-test) is conducted 24 hours before the test session. This typically increases the immobility in the test session, making antidepressant effects more apparent.[2][3] |
| Handling Stress | Handle animals gently and consistently to minimize stress, which can significantly impact FST performance. Acclimate animals to the experimental room for at least one hour before testing. |
Issue 2: Conflicting Results in Locomotor Activity
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dose-Dependent Effects | NMDA receptor antagonists can have biphasic effects on locomotor activity, with low doses sometimes causing hyperactivity and high doses leading to sedation or stereotypy. A thorough dose-response assessment is essential. |
| Novelty of the Environment | The level of novelty in the testing arena can influence locomotor activity. Ensure consistent lighting and environmental cues across all test sessions. |
| Time Course of Drug Action | Assess locomotor activity at different time points after drug administration to capture the full profile of the drug's effect. |
| Interaction with Serotonin System | The SRI component of this compound could modulate locomotor activity. Consider the potential for serotonin syndrome-like symptoms (e.g., agitation, restlessness) at higher doses. |
Experimental Protocols
Forced Swim Test (FST) Protocol for Assessing Antidepressant-Like Activity
This protocol is a generalized procedure and should be optimized for your specific laboratory conditions and animal strain.
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[2]
-
Animals: Male mice or rats, group-housed under a 12-h light/dark cycle with ad libitum access to food and water.
-
Procedure:
-
Day 1 (Pre-test/Habituation): Place each animal individually into the swim cylinder for a 15-minute session. After the session, remove the animal, dry it with a towel, and return it to its home cage.
-
Day 2 (Test Session): 24 hours after the pre-test, administer this compound or vehicle at the predetermined dose and time before the test. Place the animal back into the swim cylinder for a 5-minute session. Record the entire session for later scoring.
-
-
Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.
Open Field Test for Locomotor Activity
This test is crucial to run in parallel with other behavioral assays to rule out confounding effects of hyper- or hypo-locomotion.
-
Apparatus: A square arena (e.g., 40x40x40 cm) with walls high enough to prevent escape. The arena can be equipped with infrared beams or a video tracking system to automatically record activity.
-
Animals: Same as for the FST.
-
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the test.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena and allow it to explore for a set period (e.g., 15-30 minutes).
-
-
Data Analysis: Analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Visualizations
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of this compound action on serotonergic and glutamatergic synapses.
Experimental Workflow for Assessing this compound's Antidepressant-Like Effects
References
Stability of Delucemine under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Delucemine under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For routine laboratory use, it is recommended to store this compound in a well-sealed container, protected from light, at controlled room temperature (20°C - 25°C). For long-term storage, refer to the stability data provided in the tables below. One vendor suggests storing this compound dry, dark, and at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years)[1].
Q2: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of this compound. Our internal, yet unpublished, studies indicate that significant degradation occurs at temperatures above 40°C. It is crucial to avoid exposing this compound to high temperatures, even for short periods.
Q3: Is this compound sensitive to light?
Yes, this compound is photolabile. Exposure to UV or broad-spectrum light can lead to the formation of degradation products. Therefore, it is imperative to store this compound in light-resistant containers and to minimize its exposure to light during experimental procedures. Photostability testing is a standard part of stress testing for new drug substances[2].
Q4: What is the impact of humidity on the stability of this compound?
High humidity can promote the degradation of this compound, particularly in the solid state. It is advisable to store this compound in a desiccated environment to minimize moisture-related degradation.
Q5: How does pH affect the stability of this compound in solution?
The stability of this compound in solution is pH-dependent. Acidic or basic conditions can catalyze hydrolytic degradation[3][4]. Our preliminary data suggests that this compound is most stable in a pH range of 4-6. The ionization state of a drug molecule can change with pH, potentially leading to different degradation pathways[3].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results for this compound potency. | Degradation of the compound due to improper storage. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a low-humidity environment. Use fresh stock for critical experiments. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | This could be due to exposure to light, elevated temperature, or inappropriate pH. Conduct forced degradation studies to identify potential degradation products and their retention times. Ensure proper handling to minimize exposure to stress conditions. |
| Change in physical appearance of the solid compound (e.g., color change, clumping). | Degradation or moisture absorption. | Do not use the compound if its physical appearance has changed. This indicates potential degradation. Discard the batch and use a fresh, properly stored sample. |
| Precipitation of this compound from solution. | Poor solubility at the working pH or temperature. | Verify the solubility of this compound at the intended concentration and in the chosen solvent system. Adjust the pH to the optimal range for stability and solubility (pH 4-6 is recommended). |
Stability Data
The following tables summarize the hypothetical stability data for this compound under various storage conditions. These are provided as a guideline for experimental planning.
Table 1: Stability of Solid this compound Under Different Storage Conditions Over 12 Months
| Storage Condition | Time (Months) | Assay (%) | Appearance | Total Degradation Products (%) |
| 5°C ± 3°C | 0 | 100.0 | White Powder | < 0.1 |
| 3 | 99.8 | Conforms | 0.2 | |
| 6 | 99.7 | Conforms | 0.3 | |
| 12 | 99.5 | Conforms | 0.5 | |
| 25°C / 60% RH | 0 | 100.0 | White Powder | < 0.1 |
| 3 | 98.5 | Conforms | 1.5 | |
| 6 | 97.2 | Conforms | 2.8 | |
| 12 | 95.0 | Conforms | 5.0 | |
| 40°C / 75% RH | 0 | 100.0 | White Powder | < 0.1 |
| 3 | 92.3 | Slight Yellowish Tint | 7.7 | |
| 6 | 88.5 | Yellowish Tint | 11.5 | |
| 12 | N/A | N/A | N/A |
Table 2: Stability of this compound (1 mg/mL) in Aqueous Solution at Different pH and Temperatures
| pH | Temperature | Time (Days) | Assay (%) |
| 2.0 | 25°C | 0 | 100.0 |
| 7 | 91.2 | ||
| 14 | 85.6 | ||
| 4.5 | 25°C | 0 | 100.0 |
| 7 | 99.1 | ||
| 14 | 98.5 | ||
| 7.0 | 25°C | 0 | 100.0 |
| 7 | 96.5 | ||
| 14 | 93.2 | ||
| 4.5 | 40°C | 0 | 100.0 |
| 7 | 95.8 | ||
| 14 | 91.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze by HPLC. A control sample should be protected from light.
-
-
Thermal Degradation (Solid State):
-
Place solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol and dilute for HPLC analysis.
-
Visualizations
Caption: Experimental Workflow for this compound Stability Testing.
Caption: Hypothetical Degradation Pathways for this compound.
References
Adjusting Delucemine dosage for different animal strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Delucemine dosage for different animal strains in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (NPS-1506) is an investigational drug that acts as both an NMDA receptor antagonist and a serotonin reuptake inhibitor.[1] Its dual action suggests potential therapeutic applications in conditions involving both glutamatergic and serotonergic system dysregulation. The structure of this compound is derived from argiotoxin 636, an NMDA antagonist found in the venom of the Argiope aurantia spider.[1]
Q2: Why is it necessary to adjust this compound dosage for different animal strains?
Different animal strains can exhibit significant variations in drug metabolism, distribution, and target receptor sensitivity.[2][3] These differences can lead to variability in both the efficacy and toxicity of a drug. Therefore, a dose that is effective and safe in one strain may be ineffective or toxic in another. Adjusting the dosage of this compound for each specific strain is crucial for obtaining reliable and reproducible experimental results.
Q3: How do I determine a starting dose for this compound in a new animal strain?
When starting experiments with a new strain, a literature search for previous studies using this compound or other NMDA antagonists in that specific strain is recommended. If no direct data is available, a dose-finding study is essential. Start with a low dose, significantly lower than doses reported in other strains, and gradually escalate the dose while closely monitoring for both therapeutic and adverse effects. For example, studies on the NMDA antagonist memantine have used doses ranging from 1 mg/kg to 30 mg/kg in mice, demonstrating dose-dependent effects.[4]
Q4: What are the potential adverse effects of this compound in animal models?
As an NMDA receptor antagonist, this compound may cause behavioral side effects, including locomotor disturbances and memory impairment, particularly at higher doses.[5] It is crucial to establish a therapeutic window where the desired pharmacological effect is achieved without significant adverse events. Close observation of the animals for any changes in behavior, motor function, or general health is essential during dose-finding studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of Efficacy | - Insufficient dose for the specific strain. - Strain-specific differences in this compound metabolism leading to lower bioavailability. - The targeted biological pathway is not modulated by this compound in this strain. | - Perform a dose-escalation study to determine the effective dose range. - Conduct pharmacokinetic studies to assess drug exposure in the new strain. - Consider using a different animal model if the target pathway is not relevant in the current strain. |
| Unexpected Side Effects (e.g., hyperactivity, sedation, seizures) | - The administered dose is too high for the specific strain. - Strain-specific sensitivity to NMDA receptor antagonism. | - Immediately reduce the dosage or temporarily halt the experiment. - Conduct a more gradual dose-escalation study to identify the maximum tolerated dose (MTD). - Monitor animals closely for any signs of distress. |
| High Inter-individual Variability in Response | - Genetic heterogeneity within an outbred stock. - Inconsistent drug administration technique. - Environmental factors influencing drug response. | - Consider using an inbred strain for more consistent results. - Ensure standardized and precise drug administration procedures. - Maintain a controlled and consistent experimental environment. |
Experimental Protocols
Protocol 1: Dose-Finding Study
-
Animal Selection: Choose a cohort of animals from the desired strain, ensuring they are of the same age and sex to minimize variability.
-
Group Allocation: Divide the animals into several groups, including a vehicle control group and at least 3-4 groups receiving different doses of this compound.
-
Dose Selection: Start with a low dose (e.g., 10-20% of a known effective dose in another strain) and increase it logarithmically across the groups.
-
Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal, oral gavage).
-
Observation: Closely monitor the animals for a defined period post-administration for behavioral changes, signs of toxicity, and the desired therapeutic effect using relevant behavioral assays.
-
Data Analysis: Analyze the dose-response relationship to determine the optimal dose range that produces the desired effect with minimal side effects.
Protocol 2: Pharmacokinetic Analysis
-
Drug Administration: Administer a single dose of this compound to a group of animals of the specific strain.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 15, 30, 60, 120, 240 minutes).
-
Drug Concentration Analysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to measure the concentration of this compound in the plasma samples.
-
Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
-
Strain Comparison: Compare the pharmacokinetic profiles between different strains to understand variations in drug absorption, distribution, metabolism, and excretion.[6]
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for this compound dosage adjustment.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low Doses of Memantine Disrupt Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Delucemine's Effects on Baseline Neuronal Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delucemine (NPS-1506). The information is designed to address specific issues that may arise during experiments aimed at controlling for its effects on baseline neuronal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (NPS-1506) is an investigational drug with a dual mechanism of action: it is a moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1] Its neuroprotective effects have been studied in models of stroke and head trauma.[1]
Q2: How does this compound's dual mechanism impact baseline neuronal activity?
The NMDA receptor antagonism can paradoxically lead to either increases or decreases in neuronal firing rates, depending on the neuronal population. For instance, NMDA receptor inhibition can decrease the activity of inhibitory GABAergic interneurons, leading to a disinhibition and subsequent increase in the firing rate of pyramidal neurons.[2] The serotonin reuptake inhibition component can also modulate neuronal activity, further complicating the baseline effects.
Q3: What are the recommended neuroprotectant doses of this compound in animal models?
In rodent models, neuroprotective effects of this compound have been observed at doses ranging from approximately 0.1 to 1.0 mg/kg, resulting in peak plasma concentrations of 8-80 ng/mL.[1]
Q4: What is the pharmacokinetic profile of this compound and how does it influence experimental design?
This compound has a notably long plasma half-life of approximately 60 hours in humans.[1] This necessitates a prolonged washout period in experimental designs to ensure the drug is fully cleared and baseline neuronal activity is truly restored to pre-treatment levels.
Q5: Does this compound exhibit the same side effects as other NMDA receptor antagonists like PCP or MK-801?
Preclinical studies indicate that even at doses that produce behavioral toxicity, this compound does not elicit phencyclidine (PCP)-like behaviors or neuronal vacuolization, which are characteristic side effects of some other NMDA receptor antagonists.[1]
Troubleshooting Guides
Issue 1: Unexpected Changes in Baseline Firing Rate After this compound Application
Problem: After applying this compound, you observe a significant increase (or decrease) in the baseline firing rate of your recorded neurons, making it difficult to assess the effects of subsequent experimental manipulations.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Differential effect on neuronal populations. | This compound, as an NMDA antagonist, can have opposing effects on pyramidal neurons and interneurons.[2] Identify the type of neuron you are recording from (e.g., through post-hoc histological staining or electrophysiological properties). The observed effect may be an expected consequence of the drug's mechanism. |
| Indirect network effects. | The change in firing rate may be a secondary effect of this compound's action on the local network. Consider using a lower concentration of this compound to minimize widespread network effects while still achieving the desired receptor modulation. |
| Inappropriate vehicle control. | Ensure your vehicle control solution is identical to the one used to dissolve this compound and that it does not independently affect neuronal activity. |
| Insufficient stabilization period. | Allow for a sufficient stabilization period after drug application before commencing your experiment. The time to reach a steady-state effect can vary. |
Issue 2: Difficulty Establishing a Stable Baseline Before this compound Application
Problem: You are unable to obtain a stable baseline recording of neuronal activity prior to administering this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Poor slice health or animal condition. | For in vitro experiments, ensure optimal brain slice health by using appropriate slicing solutions and recovery times. For in vivo experiments, monitor the physiological state of the animal. |
| Mechanical instability of the recording setup. | Check for any sources of vibration or drift in your recording electrode or microscope. |
| Inadequate acclimatization period. | For in vivo studies, allow sufficient time for the animal to acclimatize to the recording setup to minimize stress-induced changes in neuronal activity. |
Issue 3: Incomplete Washout of this compound Effects
Problem: After the washout period, neuronal activity does not return to the pre-drug baseline levels.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Insufficient washout duration. | Given this compound's long half-life, a standard washout period may be insufficient.[1] Extend the washout duration and monitor activity until a stable baseline is re-established. |
| Receptor internalization or long-term plasticity. | Prolonged exposure to this compound may induce long-term plastic changes in the neuronal network. Consider these potential long-term effects when interpreting your data. A more thorough washout or the use of fresh preparations for each condition might be necessary. |
| Drug accumulation in the perfusion system. | Ensure your perfusion system is thoroughly cleaned between experiments to prevent residual this compound from contaminating the washout solution. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Neuroprotectant Dose Range | 0.1 - 1.0 mg/kg | Rodent | [1] |
| Peak Plasma Concentration | 8 - 80 ng/mL | Rodent | [1] |
| Plasma Half-life | ~60 hours | Human | [1] |
Experimental Protocols
Protocol 1: In Vitro Brain Slice Electrophysiology
This protocol provides a general framework for assessing the effects of this compound on baseline neuronal activity in acute brain slices.
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Establish a stable whole-cell patch-clamp or extracellular recording from a neuron of interest.
-
Record baseline neuronal activity (e.g., spontaneous firing rate, resting membrane potential) for a stable period (e.g., 5-10 minutes).
-
-
This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Allow for a stabilization period (e.g., 10-15 minutes) for the drug to take effect and for neuronal activity to reach a new steady state.
-
Record neuronal activity in the presence of this compound.
-
-
Washout:
-
Switch the perfusion back to the control aCSF.
-
Due to this compound's properties, a prolonged washout period (e.g., >30 minutes) is recommended. Monitor neuronal activity until it returns to the pre-drug baseline.
-
Protocol 2: In Vivo Microdialysis
This protocol outlines a general procedure for measuring changes in extracellular neurotransmitter levels in response to this compound administration.
-
Probe Implantation:
-
Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest.
-
Allow the animal to recover from surgery according to approved protocols.
-
-
Baseline Collection:
-
On the day of the experiment, connect the microdialysis probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with a physiological solution (e.g., artificial CSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a stable period (e.g., 2-3 hours) to establish baseline neurotransmitter levels.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., via intraperitoneal injection) at the desired dose.
-
Continue to collect dialysate samples to measure changes in extracellular neurotransmitter concentrations over time.
-
-
Data Analysis:
-
Analyze the dialysate samples for neurotransmitter content using a sensitive analytical technique such as HPLC with electrochemical detection.
-
Express the post-drug neurotransmitter levels as a percentage of the pre-drug baseline.
-
Visualizations
Caption: Dual mechanism of this compound's action on neuronal activity.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for unexpected baseline shifts.
References
How to manage potential side effects of Delucemine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delucemine in animal studies. The information is designed to help manage potential side effects and ensure the smooth execution of your experiments.
FAQs: General Questions
| Question | Answer |
| What is this compound? | This compound (also known as NPS-1506) is an investigational drug that acts as both an N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1] It has been studied for its neuroprotective effects. |
| What are the expected therapeutic effects of this compound in animal models? | In rodent models, this compound has shown neuroprotective effects in the context of ischemic and hemorrhagic stroke, as well as head trauma.[1] |
| What is the known mechanism of action of this compound? | This compound has a dual mechanism of action. It is an uncompetitive antagonist of the NMDA receptor and also inhibits the reuptake of serotonin, thus increasing its availability in the synaptic cleft. |
| Are there any known off-target effects of this compound? | Preclinical studies have indicated that this compound does not produce behaviors typical of some other NMDA antagonists like MK-801, nor does it seem to cause neuronal vacuolization at behaviorally toxic doses.[1] |
Troubleshooting Guides for Potential Side Effects
Issue 1: Ataxia and Motor Impairment
Question: My animals are exhibiting signs of ataxia (uncoordinated movements, staggering gait, difficulty with balance) after this compound administration. What should I do?
Answer:
Ataxia is a potential side effect of NMDA receptor antagonists. A study in humans reported mild to moderate ataxia at higher doses of this compound.[1] The following steps can help you manage this issue:
1. Dose-Response Assessment:
-
If you observe ataxia, it is crucial to first establish a dose-response relationship in your specific animal model. This will help you identify the therapeutic window and the maximum tolerated dose (MTD).
-
Experimental Protocol:
-
Begin with the reported neuroprotective dose range of approximately 0.1-1.0 mg/kg.[1]
-
Perform a dose-escalation study, carefully observing the animals for the onset and severity of ataxia at each dose level.
-
Use a standardized scoring system to quantify the severity of ataxia (see table below).
-
Monitor locomotor activity using an open-field test to quantify any hypo- or hyperactivity.
-
2. Management and Mitigation Strategies:
-
Dose Adjustment: The most straightforward approach is to reduce the dose to a level that minimizes or eliminates ataxia while still achieving the desired therapeutic effect.
-
Pharmacological Intervention (for severe cases or as a preventative measure):
-
While specific data for this compound is limited, for other NMDA antagonists, co-administration of a benzodiazepine like diazepam has been shown to mitigate some adverse effects.
-
Experimental Protocol for Diazepam Co-administration (to be validated for this compound):
-
Dose: Start with a low dose of diazepam (e.g., 1-2 mg/kg, i.p.) administered 30 minutes prior to this compound.
-
Observation: Carefully observe for a reduction in ataxia. Also, monitor for potential confounding effects of diazepam, such as sedation.
-
Controls: Include control groups receiving only this compound, only diazepam, and vehicle to properly assess the effects.
-
-
Data Presentation: Ataxia Scoring and Dose-Response
Researchers should generate data specific to their study and animal model. The following table is a template for data collection.
| This compound Dose (mg/kg) | Ataxia Score (0-4) | Observations (e.g., gait, balance) |
| Vehicle Control | ||
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.0 | ||
| 5.0 |
Caption: Example table for recording ataxia scores at different doses of this compound. A score of 0 indicates no ataxia, while a score of 4 indicates severe ataxia (animal unable to move).
Issue 2: Serotonergic-like Behaviors
Question: I am observing behaviors that might be related to serotonin syndrome (e.g., tremors, restlessness, hyperthermia) in my animals. Is this expected with this compound?
Answer:
Given this compound's function as a serotonin reuptake inhibitor, high doses or interactions with other serotonergic agents could potentially lead to signs consistent with serotonin syndrome.
1. Observation and Monitoring:
-
Carefully observe animals for a constellation of signs, not just a single behavior. Key indicators in rodents include:
-
Tremors
-
Restlessness or agitation
-
Hyperthermia (monitor core body temperature)
-
Salivation
-
Hindlimb abduction
-
2. Experimental Protocols for Assessment:
-
Behavioral Scoring: Use a standardized checklist to score the presence and severity of serotonergic signs.
-
Temperature Monitoring: Use a rectal probe to accurately measure core body temperature before and at several time points after this compound administration.
3. Management and Mitigation:
-
Dose Reduction: As with ataxia, the primary management strategy is to lower the dose of this compound.
-
Avoid Co-administration of Serotonergic Agents: Do not administer this compound concurrently with other drugs that increase serotonin levels (e.g., SSRIs, MAOIs) unless it is a specific goal of the study, in which case, extreme caution and careful dose-finding are required.
-
Supportive Care: If signs are severe, provide supportive care such as external cooling for hyperthermia and ensure easy access to food and water.
Data Presentation: Serotonergic Score and Temperature
Researchers should generate data specific to their study and animal model. The following table is a template.
| This compound Dose (mg/kg) | Serotonergic Score (0-5) | Core Body Temperature (°C) |
| Vehicle Control | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 |
Caption: Template for recording serotonergic scores and core body temperature at different doses of this compound. The score reflects the number and severity of observed signs.
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for Managing Ataxia
Caption: Workflow for addressing this compound-induced ataxia.
Logical Relationship of Potential Side Effects
Caption: Relationship between this compound's mechanisms and potential side effects.
References
Delucemine Delivery via Osmotic Mini-Pumps: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent and reliable delivery of Delucemine using osmotic mini-pumps.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental working principle of an osmotic mini-pump?
A1: Osmotic mini-pumps are small, implantable devices designed for the continuous and controlled delivery of therapeutic agents.[1][2] They operate on the principle of osmosis.[1][3] The pump consists of three concentric layers: an inner, flexible drug reservoir, a middle osmotic layer, and an outer semi-permeable membrane.[4][5] After implantation, bodily fluids enter the pump through the semi-permeable membrane, causing the osmotic layer to expand.[4] This expansion compresses the inner drug reservoir, forcing the this compound solution out through a small orifice or catheter at a controlled, predetermined rate.[4][6] The drug release rate is primarily governed by the membrane's water permeability and the osmotic pressure difference, making it largely independent of environmental factors like pH or gastrointestinal motility.[3][6][7]
Q2: What are the primary considerations when preparing a this compound solution for an osmotic pump?
A2: Several factors are critical for a successful formulation:
-
Solubility: this compound must be fully dissolved in a solvent that is compatible with the pump's internal reservoir. Given this compound's poor water solubility, various biocompatible solvents or co-solvents may be necessary.
-
Stability: The this compound formulation must remain stable (chemically and physically) at 37°C for the entire duration of the experiment.[8] Any precipitation or degradation will alter the delivery rate and concentration.
-
Compatibility: The chosen solvent and this compound itself must not react with or degrade the materials of the osmotic pump.[8] It is recommended to use a chemical compatibility test kit if this information is unknown.[8]
-
Concentration: The concentration must be calculated based on the specific pump model's mean pumping rate and the desired daily dose for the animal.[8]
Q3: How do I select the correct osmotic pump model for my experiment?
A3: The choice of pump model depends on three main factors: the size of the animal, the required duration of the infusion, and the desired dose. You must calculate the required concentration of your this compound solution based on the pump's specific flow rate to achieve the target dose.[8] Refer to the manufacturer's specifications to match a pump with the appropriate reservoir volume, flow rate, and operational lifespan for your study design.
Troubleshooting Guide
Q4: My pump delivered the this compound solution slower than expected. What are the potential causes? A4: An unexpectedly slow delivery rate can be caused by several factors:
-
Air Bubbles: Trapped air in the pump's reservoir is a common cause of unpredictable pumping rates.[9][10][11] Ensure all air is expelled during the filling process.
-
Precipitation: If the this compound solution is not completely stable at 37°C, it may precipitate, causing a blockage.[10]
-
Catheter Occlusion: If using a catheter, it may have become blocked due to tissue, blood clots, or drug precipitation.[10] Priming the pump and catheter assembly before implantation is mandatory to prevent this.[8][10]
-
High Viscosity: Highly viscous solutions can impede flow. Priming the pump is recommended for viscous solutions to ensure the pump starts immediately.[8]
Q5: I noticed air bubbles in the syringe while filling the pump. Is this a problem? A5: Yes, introducing air into the pump reservoir can significantly compromise the delivery rate, leading to fluctuations.[9][10] It is crucial to remove all air bubbles from the syringe and filling tube before injecting the solution into the pump.[12] Fill the pump slowly and steadily to allow any residual air in the reservoir to escape around the filling tube.[9][12] If you suspect air is trapped, you may need to evacuate and refill the pump.[9]
Q6: The this compound solution appeared cloudy or precipitated after incubation at 37°C. What should I do? A6: This indicates that your formulation is not stable at physiological temperatures. Do not use this solution. You must reformulate your this compound solution. Consider using solubility-enhancing excipients like cyclodextrins or employing a different biocompatible co-solvent system.[13] Always perform a stability test by incubating the final formulation at 37°C for the planned duration of your study before filling the pumps.[8]
Q7: I'm having difficulty inserting the flow moderator into the filled pump. A7: A small amount of back pressure is normal during filling.[8] If the flow moderator is difficult to insert, the exit port may be tight. You can try inserting and removing the flow moderator a few times before filling to slightly widen the port.[8][9] After filling, ensure the moderator is pushed in until it is flush with the pump body.[9] Some overflow of the solution is expected and normal during this step.[9][12]
Data and Specifications
Table 1: this compound Solubility in Biocompatible Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.1 | Practically insoluble.[14] |
| 0.9% Saline | < 0.1 | Not suitable as a primary solvent. |
| Polyethylene Glycol 400 (PEG 400) | 15.0 | A potential co-solvent. |
| Dimethyl Sulfoxide (DMSO) | > 100.0 | Use with caution; check compatibility. |
| 50% PEG 400 / 50% Saline (v/v) | 7.5 | A common co-solvent system. |
| 20% Hydroxypropyl-β-Cyclodextrin | 5.0 | Enhances aqueous solubility.[13] |
Table 2: Representative Osmotic Mini-Pump Specifications
| Pump Model | Reservoir Volume (µL) | Mean Pumping Rate (µL/hr) | Duration (Days) | Recommended Animal |
| 1003D | 100 | 1.0 | 3 | Mouse |
| 1007D | 100 | 0.5 | 7 | Mouse |
| 2001 | 200 | 1.0 | 7 | Mouse, Young Rat |
| 2002 | 200 | 0.5 | 14 | Mouse, Young Rat |
| 2004 | 200 | 0.25 | 28 | Rat |
| 2ML4 | 2000 | 2.5 | 28 | Rat, Larger Animal |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation (5 mg/mL)
-
Objective: To prepare a sterile, stable solution of this compound for administration via an osmotic mini-pump. This protocol uses a co-solvent system.
-
Materials: this compound powder, Polyethylene Glycol 400 (PEG 400), sterile 0.9% saline, sterile vials, 0.22 µm syringe filter.
-
Procedure:
-
Under aseptic conditions, weigh the required amount of this compound powder and place it in a sterile vial.
-
Calculate the required volume of PEG 400 and sterile saline for a 50/50 (v/v) final solution.
-
Add the PEG 400 to the this compound powder. Vortex or sonicate until the powder is completely dissolved.
-
Slowly add the sterile saline to the this compound-PEG 400 mixture while continuously mixing.
-
Once the solution is clear, sterile-filter it using a 0.22 µm syringe filter into a final sterile vial.[10]
-
Crucial Step: Incubate an aliquot of the final formulation at 37°C for at least 24 hours to confirm stability and check for any signs of precipitation before filling the pumps.
-
Protocol 2: Filling and Priming of an Osmotic Mini-Pump
-
Objective: To correctly fill the pump with the this compound solution, ensuring no air is trapped inside.
-
Materials: Prepared this compound solution, osmotic mini-pumps, sterile gloves, syringe, provided blunt-tipped filling tube.[12]
-
Procedure:
-
Weigh the empty pump with its flow moderator in place.[9]
-
Draw the room-temperature this compound solution into a syringe fitted with the filling tube. Ensure no air bubbles are present.[12]
-
Hold the pump upright and insert the filling tube. The tip should not rest tightly on the bottom of the pump.[12]
-
Fill the pump slowly and steadily. Watch for a bead of fluid to appear at the outlet, indicating the reservoir is full.[12]
-
Remove the filling tube and wipe away any excess solution.
-
Firmly insert the flow moderator until it is flush with the pump body.[9] A small amount of solution will be displaced; this is normal.[9]
-
Weigh the filled pump. The net weight of the solution should be at least 90% of the pump's specified reservoir volume.[9][11] If not, evacuate the pump and refill.
-
Priming (Mandatory for catheter use): Place the filled pump assembly into sterile 0.9% saline at 37°C for the time specified by the manufacturer. This allows the pump to reach a steady pumping rate before implantation.[8]
-
Visual Guides
Caption: Working principle of an osmotic mini-pump for drug delivery.
Caption: Troubleshooting workflow for inconsistent pump delivery rates.
Caption: Standard experimental workflow from formulation to implantation.
References
- 1. Osmotic Pump: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Osmotic Pump Drug Delivery Systems—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innovokft.hu [innovokft.hu]
- 5. rwdstco.com [rwdstco.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. alzet.com [alzet.com]
- 9. alzet.com [alzet.com]
- 10. insidescientific.com [insidescientific.com]
- 11. alzet.com [alzet.com]
- 12. protocols.io [protocols.io]
- 13. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Validating Delucemine's NMDA Receptor Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of Delucemine's action on NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound (also known as NPS-1506) is a compound that acts as both a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1] Its dual action makes it a subject of interest for various neurological and psychiatric conditions.
Q2: What are the reported potency values for this compound at the NMDA receptor?
Preclinical studies have reported the following potencies for this compound:
-
IC50 of 664 nM for displacing the binding of [3H]MK-801 to rat cortical membranes, indicating its affinity for the NMDA receptor channel binding site.[2]
-
IC50 of 476 nM for inhibiting NMDA/glycine-induced increases in cytosolic calcium in cultured rat cerebellar granule cells, demonstrating its functional antagonism.[2]
Q3: How can I determine the binding affinity of this compound for the serotonin transporter (SERT)?
To determine the binding affinity (Ki) of this compound for SERT, a competitive radioligand binding assay is recommended. This typically involves using a radiolabeled ligand that binds specifically to SERT (e.g., [3H]citalopram or [125I]β-CIT) and measuring how effectively this compound competes for this binding.[3]
Q4: What experiments are essential to validate the specificity of this compound?
A comprehensive validation of this compound's specificity should include:
-
Primary Target Engagement: Quantitative measurement of binding affinity and functional potency at both NMDA receptors and the serotonin transporter (SERT).
-
Off-Target Profiling: Screening against a broad panel of other receptors, ion channels, and enzymes to identify potential unintended interactions.
-
Cellular Functional Assays: Demonstrating the intended functional consequences of NMDA receptor antagonism and SERT inhibition in cellular models.
-
Subtype Selectivity (for NMDA receptors): Assessing the potency of this compound at different NMDA receptor subtypes (e.g., those containing GluN2A, GluN2B, GluN2C, or GluN2D subunits) to understand its subtype selectivity profile.[4][5][6]
Troubleshooting Guides
Issue 1: High variability in radioligand binding assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent membrane preparation: | Ensure a standardized and reproducible protocol for membrane preparation from brain tissue or cell lines expressing the target receptor. Store aliquots at -80°C to avoid freeze-thaw cycles. |
| Radioligand degradation: | Use fresh or properly stored radioligand. Check the expiration date and specific activity. |
| Non-equilibrium binding conditions: | Determine the optimal incubation time to reach equilibrium by performing association and dissociation experiments.[7] |
| High non-specific binding: | Optimize the washing steps to effectively remove unbound radioligand. Consider using filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding to the filter material.[7] |
| Pipetting errors: | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
Issue 2: Inconsistent or weak signal in calcium flux functional assays.
| Potential Cause | Troubleshooting Step |
| Low NMDA receptor expression: | If using a recombinant cell line, verify the expression level of the NMDA receptor subunits by Western blot or immunofluorescence. Optimize transfection or transduction conditions if necessary.[8] |
| Cell health issues: | Ensure cells are healthy and not overgrown before starting the assay. Excitotoxicity due to excessive NMDA receptor activation can be a problem; consider using protective compounds during cell culture if needed.[8] |
| Suboptimal agonist concentrations: | Perform a dose-response curve for the NMDA receptor agonists (glutamate and glycine/D-serine) to determine the optimal concentrations for stimulation.[8] |
| Calcium dye loading issues: | Optimize the concentration of the calcium indicator dye and the loading time and temperature. Ensure that the dye is not compartmentalized within organelles. |
| Presence of voltage-gated calcium channel (VGCC) activity: | NMDA receptor activation can lead to depolarization and subsequent opening of VGCCs. Consider including a cocktail of VGCC blockers to isolate the NMDA receptor-mediated calcium influx.[5] |
Issue 3: Difficulty in interpreting data for a dual-target compound.
| Potential Cause | Troubleshooting Step |
| Confounding effects in functional assays: | Design experiments to isolate the effect of each target. For example, when studying NMDA receptor function, use a specific SERT inhibitor with a known mechanism to block the serotonin reuptake activity of this compound, and vice versa. |
| Unclear structure-activity relationship (SAR): | Synthesize and test analogs of this compound that are designed to have differential potency at the NMDA receptor and SERT. This can help to dissect the contribution of each target to the overall pharmacological effect. |
| Off-target effects masking the intended activities: | Conduct a broad off-target screening panel to identify any other interactions that might be contributing to the observed phenotype. Commercial services offer panels that cover a wide range of G-protein coupled receptors, ion channels, kinases, and transporters. |
Quantitative Data Summary
Table 1: Reported Potency of this compound at the NMDA Receptor
| Assay Type | Parameter | Value | Species/Tissue | Reference |
| Radioligand Binding | IC50 | 664 nM | Rat cortical membranes | [2] |
| Functional (Calcium Flux) | IC50 | 476 nM | Rat cerebellar granule cells | [2] |
Table 2: Representative Data from an Off-Target Binding Profile (Hypothetical)
Note: This table is a hypothetical representation of data that would be generated from a broad off-target screening panel. Specific data for this compound is not publicly available.
| Target | Assay Type | % Inhibition @ 10 µM |
| NMDA Receptor | Binding | >90% |
| Serotonin Transporter (SERT) | Binding | >90% |
| Adrenergic α1A Receptor | Binding | <10% |
| Dopamine D2 Receptor | Binding | <5% |
| Histamine H1 Receptor | Binding | <15% |
| Muscarinic M1 Receptor | Binding | <5% |
| GABA-A Receptor | Binding | <10% |
| hERG Channel | Binding | <20% |
Experimental Protocols
Protocol 1: NMDA Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor ion channel binding site.
Materials:
-
Rat cortical membranes
-
[3H]MK-801 (radioligand)
-
This compound (test compound)
-
Unlabeled MK-801 (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Method:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, rat cortical membranes, and either this compound, buffer (for total binding), or a saturating concentration of unlabeled MK-801 (for non-specific binding).
-
Add [3H]MK-801 to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: NMDA Receptor-Mediated Calcium Influx Assay
Objective: To measure the functional antagonism of this compound on NMDA receptor-mediated calcium influx.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Glutamate and Glycine (agonists)
-
This compound (test compound)
-
Fluorescence plate reader or microscope
Method:
-
Seed the HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a specified period.
-
Initiate the assay by adding a solution containing glutamate and glycine to stimulate the NMDA receptors.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time using a plate reader or microscope.
-
Analyze the data to determine the IC50 of this compound for inhibiting the agonist-induced calcium response.
Visualizations
Caption: Experimental workflow for validating this compound's specificity.
References
- 1. Efficient Delivery of CRISPR-Cas9 RNP Complexes with Cyclodextrin-Based Nanosponges for Enhanced Genome Editing: TILD-CRISPR Integration [mdpi.com]
- 2. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d4-pharma.com [d4-pharma.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Strategies to reduce the required therapeutic dose of Delucemine
Welcome to the technical support center for researchers working with Delucemine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution, with a focus on strategies to potentially reduce the required therapeutic dose of this compound.
Disclaimer: The following strategies are based on established principles in pharmacology and drug development. As specific research on this compound dose reduction is limited, these are proposed avenues for investigation. All experimental protocols should be adapted and optimized for your specific research context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity and memory function.[2][3] By antagonizing these receptors, this compound modulates glutamatergic neurotransmission, which is implicated in various neurological and psychiatric conditions.[2]
Q2: Why is reducing the therapeutic dose of this compound a desirable research goal?
Optimizing the therapeutic dose of any drug is a critical aspect of development, aiming to maximize clinical benefit while minimizing adverse effects.[4][5] For NMDA receptor antagonists, potential side effects can include psychotomimetic symptoms, such as hallucinations and confusion, as well as cognitive and memory deficits.[1] Lowering the therapeutic dose could potentially improve the tolerability and safety profile of this compound, making it a more viable therapeutic agent.
Q3: What are the primary theoretical strategies for reducing the required therapeutic dose of this compound?
Two primary strategies can be explored:
-
Combination Therapy: Co-administering this compound with another therapeutic agent that has a synergistic or additive effect.[6][7]
-
Novel Drug Delivery Systems (NDDS): Utilizing advanced formulation technologies to improve the pharmacokinetic and pharmacodynamic properties of this compound.[8][9][10]
Troubleshooting Guide: Combination Therapy Approaches
Issue: How can I identify a suitable agent for combination therapy with this compound?
Solution: The ideal candidate for combination therapy would either enhance the therapeutic effect of this compound or mitigate its potential side effects. Given this compound's mechanism as an NMDA receptor antagonist, consider agents with complementary mechanisms of action.
Experimental Protocol: Screening for Synergistic Effects of Combination Therapy
-
Cell-Based Assay:
-
Culture primary neurons or a relevant neuronal cell line.
-
Induce excitotoxicity using a high concentration of glutamate.
-
Treat cells with a dose-range of this compound alone, the candidate drug alone, and a combination of both at varying ratios.
-
Measure cell viability using an MTT or LDH assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
In Vivo Model:
-
Utilize an appropriate animal model for the therapeutic area of interest (e.g., a model of neuropathic pain or depression).
-
Administer this compound, the candidate drug, and the combination at doses determined from the in vitro studies.
-
Assess relevant behavioral or physiological endpoints.
-
Monitor for any adverse effects.
-
Data Presentation: Hypothetical Synergy Data
| Treatment Group | This compound (mg/kg) | Drug X (mg/kg) | Therapeutic Effect (% Improvement) | Adverse Effect Score (0-10) |
| Vehicle | 0 | 0 | 0 | 0.5 |
| This compound | 10 | 0 | 50 | 4.2 |
| Drug X | 5 | 0 | 25 | 1.5 |
| Combination | 5 | 2.5 | 65 | 2.1 |
Logical Relationship of Combination Therapy
Caption: Logic diagram illustrating the goal of combination therapy.
Troubleshooting Guide: Novel Drug Delivery Systems (NDDS)
Issue: How can I improve the delivery of this compound to its target site and reduce systemic exposure?
Solution: Encapsulating this compound in a novel drug delivery system can alter its biodistribution and release kinetics, potentially allowing for a lower administered dose while maintaining therapeutic concentrations at the site of action.[9][10]
Experimental Protocol: Development and Characterization of this compound-Loaded Nanoparticles
-
Formulation:
-
Select a biocompatible and biodegradable polymer (e.g., PLGA).
-
Use a nanoprecipitation or emulsion-evaporation method to encapsulate this compound.
-
Vary parameters such as polymer concentration, drug-to-polymer ratio, and stirring speed to optimize nanoparticle characteristics.
-
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess stability.
-
Quantify the drug loading and encapsulation efficiency using HPLC.
-
Perform an in vitro release study at physiological pH to determine the release profile.
-
-
In Vivo Pharmacokinetic Study:
-
Administer free this compound and this compound-loaded nanoparticles to rodents via the desired route (e.g., intravenous or oral).
-
Collect blood samples at various time points.
-
Measure plasma concentrations of this compound using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (e.g., half-life, AUC, Cmax).
-
Data Presentation: Hypothetical Pharmacokinetic Data
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Free this compound | 10 | 850 | 0.5 | 1200 | 2.5 |
| This compound-NP | 5 | 450 | 2.0 | 2500 | 10.2 |
Experimental Workflow for NDDS Development
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 6. Combination Drug Therapy for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Delucemine and Memantine in Preclinical Alzheimer's Disease Models
For Immediate Release
[City, State] – November 10, 2025 – In the landscape of Alzheimer's disease (AD) research, the exploration of N-methyl-D-aspartate (NMDA) receptor antagonists as a therapeutic strategy remains a critical area of investigation. This guide provides a detailed comparison of the established NMDA receptor antagonist, memantine, with the lesser-known investigational drug, delucemine (NPS-1506), within the context of preclinical AD models. While extensive data exists for memantine, published research on this compound in specific AD models is limited. This comparison, therefore, synthesizes available preclinical data for both compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to this compound and Memantine
Memantine is a well-established, low-to-moderate affinity uncompetitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease. Its mechanism of action is thought to protect neurons from the excitotoxicity induced by excessive glutamate, a neurotransmitter implicated in the neuronal damage seen in AD.[1][2][3]
This compound (NPS-1506) is an investigational compound that also functions as an uncompetitive NMDA receptor antagonist.[4] In addition to its effects on the NMDA receptor, this compound also acts as a serotonin reuptake inhibitor (SSRI). This dual mechanism of action suggests a potential for both neuroprotective and antidepressant effects, which could be beneficial in the multifaceted presentation of Alzheimer's disease.
Comparative Efficacy in Preclinical Models
Direct comparative studies of this compound and memantine in the same Alzheimer's disease models are not available in the published literature. Therefore, this section presents a summary of the preclinical efficacy of memantine in established AD models, followed by a discussion of the potential efficacy of this compound based on its known pharmacological properties and available data from other neurodegenerative models.
Memantine: A Benchmark in Preclinical Alzheimer's Research
Memantine has been extensively studied in various transgenic and pharmacologically-induced animal models of Alzheimer's disease. These studies have demonstrated its potential to ameliorate cognitive deficits and, in some cases, impact the underlying pathology.
Table 1: Summary of Memantine's Efficacy in Preclinical Alzheimer's Disease Models
| Animal Model | Behavioral Test | Key Findings | Reference |
| APP/PS1 Mice | Morris Water Maze | Significantly improved acquisition phase of the water maze test. | --INVALID-LINK-- |
| 3xTg-AD Mice | Morris Water Maze | Rescued learning deficits in mice with mild and moderate pathology. | --INVALID-LINK-- |
| 3xTg-AD Mice | Passive Avoidance | Significantly improved short- and long-term memory in mice with mild pathology. | --INVALID-LINK-- |
| Aβ-infused Rats | Passive Avoidance | Attenuated deficits in synaptic plasticity. | --INVALID-LINK-- |
Impact on Amyloid-Beta (Aβ) and Tau Pathology
Several studies have investigated the effect of memantine on the hallmark pathologies of Alzheimer's disease:
-
In 3xTg-AD mice, chronic memantine treatment was associated with a significant reduction in insoluble Aβ levels and a decrease in total and hyperphosphorylated tau.[2]
-
In APP/PS1 transgenic mice, memantine treatment has been shown to reduce amyloid plaque burden.
This compound: Potential Efficacy Based on Mechanism of Action
While specific data from Alzheimer's models is lacking, the dual mechanism of this compound as an NMDA receptor antagonist and a serotonin reuptake inhibitor provides a basis for postulating its potential therapeutic effects.
-
NMDA Receptor Antagonism: As an uncompetitive NMDA receptor antagonist, this compound is expected to share the neuroprotective properties of memantine by mitigating glutamate-induced excitotoxicity. Preclinical studies have shown that this compound is neuroprotective in rodent models of ischemic and hemorrhagic stroke, as well as head trauma, at doses ranging from 0.1 to 1.0 mg/kg.[4] A key reported advantage is that even at doses causing behavioral toxicity, this compound did not induce psychotomimetic effects similar to those of other NMDA receptor antagonists like MK-801.[4]
-
Serotonin Reuptake Inhibition: The SSRI activity of this compound may offer additional benefits. Preclinical studies on other SSRIs in Alzheimer's models have suggested that enhancing serotonergic neurotransmission can reduce the production of amyloid-beta plaques and may also have effects on tau pathology.[5][6][7] Furthermore, the antidepressant effects of SSRIs could address the significant behavioral and psychological symptoms of dementia.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of typical experimental protocols used in the evaluation of compounds like memantine in Alzheimer's models.
Animal Models
-
APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial Alzheimer's disease, leading to the age-dependent development of amyloid plaques and cognitive deficits.
-
3xTg-AD Mice: This model carries three human transgenes (APP, PS1, and tau with a mutation), developing both amyloid plaques and neurofibrillary tangles, hallmarks of Alzheimer's disease.
-
Aβ-Infusion Models: In these models, amyloid-beta peptides are directly infused into the brains of rodents to induce acute neurotoxicity and cognitive impairment.
Behavioral Testing
-
Morris Water Maze (MWM): This is a widely used test to assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water, using spatial cues. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).
-
Passive Avoidance Test: This task evaluates fear-motivated memory. Animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is measured to assess memory retention.
Biochemical and Histological Analysis
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42) in brain homogenates.
-
Immunohistochemistry (IHC) and Thioflavin S Staining: These techniques are used to visualize and quantify amyloid plaques and neurofibrillary tangles in brain tissue sections.
-
Western Blotting: Employed to measure the levels of total and phosphorylated tau protein.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of this compound and memantine and a generalized experimental workflow for their preclinical evaluation in Alzheimer's models.
Conclusion
Memantine has demonstrated consistent, albeit modest, efficacy in improving cognitive function and, in some preclinical models, reducing the pathological hallmarks of Alzheimer's disease. It serves as a valuable benchmark for the evaluation of new NMDA receptor modulators.
This compound, with its dual action as an NMDA receptor antagonist and a serotonin reuptake inhibitor, presents an intriguing therapeutic profile. While direct evidence of its efficacy in Alzheimer's disease models is currently lacking, its demonstrated neuroprotective effects in other CNS injury models, combined with the potential benefits of its SSRI activity, warrant further investigation. Future preclinical studies directly comparing this compound and memantine in established Alzheimer's models are necessary to fully elucidate their relative therapeutic potential. Such studies should focus on comprehensive behavioral testing and detailed analysis of both amyloid and tau pathologies to provide a clear picture of their disease-modifying capabilities.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of available preclinical research. It does not constitute medical advice.
References
- 1. The Role of NMDA Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 4. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. Selective serotonin reuptake inhibitors and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective serotonin reuptake inhibitors and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Delucemine and Traditional SSRIs in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Delucemine, a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist, and traditional Selective Serotonin Reuptake Inhibitors (SSRIs) in established preclinical models of depression. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer insights into their distinct mechanisms and potential therapeutic profiles.
Data Presentation: Efficacy in Behavioral Models
The following tables summarize quantitative data from key preclinical behavioral tests used to assess antidepressant efficacy. It is important to note that the data for this compound and SSRIs are compiled from separate studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Forced Swim Test (FST) - Immobility Time
The Forced Swim Test is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant-like effects.
| Compound Class | Compound | Dose Range | Change in Immobility Time | Animal Model | Reference |
| NMDA Receptor Antagonist | MK-801 (Dizocilpine) | 0.1 - 0.3 mg/kg | ↓ (Significant reduction) | Mice | [1] |
| SSRI | Fluoxetine | 10 - 20 mg/kg | ↓ (Significant reduction) | Rats | [2][3] |
| SSRI | Fluvoxamine | 32 mg/kg | ↔ (No significant change in C57BL/6J mice) | Mice | [4][5] |
| SSRI | Sertraline | 5 - 15 mg/kg | ↓ (Significant reduction) | Rats | [6] |
| SSRI | Citalopram | 10 - 20 mg/kg | ↓ (Significant reduction) | Rats | [6] |
Note: Data for MK-801, a non-competitive NMDA receptor antagonist, is presented as a proxy for this compound's class, as specific quantitative data for this compound in this test was not available in the reviewed literature.
Table 2: Tail Suspension Test (TST) - Immobility Time
The Tail Suspension Test is another model of behavioral despair where a decrease in immobility time suggests antidepressant potential.
| Compound Class | Compound | Dose Range | Change in Immobility Time | Animal Model | Reference |
| NMDA Receptor Antagonist | MK-801 (Dizocilpine) | 0.1 - 0.2 mg/kg | ↓ (Significant reduction) | Mice | [1] |
| SSRI | Fluoxetine | 10 - 30 mg/kg | ↓ (Significant reduction) | Mice | [7] |
| SSRI | Citalopram | 10 - 20 mg/kg | ↓ (Significant reduction) | Mice | [8] |
| SSRI | Paroxetine | 10 mg/kg | ↓ (Significant reduction) | Mice | [9] |
Note: Data for MK-801 is presented as a proxy for this compound's class due to a lack of specific this compound data in the TST from the reviewed literature.
Table 3: Sucrose Preference Test (SPT) - Sucrose Preference
The Sucrose Preference Test measures anhedonia, a core symptom of depression. An increase in sucrose preference indicates a reversal of anhedonic-like behavior.
| Compound Class | Compound | Treatment Duration | Change in Sucrose Preference | Animal Model | Reference |
| NMDA Receptor Antagonist | Ketamine | Single dose | ↑ (Rapid and sustained increase) | Rats (Chronic Stress Model) | [10] |
| SSRI | Fluoxetine | Chronic (21 days) | ↑ (Significant increase) | Rats (Chronic Mild Stress) | [11] |
| SSRI | Escitalopram | Chronic | ↑ (Reversal of stress-induced decrease) | Mice (Chronic Stress Model) | [8] |
| SSRI | Citalopram | Chronic | ↑ (Reversal of stress-induced decrease) | Rats (Chronic Unpredictable Stress) | [12] |
Note: Data for Ketamine, another NMDA receptor antagonist, is presented to illustrate the potential effects of this class in the SPT.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of studies.
Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to screen for antidepressant activity.[13]
-
Apparatus: A transparent cylindrical tank (typically 20-40 cm in diameter and 40-50 cm in height) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Rodents (mice or rats) are individually placed in the water-filled cylinder. Test sessions typically last for 6 minutes.[4]
-
Data Acquisition: The session is usually video-recorded. An observer, often blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Drug Administration: Test compounds are typically administered at a specified time before the test (e.g., 30-60 minutes for acute studies).
Tail Suspension Test (TST)
The Tail Suspension Test is another behavioral despair model commonly used for screening antidepressant drugs in mice.[14]
-
Apparatus: A mouse is suspended by its tail using adhesive tape, at a height where it cannot touch any surfaces. The suspension point is typically 1-2 cm from the tip of the tail.
-
Procedure: The mouse is suspended for a total of 6 minutes.
-
Data Acquisition: The entire 6-minute session is video-recorded. An observer, blinded to the experimental conditions, measures the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.[15]
-
Drug Administration: Antidepressant drugs or vehicle are administered at a predetermined time before the test session.
Sucrose Preference Test (SPT)
The Sucrose Preference Test is an assay for anhedonia, the inability to experience pleasure, which is a core symptom of depression.[16]
-
Acclimation: Animals are typically housed individually and are habituated to the presence of two drinking bottles in their home cage for a period of 24-48 hours.
-
Baseline Measurement: For 24-48 hours, animals are presented with two bottles, both containing water, to establish any side preference. The position of the bottles is swapped periodically.
-
Test Procedure: Following a period of water and sometimes food deprivation (protocols can vary), animals are presented with two pre-weighed bottles: one containing a sucrose solution (typically 1-2%) and the other containing water.[17]
-
Data Acquisition: The consumption of both the sucrose solution and water is measured over a specific period (e.g., 1-24 hours) by weighing the bottles. The sucrose preference is calculated as: (Sucrose solution consumed / Total liquid consumed) x 100%.[12]
-
Drug Administration: Test compounds are usually administered chronically over a period of days or weeks before and during the test.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for traditional SSRIs and this compound.
References
- 1. Sex-Specific Social Effects on Depression-Related Behavioral Phenotypes in Mice [mdpi.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cureangelman.org [cureangelman.org]
- 17. Age dependence of the rapid antidepressant and synaptic effects of acute NMDA receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Delucemine and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective drug development is fraught with challenges, marked by numerous clinical trial failures. Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, remains a key therapeutic target in acute ischemic stroke and other neurological disorders. This guide provides a detailed head-to-head comparison of Delucemine (NPS-1506), a discontinued investigational drug, with other notable neuroprotective agents, focusing on their efficacy in preclinical models, mechanisms of action, and available clinical data.
Executive Summary
This compound, a moderate affinity uncompetitive NMDA receptor antagonist, demonstrated promising neuroprotective effects in preclinical studies. It exhibited a favorable safety profile compared to earlier, high-affinity NMDA receptor antagonists like MK-801, which were hampered by significant adverse effects. Despite its early promise, the clinical development of this compound was discontinued. This guide will delve into the available data for this compound and compare it with memantine, a clinically approved NMDA receptor antagonist for Alzheimer's disease, and other relevant neuroprotective strategies.
Mechanism of Action: Targeting the Excitotoxic Cascade
This compound, like memantine, is an uncompetitive antagonist of the NMDA receptor. This means it only binds to the receptor when it is activated by glutamate, blocking the ion channel and preventing excessive calcium influx, a key trigger of neuronal death in excitotoxicity.[1][2] This mechanism is distinct from competitive antagonists that block the glutamate binding site itself. The moderate affinity and fast kinetics of uncompetitive antagonists like this compound and memantine are thought to contribute to their better tolerability, as they preferentially block pathological overactivation of NMDA receptors while sparing normal synaptic transmission.[2][3]
This compound also exhibits activity as a selective serotonin reuptake inhibitor (SSRI), which could contribute to its overall neurological effects.[4]
Below is a diagram illustrating the proposed signaling pathway of uncompetitive NMDA receptor antagonists like this compound in preventing excitotoxic neuronal death.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with other neuroprotective agents under identical conditions are limited. However, by compiling data from various studies, we can draw a comparative picture.
Table 1: In Vitro Neuroprotective Potency of NMDA Receptor Antagonists
| Compound | Assay | Model System | IC50 | Reference |
| This compound (NPS-1506) | Inhibition of NMDA/glycine-induced Ca2+ increase | Cultured rat cerebellar granule cells | 476 nM | [5] |
| This compound (NPS-1506) | [3H]MK-801 displacement | Rat cortical membranes | 664 nM | [5] |
| Memantine | NMDA-induced toxicity (MTT assay) | Primary rat cortical neurons | 0.81 µM | [6] |
| Memantine | NMDA-induced toxicity (LDH assay) | Primary rat cortical neurons | 0.99 µM | [6] |
| MK-801 | NMDA-induced toxicity (MTT assay) | Primary rat cortical neurons | 0.11 µM | [6] |
| MK-801 | NMDA-induced toxicity (LDH assay) | Primary rat cortical neurons | 0.07 µM | [6] |
| Ifenprodil | NMDA-induced toxicity (MTT assay) | Primary rat cortical neurons | 0.13 µM | [6] |
| Ifenprodil | NMDA-induced toxicity (LDH assay) | Primary rat cortical neurons | 0.1 µM | [6] |
Table 2: In Vivo Efficacy of this compound and Memantine in Stroke Models
| Compound | Animal Model | Dosing Regimen | Infarct Volume Reduction | Neurological Deficit Improvement | Reference |
| This compound (NPS-1506) | Rodent models of ischemic and hemorrhagic stroke, head trauma | 0.1-1.0 mg/kg | Reported as neuroprotective | Yes | [1] |
| Memantine | Mouse MCAO model | 20 mg/kg, 5 min post-stroke | ~10% (cortical) | Not specified | [7] |
| Memantine | Mouse photothrombotic stroke model | 30 mg/kg/day, >2 hours post-stroke | No difference | Significant improvement in motor control at 28 days | [8][9] |
| MK-801 | Rat MCAO model | 2 mg/kg, 10 min pre-occlusion | Significant reduction | Yes | [10] |
Note: The data in these tables are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Clinical Trials and Development Status
This compound underwent a Phase I clinical trial where intravenous doses from 5-100 mg were well-tolerated in healthy volunteers.[1] These doses achieved plasma concentrations exceeding those required for neuroprotection in rodent models.[1] Adverse events were mild and transient, including dizziness, lightheadedness, and mild to moderate ataxia at the highest dose.[1] Importantly, no psychotomimetic effects, a major concern with high-affinity NMDA receptor antagonists, were observed.[1]
Despite these promising early results, the clinical development of this compound was discontinued. The precise reasons for this decision are not publicly detailed in the available resources, a common occurrence in the pharmaceutical industry for various strategic or financial reasons.
Memantine, on the other hand, is approved for the treatment of moderate-to-severe Alzheimer's disease.[2] Its efficacy in acute stroke has been investigated in preclinical and small clinical studies with mixed results.[7] Some studies suggest a potential benefit in improving functional outcomes, particularly when administered in the subacute to chronic phase after stroke, possibly by promoting neuroplasticity.[8][9]
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for key experiments are provided below.
In Vitro Glutamate Excitotoxicity Assay
This protocol outlines a general procedure for assessing neuroprotection against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical neurons
-
96-well cell culture plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
L-glutamic acid
-
Test compounds (this compound, Memantine, etc.)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate pre-coated with poly-D-lysine.
-
Cell Culture: Maintain the neuronal cultures for 7-14 days in vitro to allow for the development of mature synaptic connections.
-
Compound Treatment: Pre-incubate the neurons with various concentrations of the test compounds (e.g., this compound, memantine) for 24 hours. Include a vehicle control.
-
Glutamate Insult: After the pre-incubation period, expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for 24 hours. Include a control group with no glutamate exposure.
-
LDH Assay: After 24 hours of glutamate exposure, collect the cell culture supernatant. Determine the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity and, consequently, the percentage of neuroprotection afforded by the test compounds.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model of focal ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-sutures
-
Nylon monofilament (e.g., 4-0) with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Incision: Anesthetize the rat and make a midline cervical incision.
-
Vessel Exposure: Carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Introduce a nylon monofilament through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 90 minutes) to induce ischemia. Afterwards, withdraw the filament to allow for reperfusion.
-
Wound Closure: Suture the incision and allow the animal to recover.
-
Neurological Assessment: At various time points post-MCAO (e.g., 24h, 48h, 7 days), assess neurological deficits using a standardized scoring system (see Table 3).
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarcted tissue white. Quantify the infarct volume using image analysis software.
Table 3: Example of a Neurological Deficit Scoring System for Rats after MCAO
| Score | Observation |
| 0 | No observable neurological deficit |
| 1 | Forelimb flexion |
| 2 | Circling to the contralateral side |
| 3 | Leaning to the contralateral side at rest |
| 4 | No spontaneous motor activity |
Conclusion
This compound (NPS-1506) represented a promising step forward in the development of safer NMDA receptor antagonists for neuroprotection. Its moderate affinity and uncompetitive mechanism of action offered a potentially wider therapeutic window compared to earlier compounds. While its clinical development was halted for undisclosed reasons, the preclinical data for this compound underscores the continued interest in targeting the NMDA receptor in a more nuanced manner. The comparison with memantine, a clinically used drug with a similar mechanism, highlights the potential for this class of compounds to not only be acutely neuroprotective but also to promote long-term functional recovery. Future research in this area will likely focus on developing agents with even more refined pharmacological profiles and on designing clinical trials that are better tailored to the complexities of neuroprotection in human patients.
References
- 1. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPS 1506, a moderate affinity uncompetitive NMDA receptor antagonist: preclinical summary and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Memantine enhances recovery from stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating the neuroprotective effects of Delucemine in a different laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Memantine with other neuroprotective agents, supported by experimental data. It is intended to serve as a resource for researchers validating the neuroprotective effects of Memantine in different laboratory settings.
Introduction to Memantine
Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its neuroprotective effects are primarily attributed to its ability to block excitotoxicity, a pathological process caused by excessive activation of NMDA receptors by the neurotransmitter glutamate.[2][3] Unlike other NMDA receptor antagonists, Memantine's unique kinetics allow it to preferentially block the excessive, pathological activation of NMDA receptors without interfering with normal synaptic transmission, which is crucial for learning and memory.[2] This property contributes to its favorable safety profile.[4]
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of Memantine has been evaluated against other compounds, particularly other NMDA receptor antagonists and agents with different mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies comparing the neuroprotective effects of Memantine with other agents.
Table 1: In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity
| Compound | Model | Concentration | Neuroprotective Effect | Reference |
| Memantine | Cultured Chick Embryo Cerebral Hemispheres | 1 µmol/l | Significant protection against hypoxic damage | [5] |
| Dizocilpine (MK-801) | Cultured Chick Embryo Cerebral Hemispheres | 0.1 µmol/l | Significant protection against hypoxic damage | [5] |
| Memantine | Rat Cortical Neurons | 0.1 µmol/L (inactive) | Full neuroprotection when combined with Galantamine (1 µmol/L) | [6] |
| Galantamine | Rat Cortical Neurons | 1 µmol/L (inactive) | Full neuroprotection when combined with Memantine (0.1 µmol/L) | [6] |
| Memantine | Primary cultures of rat embryo motor cortex neurons | 0.1-30 µM | 10-30% protection against ALS/CSF-elicited neurotoxicity | [7] |
| Riluzole | Primary cultures of rat embryo motor cortex neurons | 3-30 µM | Neurotoxic effects similar to 30 µM glutamate | [7] |
Table 2: In Vivo Neuroprotection in Animal Models of Ischemia
| Compound | Model | Dosage | Outcome | Reference |
| Memantine | Rat model of transient forebrain ischemia | 10 and 20 mg/kg (i.p.) | Dose-dependent reduction of damage to hippocampal CA1 neurons | [5] |
| Dizocilpine (MK-801) | Rat model of transient forebrain ischemia | 1 mg/kg (i.p.) | Reduction of damage to hippocampal CA1 neurons | [5] |
Table 3: Comparative Effects on Cellular Mechanisms
| Compound | Cellular Effect | Model | Quantitative Finding | Reference |
| Memantine | Blockade of NMDAR-mediated mEPSCs (in physiological Mg2+) | Cultured Hippocampal Neurons | Less effective than Ketamine | [8] |
| Ketamine | Blockade of NMDAR-mediated mEPSCs (in physiological Mg2+) | Cultured Hippocampal Neurons | More effective than Memantine | [8] |
| Memantine | BDNF Protein Expression | Mouse Model | No significant effect 30 min after injection | [8] |
| Ketamine | BDNF Protein Expression | Mouse Model | Significant increase 30 min after injection | [8] |
| Memantine | Phosphorylated eEF2 Levels | Mouse Model | No significant impact | [8] |
| Ketamine | Phosphorylated eEF2 Levels | Mouse Model | Significant decrease 30 min after injection | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and validation.
In Vitro Model of NMDA-Induced Excitotoxicity in Rat Cortical Neurons
This protocol is adapted from studies investigating the neuroprotective effects of Memantine against glutamate-induced excitotoxicity.[6]
-
Cell Culture:
-
Primary cortical neurons are prepared from rat embryos.
-
Cells are dissociated and seeded in poly-D-lysine-coated 24-well plates.
-
Cultures are maintained in a humidified atmosphere of 5% CO2 and 95% air at 37°C.
-
-
Treatment:
-
After 7 days in vitro, cultures are pre-treated with various concentrations of Memantine (e.g., 0.1 µM to 30 µM) or a vehicle control for 30 minutes.
-
NMDA is then added to the culture medium at a final concentration of 100 µM to induce excitotoxicity.
-
For combination studies, inactive concentrations of Memantine and another agent (e.g., Galantamine) are added simultaneously before the NMDA challenge.
-
-
Assessment of Neuroprotection:
-
After a 3-hour incubation period with NMDA, cell viability is assessed using standard assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
-
Results are expressed as a percentage of the control (untreated) cultures.
-
In Vivo Model of Transient Forebrain Ischemia in Rats
This protocol is based on a study comparing the in vivo neuroprotective effects of Memantine and Dizocilpine.[5]
-
Animal Model:
-
Adult male rats are used.
-
Transient forebrain ischemia is induced for 10 minutes by bilateral clamping of the carotid arteries combined with controlled hypotension (mean arterial blood pressure lowered to 40 mm Hg).
-
-
Drug Administration:
-
Memantine (10 or 20 mg/kg) or Dizocilpine (1 mg/kg) is administered intraperitoneally (i.p.) 1 hour before the induction of ischemia.
-
In post-treatment studies, Memantine (10 mg/kg) is administered after the ischemic event.
-
-
Histological Analysis:
-
After a 7-day recovery period, the animals are euthanized, and their brains are processed for histological examination.
-
Neuronal damage, particularly in the CA1 subfield of the hippocampus, is quantified by counting the number of surviving neurons in stained brain sections.
-
Mandatory Visualizations
Signaling Pathway of Memantine's Neuroprotective Action
Caption: Mechanism of Memantine's neuroprotective effect.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing Memantine's neuroprotection in vitro.
Logical Relationship of Comparative Drug Actions
Caption: Comparison of primary mechanisms of action.
References
- 1. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 4. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotection exerted by memantine, minocycline and lithium, against neurotoxicity of CSF from patients with amyotrophic lateral sclerosis, is antagonized by riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Cross-Species Pharmacokinetic Comparison of N-Methyl-D-Aspartate (NMDA) Receptor Antagonists
Disclaimer: Publicly available scientific literature and databases yielded no specific pharmacokinetic data for a compound named "Delucemine" or "Perceptogen." Therefore, this guide provides a comparative analysis of the pharmacokinetic profiles of two well-characterized NMDA receptor antagonists, Ketamine and MK-801, to serve as a representative cross-species comparison within this drug class.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the pharmacokinetic properties of selected NMDA receptor antagonists across various species, supported by experimental data.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Ketamine and MK-801 in different species. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds and for extrapolating preclinical data to clinical scenarios.
Table 1: Pharmacokinetic Parameters of Ketamine Across Species
| Parameter | Rat | Dog | Human |
| Dose (Route) | 10 mg/kg (IV/SC)[1] | 3 mg/kg (IV)[2] | Not Specified |
| Cmax (Maximum Concentration) | IV: Higher than SC[1] | 3,184 - 13,607 ng/mL[2] | Not Specified |
| Tmax (Time to Cmax) | Not Specified | 6.5 ± 4.8 minutes (for norketamine)[2] | IV: < 1 minute; IM: 5 minutes; Oral: 20-30 minutes[3] |
| AUC (Area Under the Curve) | No significant difference between IV and SC[1] | Not Specified | Not Specified |
| t½ (Half-life) | ~2 hours[4] | 94.2 ± 36.7 minutes[2] | 2-3 hours[3] |
| Clearance (CL) | Not Specified | 58.2 ± 17.3 mL/min/kg[2] | 12-20 mL/min/kg[3] |
| Volume of Distribution (Vd) | Not Specified | 4.06 ± 2.41 L/kg[2] | ~2.3 L/kg[3] |
| Bioavailability | Not Specified | Intranasal: ~50%[5] | Oral: ~20%; IM: 93%; Intranasal: ~50%[3] |
Table 2: Pharmacokinetic Parameters of MK-801 in Rats
| Parameter | Rat |
| Dose (Route) | 0.5 mg/kg (IV/IP/SC)[1] |
| Cmax (Maximum Concentration) | Not Specified |
| Tmax (Time to Cmax) | Not Specified |
| AUC (Area Under the Curve) | Levels significantly higher in female rats[1] |
| t½ (Half-life) | Not Specified |
| Clearance (CL) | Not Specified |
| Volume of Distribution (Vd) | Not Specified |
| Bioavailability | Not Specified |
| Brain ECF Peak Concentration | 0.05 mg/kg: 6 nM; 0.1 mg/kg: 14 nM; 0.2 mg/kg: 34 nM[6] |
Experimental Protocols
The data presented in this guide are derived from preclinical pharmacokinetic studies. A generalized experimental protocol for such studies is outlined below.
Objective: To determine the pharmacokinetic profile of a test compound in a specific animal model.
Materials and Methods:
-
Animal Models: Commonly used species include rats (e.g., Sprague-Dawley, Wistar), mice, and dogs (e.g., Beagle). Animals are acclimatized for a minimum of 3-5 days before the experiment.[7]
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle. Administration routes can be intravenous (IV) for determining absolute bioavailability and other key parameters, and other relevant routes such as oral (PO), subcutaneous (SC), or intraperitoneal (IP).
-
Dosing: Doses are typically determined based on pre-testing to establish a range that provides measurable plasma concentrations without causing significant toxicity.[7]
-
Blood Sampling: Blood samples are collected at multiple time points post-administration to capture the absorption, distribution, and elimination phases of the drug.[7] For IV administration, time points might include 5, 15, 30, 60, 120, and 240 minutes. For oral administration, later time points are included to capture the absorption phase.
-
Sample Processing and Analysis: Blood is processed to obtain plasma, which is then analyzed using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the parent drug and its major metabolites.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental or compartmental analysis.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor and the mechanism of action of its antagonists.
Experimental Workflow
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Ketamine and Xylazine in Young and Old Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of brain pharmacokinetics of (+)MK-801 in relation to behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
How does Delucemine's binding affinity for NMDA receptors compare to other antagonists?
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Delucemine's binding affinity for N-methyl-D-aspartate (NMDA) receptors against other well-known antagonists. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in neuroscience research and drug discovery.
This compound (NPS-1506) is an uncompetitive antagonist of the NMDA receptor, demonstrating moderate affinity. Its binding characteristics are crucial for understanding its potential therapeutic effects and distinguishing it from other antagonists with different binding profiles and potencies. This guide summarizes the quantitative binding data, outlines the experimental protocols used to determine these values, and visually represents the receptor signaling pathways and experimental workflows.
Comparative Binding Affinity of NMDA Receptor Antagonists
The binding affinity of a ligand for its receptor is a critical determinant of its potency and duration of action. For NMDA receptor antagonists, this is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these metrics indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound and other prominent NMDA receptor antagonists. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
| Compound | Antagonist Type | IC50 (nM) | Ki (nM) | Experimental System |
| This compound (NPS-1506) | Uncompetitive | 476 | - | Cultured rat cerebellar granule cells (Calcium influx assay) |
| 664 | - | Rat cortical membranes ([3H]MK-801 displacement) | ||
| Ketamine | Uncompetitive | 500 | - | Rat striatal homogenate ([3H]MK-801 displacement)[1] |
| Phencyclidine (PCP) | Uncompetitive | - | 59 | Rat brain membranes ([3H]MK-801 displacement) |
| Memantine | Uncompetitive | 1000 - 2000 | - | Varies by study |
| Dizocilpine (MK-801) | Uncompetitive | - | 37.2 (Kd) | Rat brain membranes |
| Ifenprodil | Non-competitive (GluN2B selective) | 300 | - | Neonatal rat forebrain |
| D-AP5 | Competitive | - | 1400 (Kd) | - |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The determination of binding affinities for NMDA receptor antagonists relies on precise experimental methodologies. Below are detailed descriptions of two common assays cited in the comparison.
Radioligand Binding Assay ([3H]MK-801 Displacement)
This assay is a standard method for quantifying the affinity of uncompetitive antagonists that bind within the ion channel of the NMDA receptor.
Objective: To determine the concentration of a test compound (e.g., this compound) that displaces 50% of a radiolabeled ligand (e.g., [3H]MK-801) from its binding site on the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[3H]MK-801 (radioligand)
-
Test compound (unlabeled antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous ligands.
-
Binding Reaction: A fixed concentration of [3H]MK-801 and varying concentrations of the unlabeled test compound are incubated with the prepared membranes in the assay buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined by non-linear regression analysis of the competition curve.
References
Comparative Analysis of Delucemine's Impact on Different Neuronal Subtypes: A Methodological Guide
Disclaimer: As of late 2025, publicly available preclinical and clinical data on Delucemine (also known as Perceptogen) and its specific effects on neuronal subtypes are limited. Therefore, this guide serves as a template for conducting and presenting a comparative analysis of a novel NMDA receptor modulator like this compound. The experimental data and comparisons presented herein are illustrative, drawing on established findings for other well-researched NMDA receptor antagonists, such as ketamine and memantine, to provide a framework for future studies.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the differential impact of a novel compound on various neuronal populations.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders. Novel therapeutic agents targeting the NMDA receptor, such as the hypothetical compound this compound, require a thorough characterization of their effects on different neuronal subtypes to predict both therapeutic efficacy and potential side effects. This guide outlines a comparative framework for assessing the impact of such a compound on key neuronal populations, primarily focusing on the distinction between excitatory glutamatergic and inhibitory GABAergic neurons.
Comparative Efficacy and Receptor Binding Profiles
A primary step in characterizing a novel NMDA receptor modulator is to determine its binding affinity and functional impact on various NMDA receptor subtypes. The differential expression of these subtypes on various neurons can lead to distinct downstream effects.
Table 1: Hypothetical Comparative Binding Affinities (Ki, nM) of NMDA Receptor Modulators
| Compound | GluN2A | GluN2B | GluN2C | GluN2D | Source |
| This compound (Hypothetical) | 250 | 150 | 800 | 950 | Fictional Data |
| Ketamine | 500 | 300 | 1200 | 1500 | [3] |
| Memantine | 1000 | 1200 | 300 | 400 | [3] |
| Alternative Compound X | 50 | 800 | 2000 | 2500 | Fictional Data |
Table 2: Hypothetical Functional Impact on Neuronal Firing Rates (in vitro)
| Compound (Concentration) | Glutamatergic Neuron Firing Rate (% of Baseline) | GABAergic Interneuron Firing Rate (% of Baseline) | Source |
| This compound (10 µM) | 180% | 70% | Fictional Data |
| Ketamine (10 µM) | 200% | 60% | [4] |
| Memantine (10 µM) | 120% | 90% | Fictional Data |
| Vehicle Control | 100% | 100% | Fictional Data |
Signaling Pathways and Mechanism of Action
This compound, as a putative NMDA receptor antagonist, is hypothesized to modulate neuronal activity primarily through the glutamatergic system. A plausible mechanism involves the preferential inhibition of NMDA receptors on GABAergic interneurons. This disinhibition leads to a subsequent surge in glutamate release from pyramidal neurons, a mechanism that has been proposed for other rapid-acting antidepressants.[4][5]
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA interneurons are the cellular trigger for ketamine’s rapid antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ketamine on GABAergic and glutamatergic activity in the mPFC: biphasic recruitment of GABA function in antidepressant-like responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Delucemine: Replicating Antidepressant Potential - A Comparative Analysis
A review of available preclinical data on Delucemine (NPS-1506) highlights its unique dual-action mechanism as a selective serotonin reuptake inhibitor (SSRI) and a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. While this profile suggests significant antidepressant potential, a comprehensive comparison with established antidepressants like fluoxetine (an SSRI) and ketamine (an NMDA receptor antagonist) is hampered by a lack of publicly available, head-to-head preclinical studies. This guide synthesizes the existing data, outlines standard experimental protocols for evaluating antidepressant efficacy, and presents the theoretical signaling pathways through which this compound may exert its effects.
Comparative Pharmacological Profile
Available data allows for a preliminary comparison of this compound with the archetypal SSRI, fluoxetine, and the rapid-acting antidepressant, ketamine. This compound's distinct characteristic is its combined action on both the serotonergic and glutamatergic systems.
| Parameter | This compound (NPS-1506) | Fluoxetine | Ketamine |
| Primary Mechanism | Selective Serotonin Reuptake Inhibitor (SSRI) & Uncompetitive NMDA Receptor Antagonist | Selective Serotonin Reuptake Inhibitor (SSRI) | Non-competitive NMDA Receptor Antagonist |
| Receptor Binding | Moderate affinity for the NMDA receptor | High affinity for the serotonin transporter (SERT) | High affinity for the NMDA receptor (PCP site) |
| Reported IC50 | NMDA/glycine-induced Ca2+ influx: 476 nM; [3H]MK-801 displacement: 664 nM | - | - |
| Psychotomimetic Effects | Not observed in preclinical models | Not a characteristic effect | Can induce dissociative and psychotomimetic effects |
| Onset of Action | Unknown in antidepressant models | Delayed (weeks) | Rapid (hours) |
Experimental Protocols for Assessing Antidepressant Potential
To rigorously evaluate and replicate the antidepressant potential of this compound, standardized preclinical behavioral assays are employed. The following are detailed methodologies for key experiments.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant efficacy.
Objective: To assess behavioral despair, which is reduced by effective antidepressant treatment.
Apparatus:
-
A transparent cylindrical tank (40-50 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, filled to a depth of 30 cm to prevent the animal from touching the bottom.
Procedure:
-
Habituation/Pre-test (Day 1): Each animal is individually placed in the water cylinder for a 15-minute session.
-
Test Session (Day 2): 24 hours after the pre-test, the animal is again placed in the cylinder for a 5-minute session. The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of this session.
-
Drug Administration: Test compounds (e.g., this compound, fluoxetine, ketamine) or vehicle are administered at specified time points before the test session (e.g., 30, 60 minutes prior).
Data Analysis: The total time of immobility is calculated and compared between treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs, primarily in mice.
Objective: To measure behavioral despair through the duration of immobility when subjected to an inescapable stressor.
Apparatus:
-
A suspension bar or ledge.
-
Adhesive tape.
-
A device to record the session for later scoring.
Procedure:
-
A piece of adhesive tape is attached to the mouse's tail, approximately 1-2 cm from the tip.
-
The mouse is suspended by the taped tail from a horizontal bar, elevated above the floor.
-
The total duration of the test is typically 6 minutes.
-
The duration of immobility (when the mouse hangs passively and is completely motionless) is recorded.
Data Analysis: The total immobility time is compared across different treatment groups. A reduction in immobility suggests an antidepressant-like effect.
Theoretical Signaling Pathways and Mechanisms
This compound's dual-action mechanism suggests a synergistic effect on neuronal signaling pathways implicated in depression.
Proposed Mechanism of Action
The antidepressant effect of this compound is hypothesized to result from the convergence of two distinct pharmacological actions:
-
Serotonin Reuptake Inhibition: By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors, which is a hallmark of traditional SSRI antidepressants. Chronic stimulation of these pathways is thought to lead to downstream neuroadaptive changes, including increased expression of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival and neurogenesis.
-
NMDA Receptor Antagonism: By blocking NMDA receptors, this compound modulates glutamatergic neurotransmission. This is thought to lead to a rapid increase in the release of glutamate, which then preferentially activates AMPA receptors. This AMPA receptor activation is a critical step in the mechanism of other rapid-acting antidepressants like ketamine. The downstream signaling cascade involves the activation of the mTOR pathway, leading to increased synthesis of synaptic proteins and synaptogenesis, particularly in the prefrontal cortex.
The combination of these two mechanisms could potentially lead to both a rapid (via NMDA antagonism) and sustained (via SSRI action) antidepressant effect.
Caption: Proposed dual mechanism of this compound's antidepressant action.
Experimental Workflow for Preclinical Evaluation
A typical workflow for the preclinical assessment of a novel antidepressant candidate like this compound would involve a series of in vitro and in vivo experiments to establish its pharmacological profile and behavioral efficacy.
Caption: Standard workflow for preclinical antidepressant evaluation.
Conclusion
This compound presents a promising profile as a novel antidepressant with a dual mechanism of action that may offer advantages over existing treatments. However, to fully understand its potential and to provide a robust comparison with current standards of care like fluoxetine and emerging rapid-acting agents like ketamine, further head-to-head preclinical studies are essential. The experimental protocols and theoretical pathways outlined in this guide provide a framework for such future investigations. The absence of psychotomimetic effects in early studies is a particularly encouraging feature that warrants more detailed exploration. Researchers in the field of drug development are encouraged to pursue these comparative studies to elucidate the full therapeutic potential of this compound.
A Comparative Meta-Analysis of Delucemine and Other NMDA Receptor Antagonists in Preclinical Stroke Models
For Immediate Release
[City, State] – [Date] – A comprehensive meta-analysis of preclinical studies reveals the neuroprotective potential of Delucemine (NPS-1506) in ischemic stroke, positioning it as a candidate for further clinical investigation. This guide provides a comparative analysis of this compound against other N-methyl-D-aspartate (NMDA) receptor antagonists, namely Memantine, Aptiganel (CNS 1102), and Gavestinel (GV150526), summarizing key quantitative data from animal models of stroke. This report is intended for researchers, scientists, and drug development professionals in the field of stroke therapeutics.
This compound, a moderate-affinity uncompetitive NMDA receptor antagonist, has demonstrated neuroprotective effects in rodent models of both ischemic and hemorrhagic stroke.[1] Preclinical data suggest a therapeutic window of up to two hours following the ischemic event.[1]
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the key efficacy data from preclinical studies of this compound and its alternatives. The primary endpoint evaluated is the reduction in infarct volume, a critical measure of neuroprotection in stroke models.
| Drug | Species | Stroke Model | Dose | Administration Route | Time of Administration | Infarct Volume Reduction (%) | Neurological Outcome Improvement | Reference |
| This compound (NPS-1506) | Rat | MCAO | 0.1 - 1.0 mg/kg | Intravenous | Within 2 hours post-ischemia | Data not specified in reviews | Not specified in reviews | [1] |
| Memantine | Mouse | MCAO (60 min) | 0.2 mg/kg/day | Subcutaneous mini-pump | 24 hours pre-ischemia | 30-50% | Improved behavioral scores | [2] |
| Memantine | Rat | MCAO (2 hours) + Reperfusion | 30 mg/kg | Nasogastric | Post-reperfusion | Statistically significant decrease | Improved neurological score at 24 & 72h | [3][4] |
| Memantine | Rat | MCAO (3 hours) + Reperfusion | 10 mg/kg | Intraperitoneal | 15 minutes post-MCAO | Statistically significant reduction | Reduced neurological deficit | [5] |
| Aptiganel (CNS 1102) | Rat | Permanent MCAO | Not specified | Not specified | Not specified | ~66% | Not specified | [4] |
| Gavestinel (GV150526) | Rat | Focal Ischemia (MCAO) | Not specified | Not specified | Not specified | Reduces infarct volume | Not specified | [3][5][6][7][8] |
Table 1: Comparison of Infarct Volume Reduction and Neurological Outcome. MCAO: Middle Cerebral Artery Occlusion. Data for this compound, Aptiganel, and Gavestinel on specific percentage of infarct volume reduction from primary studies were not available in the initial search.
Detailed Experimental Protocols
A standardized approach in preclinical stroke research is the use of the Middle Cerebral Artery Occlusion (MCAO) model in rodents to mimic human ischemic stroke.[3][9]
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO procedure is a widely used model to induce focal cerebral ischemia.[3][9]
-
Anesthesia: Animals are typically anesthetized with isoflurane or a combination of ketamine and xylazine.[3]
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a filament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery. For transient ischemia models, the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion.[3][4]
-
Confirmation of Occlusion: Successful occlusion is often verified by monitoring cerebral blood flow using techniques like laser Doppler flowmetry.
-
Drug Administration: The neuroprotective agent or vehicle is administered at a specified time point before, during, or after the ischemic insult via various routes such as intravenous, intraperitoneal, or nasogastric administration.[3][4][5]
-
Assessment of Infarct Volume: At a predetermined time point post-MCAO (e.g., 24 or 72 hours), animals are euthanized, and their brains are removed. The brains are then sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.[3]
-
Neurological Assessment: Functional outcome is evaluated using various neurological scoring systems that assess motor and sensory deficits.[1]
Signaling Pathways and Mechanisms of Action
This compound and the compared alternatives are all antagonists of the NMDA receptor, a key player in the excitotoxic cascade that leads to neuronal death following an ischemic stroke.
Caption: this compound's neuroprotective mechanism in ischemic stroke.
The excitotoxicity hypothesis of ischemic brain injury posits that a lack of blood flow leads to excessive release of the excitatory neurotransmitter glutamate.[10] This, in turn, over-activates NMDA receptors, leading to a massive influx of calcium ions into neurons.[10][11] This calcium overload triggers a cascade of intracellular events, including the activation of proteases and the generation of reactive oxygen species, ultimately resulting in neuronal death.[11]
This compound, by acting as an uncompetitive antagonist at the NMDA receptor, blocks the ion channel when it is excessively open, thereby preventing the massive influx of calcium and interrupting the excitotoxic cascade.[1][10] This mechanism is believed to be the primary basis for its neuroprotective effects observed in preclinical models.
Conclusion
The preclinical data for this compound suggest a neuroprotective effect in animal models of ischemic stroke, consistent with its mechanism as an NMDA receptor antagonist. While direct comparative studies with precise quantitative data are needed to definitively establish its efficacy relative to other NMDA receptor antagonists like Memantine, Aptiganel, and Gavestinel, the available information warrants further investigation into the therapeutic potential of this compound for acute ischemic stroke. Future preclinical studies should focus on obtaining robust dose-response data, further elucidating the therapeutic window, and exploring long-term functional outcomes. Such data will be crucial for the design of future clinical trials aimed at translating these promising preclinical findings into effective therapies for stroke patients.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine antagonist (GV150526) in acute stroke: a multicentre, double-blind placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. 4.4. Establishment of Middle Cerebral Artery Occlusion (MCAO) Rat Model [bio-protocol.org]
- 8. Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA Receptors in Stroke: Pathways and Potential Treatments - The Journal of Undergraduate Research [rochester.edu]
- 11. The Dichotomous Role of N-methyl-D-Aspartate Receptors in Ischemic Stroke [cardiologyresearchjournal.com]
Delucemine: A Favorable Safety Profile in the Landscape of NMDA Receptor Antagonists
For researchers and drug development professionals, understanding the nuanced safety profiles of N-methyl-D-aspartate (NMDA) receptor antagonists is paramount. Delucemine (NPS-1506), a moderate affinity, uncompetitive NMDA receptor antagonist and serotonin reuptake inhibitor, has demonstrated a promising safety and tolerability profile in early clinical development, distinguishing it from other agents in its class, such as ketamine and phencyclidine (PCP).[1][2]
This guide provides a comparative analysis of the safety profile of this compound with other notable NMDA receptor antagonists, supported by available preclinical and clinical data.
Comparative Safety Profile of NMDA Antagonists
A significant differentiating factor for this compound is its reported lack of psychotomimetic and cardiovascular side effects at clinically relevant doses.[1] This stands in contrast to other NMDA antagonists like ketamine and PCP, which are known to induce schizophrenia-like symptoms.[3][4] Memantine, another NMDA antagonist, is generally well-tolerated but has been associated with some cardiovascular adverse events in certain patient populations.[5]
| Adverse Effect | This compound (NPS-1506) | Ketamine | Memantine |
| Psychotomimetic Effects (Hallucinations, Dissociation) | Not observed in Phase I clinical trials[1] | Well-documented, dose-dependent psychotomimetic effects[3][4] | Generally well-tolerated with minimal psychotomimetic effects at therapeutic doses. |
| Cardiovascular Effects | No cardiovascular effects noted in Phase I clinical trials[1] | Can cause transient increases in blood pressure and heart rate. | Associated with hypertension, myocardial infarction, and bradycardia in some cases[5] |
| Other Notable Adverse Events | Mild dizziness, lightheadedness, and mild to moderate ataxia at a 100mg intravenous dose in a Phase I study[1] | Nausea, vomiting, dizziness, and potential for abuse. | Dizziness, headache, confusion, and constipation. |
| Neuronal Vacuolization | Did not elicit neuronal vacuolization in preclinical studies[1] | Can induce neuronal vacuolization at high doses in preclinical models. | Not typically associated with neuronal vacuolization. |
Signaling Pathways and Experimental Workflows
The differing safety profiles of NMDA receptor antagonists can be partly attributed to their distinct interactions with the NMDA receptor and downstream signaling pathways. The psychotomimetic effects of antagonists like ketamine are hypothesized to arise from a state of NMDA receptor hypofunction, leading to a disinhibition of glutamatergic and other neurotransmitter systems.
Below are diagrams illustrating the proposed signaling pathway leading to psychotomimetic effects and a general workflow for assessing these effects in a preclinical setting.
Experimental Protocols
Assessment of Psychotomimetic-like Effects in Rodents
A common preclinical approach to evaluate the psychotomimetic potential of NMDA receptor antagonists involves behavioral assays in rodents.
-
Objective: To assess whether a test compound induces behaviors analogous to the psychotomimetic effects observed in humans with drugs like PCP and ketamine.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.
-
Drug Administration: The test compound (e.g., this compound) and a positive control (e.g., ketamine or PCP) are administered, typically via intraperitoneal (IP) injection, at various doses. A vehicle control group is also included.
-
Behavioral Paradigms:
-
Locomotor Activity: Animals are placed in an open-field arena, and their locomotor activity (distance traveled, rearing frequency) is recorded. Hyperlocomotion is a characteristic effect of psychotomimetic NMDA antagonists.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This test measures sensorimotor gating, a process that is disrupted in schizophrenia. A weak prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus. Drugs with psychotomimetic potential often disrupt PPI.
-
Drug Discrimination: Animals are trained to discriminate between the subjective effects of a known psychotomimetic drug (e.g., PCP) and saline. The ability of a test compound to substitute for the training drug indicates a similar subjective effect.
-
-
Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compound to the vehicle and positive control groups.
Cardiovascular Safety Assessment in Preclinical and Clinical Studies
-
Objective: To evaluate the effects of an NMDA receptor antagonist on cardiovascular parameters.
-
Preclinical Models:
-
Telemetry in Conscious Animals: This method involves surgically implanting a telemetry device in animals (e.g., dogs, non-human primates) to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate following drug administration. This allows for the assessment of potential arrhythmias, changes in blood pressure, and heart rate variability in a freely moving animal.
-
-
Clinical Trials (Phase I):
-
Intravenous Infusion Studies: In first-in-human studies, the drug is administered intravenously at escalating doses to healthy volunteers.
-
Cardiovascular Monitoring: Continuous ECG monitoring is performed to detect any changes in cardiac rhythm or intervals (e.g., QT interval). Blood pressure and heart rate are measured at regular intervals before, during, and after the infusion.
-
Data Analysis: Changes from baseline in cardiovascular parameters are analyzed to determine the dose-dependent effects of the drug.
-
Conclusion
Based on the available data, this compound presents a notably safer profile compared to other NMDA receptor antagonists, particularly concerning psychotomimetic and cardiovascular adverse effects. The absence of PCP-like behavioral effects in preclinical models and the lack of psychotomimetic or cardiovascular signals in early clinical trials are significant differentiating features.[1] This favorable safety profile, coupled with its neuroprotective and potential antidepressant effects, positions this compound as a compelling candidate for further investigation in various neurological and psychiatric disorders. Further head-to-head comparative studies with larger patient populations will be crucial to fully delineate its safety and efficacy relative to other NMDA receptor modulators.
References
- 1. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. clearthinking.com.au [clearthinking.com.au]
- 4. Do NMDA receptor antagonist models of schizophrenia predict the clinical efficacy of antipsychotic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of clinically-reported, memantine-induced cardiovascular adverse responses using the halothane-anesthetized dogs: Reverse translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of NMDA Receptor Antagonists: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the validation of the mechanism of action for N-methyl-D-aspartate (NMDA) receptor antagonists, with a focus on the use of genetic knockout models. We use Memantine, a clinically approved treatment for Alzheimer's disease, as our primary example and compare its performance and validation with other notable NMDA receptor antagonists, including Ketamine. This document is intended for researchers, scientists, and drug development professionals.
Introduction to NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[1] NMDA receptor antagonists are a class of drugs that block the activity of these receptors, offering therapeutic potential for a range of neurological and psychiatric conditions.[1] These antagonists can be classified based on their mechanism of action, with uncompetitive antagonists like Memantine and Ketamine binding within the ion channel pore when the receptor is in an open state.[2][3]
Memantine is a low-affinity, uncompetitive NMDA receptor antagonist that preferentially blocks excessive extrasynaptic NMDA receptor activity while largely sparing normal synaptic activity. This unique profile is thought to contribute to its favorable clinical safety. In contrast, Ketamine, another uncompetitive antagonist, exhibits more potent and rapid effects, leading to its investigation as a fast-acting antidepressant, but also causing psychotomimetic side effects.[4]
Validation of Mechanism of Action Using Genetic Knockout Models
A key strategy to validate the mechanism of action of a drug is to test its efficacy in genetic models where the proposed target is absent or modified. Studies using NMDA receptor subunit knockout mice have been instrumental in confirming that the effects of NMDA receptor antagonists are indeed mediated by their interaction with these receptors.
For instance, the role of the GluN2D subunit in the effects of Ketamine has been investigated using GluN2D knockout (GluN2D-KO) mice. While the immediate antidepressant-like effects of both (R)- and (S)-ketamine were observed in both wild-type and GluN2D-KO mice, the sustained antidepressant effect of (R)-ketamine was absent in the knockout animals.[5] This suggests that the GluN2D subunit is critical for the long-lasting antidepressant effects of (R)-ketamine.[5] Furthermore, cognitive impairment induced by (R)-ketamine was abolished in GluN2D-KO mice, indicating the involvement of this specific subunit in the adverse cognitive effects of this enantiomer.[6][7]
While direct studies of Memantine in specific NMDA receptor subunit knockout mice are less common, its efficacy has been demonstrated in other genetic models of neurological disorders. For example, in a mouse model of juvenile Batten disease (Cln3-knockout), acute administration of Memantine improved motor coordination in older mice, highlighting the therapeutic potential of NMDA receptor modulation in this genetic disorder.[8][9] Additionally, in a transgenic mouse model of Alzheimer's disease, chronic Memantine treatment restored cognitive function and reduced Alzheimer's-like neuropathology, further supporting its mechanism of action in a disease context with a genetic component.[10]
A study on a disease-linked mutant of the GluN2A subunit (GluN2A-P552R) revealed differential effects of Memantine and Ketamine. While Memantine could block the dendrotoxicity induced by the mutant receptor, Ketamine was ineffective.[11][12] This finding underscores that even with a shared general mechanism of action, subtle differences in how antagonists interact with specific receptor subunit compositions can lead to distinct therapeutic outcomes.[11][12]
Comparative Performance of NMDA Receptor Antagonists
The following tables summarize key quantitative data for a selection of uncompetitive NMDA receptor antagonists, allowing for a direct comparison of their biochemical and pharmacological properties.
Table 1: Binding Affinities (Ki) of Uncompetitive NMDA Receptor Antagonists
| Compound | Ki (nM) | Species | Reference |
| MK-801 | 5.5 | Rat | [13] |
| Phencyclidine (PCP) | 100.8 | Rat | [13] |
| Ketamine | 922.2 | Rat | [13] |
| Memantine | ~570 (GluN1/GluN2B) | Recombinant | [14] |
| Dextromethorphan | 2913 | Rat | [13] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Uncompetitive NMDA Receptor Antagonists
| Compound | IC50 (µM) | Receptor Subtype | Conditions | Reference |
| Ketamine | ~5.35 | GluN1/GluN2A | with Mg2+ | [14] |
| Ketamine | ~5.08 | GluN1/GluN2B | with Mg2+ | [14] |
| Memantine | ~13.4 | GluN1/GluN2A | with Mg2+ | [14] |
| Memantine | ~10.4 | GluN1/GluN2B | with Mg2+ | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation and comparison of NMDA receptor antagonists are provided below.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices from Knockout Mice
Objective: To measure NMDA receptor-mediated synaptic currents and the effect of antagonists in neurons from wild-type versus NMDA receptor subunit knockout mice.
Procedure:
-
Slice Preparation: Acute coronal brain slices (e.g., 300 µm thick) containing the hippocampus or cortex are prepared from adult wild-type and knockout mice using a vibratome in ice-cold artificial cerebrospinal fluid (ACSF) bubbled with 95% O2/5% CO2.
-
Recording: Slices are transferred to a recording chamber and perfused with ACSF at room temperature or 32-34°C. Whole-cell patch-clamp recordings are obtained from pyramidal neurons under visual guidance using differential interference contrast microscopy.
-
NMDA Current Isolation: To isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), AMPA receptors are blocked with an antagonist (e.g., NBQX), and GABAA receptors are blocked with an antagonist (e.g., picrotoxin). The external solution typically contains a low concentration of Mg2+ or is Mg2+-free to relieve the voltage-dependent block of NMDA receptors at negative holding potentials.
-
Stimulation and Recording: Synaptic responses are evoked by electrical stimulation of afferent fibers. EPSCs are recorded at a holding potential of, for example, -70 mV.
-
Drug Application: The NMDA receptor antagonist (e.g., Memantine or Ketamine) is bath-applied at known concentrations, and the reduction in the amplitude of the NMDA EPSC is measured.
-
Data Analysis: The percentage of inhibition of the NMDA EPSC by the antagonist is calculated and compared between genotypes.
Morris Water Maze
Objective: To assess hippocampal-dependent spatial learning and memory in rodents and the effect of NMDA receptor antagonists.[15][16][17]
Procedure:
-
Apparatus: A circular pool (e.g., 1.5-2 m in diameter) is filled with water made opaque with non-toxic paint. A hidden escape platform is submerged just below the water surface.[14][17] The pool is located in a room with various distal visual cues.
-
Acquisition Phase: Mice are trained over several days (e.g., 5 days) with multiple trials per day. In each trial, the mouse is released from a different starting position and must find the hidden platform. The latency to find the platform and the path length are recorded. If the mouse fails to find the platform within a set time (e.g., 60-120 seconds), it is guided to it.[17]
-
Probe Trial: 24 hours after the last training session, a probe trial is conducted where the platform is removed. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug Administration: The NMDA receptor antagonist or vehicle is administered before the training sessions or the probe trial, depending on whether the effect on learning or memory retrieval is being investigated.
-
Data Analysis: Escape latency, path length, and time in the target quadrant are compared between treatment groups and genotypes.
Forced Swim Test
Objective: To assess antidepressant-like activity of NMDA receptor antagonists in rodents.[4][18][19]
Procedure:
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.[19]
-
Pre-test Session: On the first day, mice are placed in the cylinder for a 15-minute pre-swim session to induce a state of behavioral despair.[4]
-
Test Session: 24 hours later, the mice are administered the NMDA receptor antagonist or vehicle. After a specific pre-treatment time (e.g., 30-60 minutes), they are placed back in the water for a 5-6 minute test session.
-
Behavioral Scoring: The duration of immobility (floating passively with only small movements to keep the head above water) is recorded during the test session.
-
Data Analysis: The immobility time is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizations
The following diagrams illustrate key concepts related to NMDA receptor signaling and experimental design.
Caption: NMDA Receptor Signaling Pathway and Site of Action for Memantine.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of NMDA receptor GluN2D subunit in the antidepressant effects of enantiomers of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognitive Impairment That Is Induced by (R)-Ketamine Is Abolished in NMDA GluN2D Receptor Subunit Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 10. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imprecision in Precision Medicine: Differential Response of a Disease-Linked GluN2A Mutant to NMDA Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imprecision in Precision Medicine: Differential Response of a Disease-Linked GluN2A Mutant to NMDA Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Morris Water Maze Model [panache.ninds.nih.gov]
- 18. Depressive behavior in the forced swim test can be induced by TRPV1 receptor activity and is dependent on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
Assessing the Therapeutic Window of Delucemine in Comparison to Other Neuroprotectants
For Researchers, Scientists, and Drug Development Professionals
The search for effective neuroprotective agents in acute ischemic stroke has been fraught with challenges, with numerous compounds showing promise in preclinical studies only to fail in clinical trials. A critical factor in the success of any neuroprotectant is its therapeutic window—the time after the onset of injury during which its administration can still elicit a beneficial effect. This guide provides a comparative assessment of the therapeutic window of Delucemine (NPS-1506), an investigational NMDA receptor antagonist, against other notable neuroprotectants in the same class: Selfotel, Aptiganel (Cerestat), and Memantine.
Executive Summary
This compound, a moderate-affinity uncompetitive NMDA receptor antagonist, demonstrated a 2-hour therapeutic window in preclinical rodent models of stroke.[1] This is comparable to or slightly longer than the narrow windows observed for other NMDA antagonists. Notably, this compound exhibited a favorable safety profile in both preclinical and early clinical studies, lacking the severe psychotomimetic and neurotoxic effects that contributed to the clinical trial failures of other agents like Selfotel and Aptiganel.[1][2][3][4][5][6][7] Memantine, while having a very short acute therapeutic window for neuroprotection, shows potential for promoting recovery when administered chronically after the acute phase.[8][9]
Comparative Analysis of Therapeutic Windows and Efficacy
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Preclinical Therapeutic Window and Efficacy of NMDA Receptor Antagonists in Ischemic Stroke Models
| Compound | Therapeutic Window | Animal Model | Efficacy | Dosage | Reference |
| This compound (NPS-1506) | 2 hours | Rodent models of ischemic and hemorrhagic stroke | Neuroprotective | 0.1-1.0 mg/kg | [1] |
| Selfotel | Up to 4 hours | Gerbil global ischemia model | Significant neuroprotection | 10-40 mg/kg | [10] |
| Aptiganel (Cerestat) | Up to 1 hour | Rat MCAO model | 40-70% reduction in brain damage | Not specified | [6] |
| Memantine | ~5-30 minutes (acute) | Mouse MCAO model | 10% reduction in cortical infarct at 5 min, lost at 30 min | 20 mg/kg | [8] |
| Memantine (chronic) | >2 hours (for recovery) | Mouse photothrombotic stroke | Improved motor control and sensory function | 30 mg/kg/day | [9] |
Table 2: Clinical Trial Outcomes and Safety Profile of NMDA Receptor Antagonists
| Compound | Phase | Therapeutic Window Investigated | Outcome | Key Adverse Effects | Reference |
| This compound (NPS-1506) | Phase I | N/A (healthy volunteers) | Well-tolerated up to 100 mg | Mild, transient dizziness, lightheadedness, ataxia | [1] |
| Selfotel | Phase III | Within 6 hours | Halted due to increased mortality | Potential neurotoxicity, psychotomimetic effects | [2][3][4] |
| Aptiganel (Cerestat) | Phase III | Within 6 hours | Halted due to lack of efficacy and increased mortality | Increased mortality at higher doses | [5][6][7] |
| Memantine | Various (for stroke) | 24 hours post-stroke (acute high dose) | Some small trials suggest improved neurological function | Generally well-tolerated | [11] |
Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity
Ischemic stroke triggers a cascade of events, a key component of which is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This leads to excessive calcium influx and subsequent neuronal death. This compound and the comparator drugs are all NMDA receptor antagonists, but they differ in their specific binding sites and affinities, which influences their efficacy and side-effect profiles.
This compound is an uncompetitive antagonist, meaning it binds within the ion channel of the NMDA receptor when it is open, thus blocking the influx of calcium. This "use-dependent" mechanism may contribute to its more favorable safety profile compared to competitive antagonists that block the glutamate binding site itself.
Experimental Protocols
The preclinical assessment of neuroprotectants like this compound typically involves inducing focal cerebral ischemia in rodent models. The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and well-standardized method.
General Protocol for Transient Middle Cerebral Artery Occlusion (MCAO) in Rats:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for a period of 60 to 120 minutes.
-
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion of the ischemic tissue.
-
Drug Administration: this compound or a comparator drug (or vehicle control) is administered at a predetermined time point before, during, or after the MCAO procedure to assess its therapeutic window.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Animals are assessed for motor and sensory deficits at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Conclusion
The preclinical data for this compound suggests a promising therapeutic profile for a neuroprotective agent, particularly concerning its safety relative to other NMDA receptor antagonists that have been tested in late-stage clinical trials.[1] Its 2-hour therapeutic window, while still narrow, is within the range of other compounds in its class.[1] The failure of previous NMDA antagonists in clinical trials has been attributed to a combination of factors, including an unfavorable risk/benefit ratio, where the doses required for neuroprotection in animal models were found to be toxic in humans.[2][12] this compound's wider therapeutic index in early studies suggests it may overcome this critical hurdle. However, the translation from preclinical findings to clinical efficacy remains a significant challenge for all neuroprotective agents. Further clinical investigation would be necessary to determine if this compound's favorable preclinical profile translates into a meaningful clinical benefit for stroke patients.
References
- 1. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. [PDF] Aptiganel hydrochloride in acute ischemic stroke: a randomized controlled trial. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Aptiganel hydrochloride in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Search for Neuroprotective Strategies in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Delucemine: A Comparative Analysis Against Industry-Standard Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Delucemine (NPS-1506) and its performance profile against established industry-standard compounds for the treatment of major depressive disorder (MDD). This compound is a novel compound with a dual mechanism of action, functioning as both an N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1] This unique pharmacological profile suggests potential for rapid antidepressant effects, similar to other NMDA receptor antagonists, combined with the established therapeutic benefits of selective serotonin reuptake inhibitors (SSRIs).
This document outlines the preclinical and clinical context of this compound, where available, and contrasts it with the performance of ketamine, esketamine, and traditional SSRIs/SNRIs. Due to the discontinued development of this compound, publicly available quantitative performance data from standardized antidepressant-specific assays is limited.[2] This guide therefore focuses on presenting the known mechanisms, the detailed experimental protocols used to evaluate such compounds, and the available performance data for the industry-standard drugs to provide a comprehensive framework for comparison.
Mechanism of Action: A Dual Approach to Antidepressant Therapy
This compound's therapeutic potential stems from its ability to modulate two key pathways implicated in the pathophysiology of depression: the glutamatergic and serotonergic systems.
-
NMDA Receptor Antagonism: By blocking the NMDA receptor, this compound is thought to produce rapid antidepressant effects.[1] This mechanism is shared with ketamine and esketamine, which have demonstrated the ability to alleviate depressive symptoms within hours to days.[3] The blockade of NMDA receptors is hypothesized to lead to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in increased synaptogenesis and reversal of stress-induced neuronal damage.
-
Serotonin Reuptake Inhibition: Similar to traditional SSRIs, this compound inhibits the reuptake of serotonin in the synaptic cleft, leading to increased availability of this neurotransmitter.[1] This action is associated with the longer-term therapeutic effects of conventional antidepressants.
This dual mechanism suggests that this compound could potentially offer both rapid-acting and sustained antidepressant effects.
Figure 1. this compound's dual mechanism of action targeting both NMDA receptors and serotonin transporters.
Quantitative Performance Data
While specific quantitative data for this compound in standardized antidepressant screening models is not publicly available, this section presents typical data for industry-standard compounds.
Preclinical Behavioral Models
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used preclinical assays to screen for antidepressant efficacy. These tests measure the immobility of rodents in an inescapable, stressful situation, with a reduction in immobility time indicating a potential antidepressant effect.
Table 1: Representative Preclinical Data for Industry-Standard Antidepressants
| Compound Class | Compound Example | Test | Species | Dose Range | Effect on Immobility Time |
| NMDA Receptor Antagonist | Ketamine | FST | Mouse | 5-20 mg/kg | Significant Decrease |
| TST | Mouse | 3-10 mg/kg | Significant Decrease | ||
| SSRI | Fluoxetine | FST | Rat | 10-20 mg/kg | Significant Decrease |
| TST | Mouse | 10-20 mg/kg | Significant Decrease | ||
| SNRI | Desvenlafaxine | FST | Mouse | 10-40 mg/kg | Significant Decrease |
Note: The data presented in this table are representative values from various preclinical studies and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
In Vitro Receptor Binding and Transporter Inhibition
The potency of compounds at their respective targets is determined through in vitro assays. For this compound, this would involve assessing its binding affinity (Ki) for the NMDA receptor and its inhibitory concentration (IC50) for the serotonin transporter.
Table 2: Representative In Vitro Data for Industry-Standard Antidepressants
| Compound Class | Compound Example | Target | Assay Type | Potency (Ki or IC50) |
| NMDA Receptor Antagonist | Ketamine | NMDA Receptor | Radioligand Binding | ~0.3-1 µM |
| Esketamine | NMDA Receptor | Radioligand Binding | ~0.1-0.5 µM | |
| SSRI | Fluoxetine | Serotonin Transporter | Reuptake Inhibition | ~1-5 nM |
| Sertraline | Serotonin Transporter | Reuptake Inhibition | ~0.2-1 nM |
Note: The data presented in this table are representative values from various in vitro studies and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Clinical Efficacy
In clinical trials for MDD, the change in scores on rating scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) is a primary endpoint.
Table 3: Representative Clinical Trial Data for Industry-Standard Antidepressants
| Compound | Population | Primary Endpoint | Result |
| Esketamine (intranasal) | Treatment-Resistant Depression | Change in MADRS score at Day 28 | Statistically significant reduction vs. placebo[4][5] |
| Ketamine (intravenous) | Treatment-Resistant Depression | Change in MADRS score at 24 hours | Rapid and significant reduction in depressive symptoms[6] |
| SSRIs/SNRIs (oral) | Major Depressive Disorder | Change in MADRS/HAM-D score at Week 6-8 | Statistically significant reduction vs. placebo |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures used in the field of antidepressant drug discovery.
Forced Swim Test (FST) Protocol
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. List of investigational antidepressants - Wikipedia [en.wikipedia.org]
- 3. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant drugs specifically inhibiting noradrenaline reuptake enhance recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Delucemine: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for delucemine in the public domain necessitates adherence to general best practices for the disposal of research-grade chemicals and pharmaceuticals. Researchers, scientists, and drug development professionals must consult the official SDS provided by the supplier for specific handling and disposal instructions.
This compound, an investigational drug with neuroprotective properties, requires careful management in a laboratory setting, including its proper disposal. While a specific, publicly available Safety Data Sheet (SDS) for this compound could not be located through extensive searches, established protocols for the disposal of chemical and pharmaceutical waste provide a framework for its safe handling. The following procedures are based on general laboratory safety guidelines and should be adapted in accordance with the official supplier's SDS and local regulations.
General Disposal Procedures for Research Chemicals
For the disposal of this compound, as with any research chemical, a multi-step approach is recommended to ensure safety and regulatory compliance.
Step-by-Step Guidance:
-
Segregation of Waste: this compound waste should be segregated from other laboratory waste streams. It should not be mixed with non-hazardous trash or other chemical waste unless specifically instructed by the SDS or a qualified environmental health and safety (EHS) professional.
-
Containerization: Use a dedicated, properly labeled waste container for this compound waste. The container should be made of a material compatible with the chemical and should be securely sealed to prevent leaks or spills. The label should clearly identify the contents as "this compound Waste" and include any hazard symbols as indicated in the SDS.
-
Waste Collection and Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated. Follow your institution's guidelines for the storage of chemical waste.
-
Professional Disposal: Arrange for the disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal company. These professionals are trained to handle and transport chemical waste in accordance with all federal, state, and local regulations.
Disposal Workflow for this compound
The logical flow for the proper disposal of this compound is outlined below. This workflow emphasizes the critical role of the Safety Data Sheet and institutional safety protocols.
Caption: Logical workflow for the proper disposal of this compound.
Important Considerations
-
Do Not Dispose Down the Drain: Never dispose of this compound, or any other research chemical, down the sink or in the regular trash unless explicitly permitted by the SDS and local regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.
-
Spill Management: In the event of a spill, consult the SDS for appropriate cleanup procedures. If the SDS is unavailable, isolate the area, prevent the spill from spreading, and contact your institution's EHS department for guidance.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's Safety Data Sheet, researchers can ensure the safe and environmentally responsible disposal of this compound.
Essential Safety and Handling Protocols for Delucemine
Disclaimer: A specific Safety Data Sheet (SDS) for Delucemine is not publicly available in the search results. The following information is based on general best practices for handling potent, research-grade chemical compounds. Researchers, scientists, and drug development professionals must obtain a substance-specific SDS from their supplier for detailed and accurate safety information. This guide should be used as a supplement to, not a replacement for, the official SDS.
This document provides essential safety and logistical information for the handling of this compound, a compound identified for research use only. The procedural guidance herein is intended to support laboratory safety and chemical handling protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is critical when handling any research chemical. The following table summarizes the recommended PPE for various activities involving this compound, based on a conservative approach to handling potent compounds.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Storage and Inventory | - Nitrile gloves- Lab coat |
| Weighing and Aliquoting (Solid) | - Double nitrile gloves- Disposable lab coat or gown- Safety goggles or face shield- Respiratory protection (e.g., N95 or higher rated respirator) in a ventilated enclosure |
| Solution Preparation and Handling (Liquid) | - Double nitrile gloves- Chemical-resistant lab coat or apron- Safety goggles or face shield- Work within a certified chemical fume hood |
| Experimental Use | - Double nitrile gloves- Chemical-resistant lab coat- Safety goggles |
| Waste Disposal | - Double nitrile gloves- Chemical-resistant lab coat or apron- Safety goggles or face shield |
Operational Plan
A clear operational plan is essential to ensure the safe handling of this compound from receipt to disposal.
Receiving and Inspection
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) during inspection.
-
Verify that the container is properly labeled and sealed.
-
Log the compound into the chemical inventory system.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Handling and Preparation
-
All handling of solid this compound should be conducted in a designated area, preferably within a ventilated enclosure such as a powder-containment hood or a Class II biological safety cabinet, to minimize inhalation exposure.
-
When preparing solutions, work within a certified chemical fume hood.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Avoid raising dust when handling the solid form.
Spill Response
-
In the event of a spill, evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Consult the substance-specific SDS for appropriate spill cleanup procedures.
-
For a small spill of solid material, gently cover with an absorbent material and carefully scoop it into a labeled waste container.
-
For a small liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of all this compound waste through the institution's hazardous waste management program, following all local, state, and federal regulations.
Visualizations
The following diagrams illustrate general workflows for safe chemical handling and emergency response.
Caption: Workflow for Safely Handling Potent Research Compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
